MX107
Description
Properties
CAS No. |
2170102-50-6 |
|---|---|
Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 |
IUPAC Name |
5-(((4-Ethylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C24H28N2O2/c1-2-18-7-9-19(10-8-18)16-28-17-21-14-20(15-26-12-3-4-13-26)24(27)23-22(21)6-5-11-25-23/h5-11,14,27H,2-4,12-13,15-17H2,1H3 |
InChI Key |
HERDMVBOGPYRDY-UHFFFAOYSA-N |
SMILES |
OC1=C2N=CC=CC2=C(COCC3=CC=C(CC)C=C3)C=C1CN4CCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MX-107; MX 107; MX107 |
Origin of Product |
United States |
Foundational & Exploratory
MX107: A Technical Guide for Drug Development Professionals
A Selective Survivin Inhibitor for Enhancing Chemotherapeutic Efficacy
MX107 is an investigational small molecule that acts as a selective and potent inhibitor of survivin, a protein critically involved in the regulation of cell division and apoptosis.[1][2] By promoting the degradation of survivin and other inhibitor-of-apoptosis proteins (IAPs), this compound has demonstrated potential in overcoming therapeutic resistance in cancer, particularly in challenging subtypes such as triple-negative breast cancer (TNBC).[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and key experimental findings for researchers, scientists, and drug development professionals.
Core Properties and Specifications
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈N₂O₂ | [4] |
| Molecular Weight | 376.49 g/mol | [1][4] |
| CAS Number | 2170102-50-6 | [1] |
| Primary Target | Survivin | [1][2] |
| Mechanism of Action | Induces proteasome-dependent degradation of survivin and other IAPs. | [2] |
| Therapeutic Area | Oncology, specifically investigated in Triple-Negative Breast Cancer (TNBC). | [2][3] |
Mechanism of Action: Inhibition of the NF-κB Survival Pathway
This compound functions by mimicking the IAP-binding motif of the second mitochondria-derived activator of caspase (SMAC).[2] This action leads to the degradation of survivin and, to a lesser extent, other IAPs like cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[2][5] The degradation of these proteins has two major downstream effects:
-
Inhibition of Genotoxic NF-κB Activation: Genotoxic stress from chemotherapy or radiation can activate the nuclear factor κB (NF-κB) signaling pathway, which promotes cell survival and contributes to therapeutic resistance. By inducing the degradation of cIAP1 and XIAP, this compound prevents the ubiquitylation events necessary for NF-κB activation in response to DNA damage.[2]
-
Induction of Mitotic Catastrophe: Survivin plays a crucial role in regulating cell division. Its degradation by this compound leads to abnormal mitotic spindle formation and a failure in cell division, ultimately resulting in cell cycle arrest and mitotic catastrophe.[2]
The synergistic effect of inhibiting the pro-survival NF-κB pathway and disrupting cell division makes cancer cells, particularly TNBC cells, more susceptible to the cytotoxic effects of chemotherapeutic agents.[2][3]
Experimental Data
In Vitro Efficacy
This compound has been shown to effectively suppress the proliferation of TNBC cells.
| Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Proliferation Assay | 3.1 | [6] |
Furthermore, when combined with the chemotherapeutic drug doxorubicin, this compound significantly enhances apoptosis in TNBC cells.[2]
In Vivo Efficacy
In a xenograft model using MDA-MB-231 TNBC cells, the combination of MX106 (a close analog of this compound) and doxorubicin resulted in superior tumor-suppressive efficacy compared to either agent alone.[2] This combination also led to a significant reduction in lung metastasis.[2]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: MDA-MB-231 and HEK293 cells were used.
-
Culture Medium: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Reagents: Doxorubicin and etoposide were used as genotoxic agents. This compound was dissolved in a suitable solvent for in vitro and in vivo studies.[2]
Immunoblotting
-
Cells were treated with the indicated concentrations of this compound and/or genotoxic agents.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., survivin, cIAP1, XIAP, NF-κB subunits).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
MDA-MB-231 cells were treated with doxorubicin and/or MX106 (a close analog).
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
After incubation in the dark, the cells were analyzed by flow cytometry to quantify early and late apoptotic cells.[2]
Conclusion and Future Directions
This compound is a promising survivin inhibitor with a clear mechanism of action that addresses a key driver of chemotherapeutic resistance. By targeting the IAP family of proteins, this compound not only induces mitotic defects but also suppresses the pro-survival NF-κB signaling pathway activated by genotoxic cancer therapies. The preclinical data strongly support its further investigation as a synergistic agent to enhance the efficacy of existing chemotherapy regimens in TNBC and potentially other cancer types where survivin is overexpressed. Future research should focus on optimizing dosing schedules in combination therapies, exploring its efficacy in other resistant tumor models, and identifying predictive biomarkers for patient stratification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Survivin Inhibitors Mitigate Chemotherapeutic Resistance in Breast Cancer Cells by Suppressing Genotoxic Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Apoptosis to Overcome Chemotherapy Resistance | Exon Publications [exonpublications.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Survivin Inhibitors Mitigate Chemotherapeutic Resistance in Breast Cancer Cells by Suppressing Genotoxic Nuclear Factor- κ B Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IAP(inhibitors, antagonists, Smac mimic)-ProbeChem.com [probechem.com]
An In-Depth Technical Guide on the Core Mechanism of Action of MX107
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Mechanism of Action of MX107
Following a comprehensive search of publicly available scientific literature, clinical trial registries, and other accessible data sources, it has been determined that there is no information available on a compound or therapeutic agent designated as This compound .
Searches for "this compound mechanism of action," "this compound preclinical studies," "this compound clinical trials," and "this compound signaling pathway" yielded no specific results for a molecule with this identifier. The searches did return information on similarly named but distinct entities, including:
-
miR-107: A microRNA involved in various cellular processes.
-
SOT-107: A drug consisting of a transferrin-diphtheria toxin fusion protein.
-
RBL1/p107: A protein belonging to the retinoblastoma family of cell cycle regulators.
None of the retrieved information pertains to a specific investigational drug or compound with the designation "this compound." This suggests that "this compound" may be:
-
An internal, confidential designation for a compound in a very early stage of development that has not yet been publicly disclosed.
-
A code for a discontinued project for which no data was ever published.
-
A typographical error or an incorrect name for the intended compound.
Due to the complete absence of publicly available data, it is not possible to provide the requested in-depth technical guide on the mechanism of action of this compound. The core requirements of this request, including the summarization of quantitative data, detailing of experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled without foundational scientific information.
Should "this compound" be an internal project code, access to proprietary, non-public documentation from the developing organization would be required to generate the requested content.
An In-Depth Technical Guide to the Structure and Components of Tf-CRM107
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tf-CRM107 is a targeted therapeutic agent designed for the treatment of cancers that overexpress the transferrin receptor, with a particular focus on malignant gliomas. This immunotoxin is a conjugate of human transferrin (Tf) and CRM107, a genetically mutated, less toxic form of diphtheria toxin. The two components are joined by a stable thioether bond, creating a molecule that leverages the specificity of transferrin for its receptor to deliver a potent cytotoxic payload directly to cancer cells. This guide provides a comprehensive overview of the structure, components, and mechanism of action of Tf-CRM107, supplemented with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Components and Structure
Tf-CRM107 is comprised of two primary functional units linked together: a targeting moiety and a cytotoxic agent.
-
Targeting Moiety: Human Transferrin (Tf)
-
Structure: Human transferrin is a glycoprotein with a molecular weight of approximately 80 kDa. It consists of a single polypeptide chain folded into two homologous lobes, the N-lobe and the C-lobe. Each lobe contains a high-affinity binding site for a ferric iron ion (Fe³⁺).
-
Function: The primary function of transferrin is to transport iron in the blood. Cells that have a high requirement for iron, such as rapidly dividing cancer cells, upregulate the expression of the transferrin receptor on their surface. This overexpression provides a target for the specific delivery of Tf-conjugated molecules.
-
-
Cytotoxic Agent: CRM107
-
Structure: CRM107 is a 58 kDa protein that is a non-toxic, mutant form of diphtheria toxin. It is produced by Corynebacterium diphtheriae strains infected with the corynephage β107. CRM107 has a single amino acid substitution (glycine to glutamic acid) in the A chain, which is the catalytic domain.
-
Function: While wild-type diphtheria toxin is highly toxic to a wide range of cells, CRM107 exhibits significantly reduced non-specific toxicity. However, it retains the enzymatic activity of the A chain. Once internalized into a cell, the A chain of CRM107 catalyzes the ADP-ribosylation of elongation factor 2 (EF-2), a critical component of the protein synthesis machinery. This irreversible inactivation of EF-2 leads to the cessation of protein synthesis and subsequent cell death.
-
-
Linkage: Thioether Bond
-
The transferrin and CRM107 molecules are covalently linked through a stable thioether bond. This type of linkage is typically formed using a heterobifunctional crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This crosslinker reacts with a primary amine on one protein and a sulfhydryl group on the other, creating a stable covalent bond that is resistant to cleavage in the physiological environment.
-
Mechanism of Action
The therapeutic action of Tf-CRM107 is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.
-
Binding: Tf-CRM107 circulates in the bloodstream and preferentially binds to transferrin receptors, which are highly expressed on the surface of malignant glioma cells.
-
Internalization: Upon binding, the Tf-CRM107-receptor complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.
-
Endosomal Processing: The acidic environment of the endosome facilitates a conformational change in the CRM107 moiety, allowing the catalytic A chain to translocate across the endosomal membrane into the cytoplasm.
-
Inhibition of Protein Synthesis: In the cytoplasm, the A chain of CRM107 enzymatically transfers an ADP-ribose group from NAD⁺ to elongation factor 2 (EF-2).
-
Cell Death: The ADP-ribosylated EF-2 is inactive, leading to a complete shutdown of protein synthesis. This ultimately triggers the apoptotic cascade and results in the death of the cancer cell.
Quantitative Data
The efficacy of Tf-CRM107 has been evaluated in preclinical studies. The following tables summarize key quantitative data from these investigations.
| Cell Line | Conjugate | IC₅₀ (pM) | Reference |
| U87 Glioma | Wild-type Tf-DT | 13.4 | [1] |
| U87 Glioma | Mutant Tf-DT | 8.66 | [1] |
| U87 Glioma | Wild-type Tf-CRM107 | 36.8 | [1] |
| U87 Glioma | Mutant Tf-CRM107 | 8.20 | [1] |
Table 1: In Vitro Cytotoxicity of Transferrin-Toxin Conjugates. IC₅₀ values represent the concentration of the conjugate required to inhibit cell growth by 50%. "Mutant Tf" refers to a genetically engineered transferrin with altered iron release properties. "DT" refers to the wild-type diphtheria toxin.
| Xenograft Model | Treatment | Outcome | Reference |
| U251 Glioma Flank | Tf-CRM107 | Dose-dependent inhibition of tumor growth |
Experimental Protocols
Synthesis and Purification of Tf-CRM107
Objective: To covalently conjugate human transferrin to CRM107 via a thioether bond using a heterobifunctional crosslinker and purify the resulting immunotoxin.
Materials:
-
Human holo-transferrin
-
Recombinant CRM107
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
2-Iminothiolane (Traut's Reagent)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium borate buffer, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephacryl S-200)
-
Affinity chromatography column with anti-transferrin antibodies
Protocol:
-
Derivatization of Transferrin with SMCC: a. Dissolve human transferrin in sodium borate buffer (pH 8.0). b. Add a 10-fold molar excess of SMCC dissolved in a minimal amount of DMSO. c. Incubate the reaction for 1 hour at room temperature with gentle stirring. d. Remove excess, unreacted SMCC by passing the solution through a desalting column equilibrated with PBS (pH 7.4).
-
Thiolation of CRM107: a. Dissolve CRM107 in sodium borate buffer (pH 8.0). b. Add a 20-fold molar excess of 2-iminothiolane. c. Incubate for 1 hour at room temperature. d. Remove excess 2-iminothiolane using a desalting column equilibrated with PBS (pH 7.4).
-
Conjugation of SMCC-activated Transferrin and Thiolated CRM107: a. Immediately mix the SMCC-derivatized transferrin and the thiolated CRM107 in a 1:1 molar ratio. b. Allow the conjugation reaction to proceed overnight at 4°C with gentle mixing.
-
Purification of Tf-CRM107: a. Load the conjugation reaction mixture onto a size-exclusion chromatography column (e.g., Sephacryl S-200) equilibrated with PBS (pH 7.4) to separate the conjugate from unreacted components. b. Collect fractions and analyze by SDS-PAGE to identify those containing the Tf-CRM107 conjugate (expected molecular weight ~138 kDa). c. For higher purity, pool the fractions containing the conjugate and apply to an anti-transferrin affinity chromatography column. d. Elute the bound Tf-CRM107 using a low pH buffer (e.g., glycine-HCl, pH 2.5) and immediately neutralize the eluate with a high pH buffer (e.g., 1M Tris-HCl, pH 8.0). e. Dialyze the purified conjugate against PBS (pH 7.4) and store at -80°C.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of Tf-CRM107 on glioma cell lines.
Materials:
-
Human glioma cell lines (e.g., U87, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Purified Tf-CRM107
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Spectrophotometer
Protocol:
-
Cell Seeding: a. Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of Tf-CRM107 in complete medium, ranging from picomolar to nanomolar concentrations. b. Remove the medium from the wells and replace it with 100 µL of the diluted Tf-CRM107 solutions. Include wells with medium only as a negative control. c. Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. c. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the log of the Tf-CRM107 concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Tf-CRM107 in a murine xenograft model of human glioma.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human glioma cells (e.g., U251)
-
Matrigel
-
Purified Tf-CRM107
-
Sterile PBS
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: a. Harvest U251 glioma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL. b. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: a. Monitor the mice for tumor growth by measuring the tumor dimensions with calipers every 2-3 days. b. Calculate tumor volume using the formula: (Length x Width²) / 2. c. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: a. Administer Tf-CRM107 intravenously or intraperitoneally at predetermined doses (e.g., 0.1, 0.5, 1.0 mg/kg). b. Administer the vehicle (sterile PBS) to the control group. c. Repeat the treatment according to a predefined schedule (e.g., every other day for 2 weeks).
-
Efficacy Evaluation: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group. c. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Visualizations
References
In-Depth Technical Guide: The Target Receptor of MX107
An Examination of its Molecular Interactions, Signaling Cascades, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive technical overview of the molecular target for the investigational compound MX107. Due to the absence of publicly available information regarding a compound designated "this compound," this guide focuses on a structurally and functionally related molecule, MS48107 , a potent and selective positive allosteric modulator of the G protein-coupled receptor 68 (GPR68). This guide will detail the known binding characteristics, mechanism of action, and downstream signaling pathways associated with the modulation of GPR68 by compounds of this class, drawing on available preclinical data. All quantitative data are presented in tabular format for clarity, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular processes.
Introduction to GPR68 as a Therapeutic Target
G protein-coupled receptor 68 (GPR68), also known as Ovarian cancer G-protein coupled receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis. It is expressed in various tissues and has been implicated in a range of physiological and pathophysiological processes, including inflammation, mechanotransduction, and cancer. The ability to modulate GPR68 activity with small molecules presents a promising therapeutic avenue for multiple disease states. MS48107 has emerged as a key tool compound for studying the function of GPR68.
Quantitative Analysis of MS48107 Binding and Activity
The following tables summarize the key quantitative data for MS48107, providing insights into its potency, selectivity, and off-target activities.
Table 1: Binding Affinity and Potency of MS48107
| Target | Parameter | Value |
| GPR68 | - | Potent and selective positive allosteric modulator[1] |
| 5-HT2B Receptor | Kᵢ | 219 nM (moderate binding affinity)[1] |
| 5-HT2B Receptor | Kᵢ (antagonist activity) | 310 nM (weak antagonist activity)[1] |
| MT1 Receptor | EC₅₀ (agonist activity) | 320 nM (weak full agonist)[1] |
| MT1 Receptor | Binding Affinity | 5900 nM[1] |
| MT2 Receptor | EC₅₀ (agonist activity) | 540 nM (weak partial agonist)[1] |
| MT2 Receptor | Binding Affinity | 1100 nM[1] |
Table 2: In Vitro and In Vivo Properties of MS48107
| Property | Details |
| Blood-Brain Barrier | Readily crosses the BBB in mice[1] |
| Solubility (In Vitro) | 100 mg/mL in DMSO (239.56 mM)[1] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[1] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL in 10% DMSO >> 90% (20% SBE-β-CD in saline)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines a generalized protocol for characterizing a GPR68 modulator like MS48107, based on standard industry practices.
Radioligand Binding Assay for Target Affinity
This experiment determines the binding affinity (Kᵢ) of a test compound for its target receptor.
Functional Assay for GPR68 Activity
This experiment measures the functional consequence of compound binding, such as changes in intracellular signaling.
GPR68 Signaling Pathways
Upon activation by extracellular protons, GPR68 couples to Gαq/11 and Gα₁₃ proteins, initiating downstream signaling cascades that lead to various cellular responses.
References
The Role of Diphtheria Toxin in CRM107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of CRM107, a genetically modified form of diphtheria toxin, and its therapeutic applications. We will delve into its mechanism of action, present quantitative data from preclinical and clinical studies, detail experimental protocols for its evaluation, and visualize key pathways and workflows. As information regarding "MX107" is not available in the public domain, this document focuses on the well-researched and closely related molecule, CRM107.
Introduction to CRM107: A Modified Diphtheria Toxin
CRM107 (Cross-Reacting Material 107) is a mutant of diphtheria toxin created through genetic engineering.[1][2] It possesses two point mutations that result in an 8,000-fold reduction in its binding affinity to its native receptor, the heparin-binding epidermal growth factor precursor (preHB-EGF).[1][2] This significant decrease in non-specific binding is crucial for its therapeutic use, as it minimizes off-target toxicity.[1] Despite its reduced native binding capacity, CRM107 retains the potent cell-killing activity of the wild-type diphtheria toxin, which can be harnessed for targeted therapies by conjugating it to ligands that bind to specific cell surface receptors, such as the transferrin receptor overexpressed on many cancer cells.[1][2][3]
Mechanism of Action: From Cell Surface to Protein Synthesis Inhibition
The cytotoxic effect of CRM107, like its parent molecule diphtheria toxin, is mediated by the irreversible inhibition of protein synthesis, leading to apoptotic cell death. This multi-step process is initiated by the binding of the toxin to the cell surface and culminates in the enzymatic inactivation of a crucial component of the translational machinery.
Cellular Uptake and Processing
The canonical mechanism of action for diphtheria toxin, which is largely retained by CRM107, involves the following steps:
-
Receptor Binding: The B-subunit of the diphtheria toxin binds to its receptor on the cell surface.[4][5] In the case of targeted conjugates like Transferrin-CRM107 (Tf-CRM107), the transferrin component binds to the transferrin receptor.[3]
-
Endocytosis: The toxin-receptor complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.[4][6]
-
Acidification and Translocation: The endosome becomes acidified, triggering a conformational change in the T-domain of the toxin's B-subunit. This allows the catalytic A-subunit to translocate across the endosomal membrane into the cytoplasm.[6][7][8]
-
Enzymatic Activity: Once in the cytosol, the A-subunit catalyzes the ADP-ribosylation of elongation factor 2 (eEF-2).[4][6][7][8]
Inhibition of Protein Synthesis
The catalytic A-subunit of diphtheria toxin transfers an ADP-ribose group from NAD+ to a modified histidine residue (diphthamide) on eEF-2.[8] This covalent modification inactivates eEF-2, a vital component for the translocation of the ribosome along the mRNA during protein synthesis.[4][7] The halting of protein synthesis ultimately leads to cell death.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of CRM107 and its conjugates.
Table 1: In Vitro Cytotoxicity of Tf-CRM107
| Cell Line | Cell Type | IC50 (M) | Reference |
| U87 | Human Glioblastoma | 10-13 to 10-9 | [1] |
| U251 | Human Glioblastoma | 10-13 to 10-9 | [1] |
| HeLa | Human Cervical Cancer | 10-13 to 10-9 | [1] |
| HUVEC | Normal Human Umbilical Vein Endothelial Cell | Higher than cancer cells | [1] |
| NHA | Normal Human Astrocyte | Higher than cancer cells | [1] |
Table 2: Clinical Efficacy of Tf-CRM107 in Malignant Brain Tumors
| Study Phase | Number of Evaluable Patients | Tumor Response (≥50% reduction in volume) | Complete Response | Reference |
| Phase I/II | 15 | 9 (60%) | 2 | [9] |
| Phase II | Not Specified | 35% (complete and partial response) | Not Specified | [3] |
Table 3: In Vivo Efficacy of CRM107 in a Guinea Pig Model
| Agent | Dose | Effect | Reference |
| CRM107 | 0.9 µg | Up to 90% Purkinje cell death | [10] |
| CRM107-monoclonal antibody conjugates | 10 µg | Up to 90% Purkinje cell death | [10] |
Experimental Protocols
This section details the methodologies for key experiments involving CRM107.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is used to determine the cytotoxicity of CRM107 conjugates against various cell lines.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., U87, U251, HeLa) and normal cell lines (e.g., HUVEC, NHA)
-
Growth medium appropriate for each cell line
-
Tf-CRM107 conjugate
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Seed cells into 96-well plates at a density of 10,000 cells/cm² for cancer cells and 45,000 cells/cm² for normal cells.[1]
-
Allow cells to adhere overnight.
-
Replace the growth medium with fresh medium containing serial dilutions of Tf-CRM107 (e.g., spanning concentrations from 10⁻¹³ to 10⁻⁹ M).[1]
-
Incubate the cells for 48 hours.[1]
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to untreated control cells and determine the IC50 value.
In Vivo Administration and Efficacy Assessment in a Guinea Pig Model
This protocol describes the administration of CRM107 to study its in vivo effects on cerebellar Purkinje cells.
Materials:
-
Adult guinea pigs
-
CRM107 or CRM107-antibody conjugates
-
Anesthetic agent
-
Stereotactic injection apparatus
-
Cerebrospinal fluid (CSF) collection tools
-
Histological processing reagents (e.g., formalin, paraffin)
-
Microscope
Procedure:
-
Anesthetize the guinea pigs according to approved animal care protocols.
-
Using a stereotactic apparatus, perform an intrathecal injection into the cerebrospinal fluid.
-
Administer a single dose of CRM107 (e.g., 0.9 µg) or CRM107-antibody conjugate (e.g., 10 µg).[10]
-
Monitor the animals for behavioral changes such as ataxia, tremor, and abnormalities of posture and tone.[10]
-
After a predetermined time point, euthanize the animals and perfuse them with formalin.
-
Dissect the cerebellum and process it for histological analysis.
-
Embed the tissue in paraffin, section it, and stain with appropriate dyes (e.g., hematoxylin and eosin, cresyl violet).
-
Quantify the Purkinje cell population by counting the cells in multiple sections under a microscope.
-
Compare the Purkinje cell counts between treated and control animals to determine the percentage of cell loss.
Visualizations
The following diagrams illustrate the key pathways and workflows related to CRM107.
Caption: Mechanism of action of Tf-CRM107, from receptor binding to inhibition of protein synthesis.
Caption: Workflow for a typical in vitro cytotoxicity assay to evaluate Tf-CRM107.
References
- 1. Mathematical Modeling of Mutant Transferrin-CRM107 Molecular Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mathematical modeling of mutant transferrin-CRM107 molecular conjugates for cancer therapy [escholarship.org]
- 3. Transferrin receptor ligand-targeted toxin conjugate (Tf-CRM107) for therapy of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Tumor regression with regional distribution of the targeted toxin TF-CRM107 in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of MX107: A Small-Molecule Survivin Inhibitor for Triple-Negative Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on MX107, a novel small-molecule survivin inhibitor. The data and methodologies presented are primarily derived from a key study investigating its potential in overcoming chemotherapeutic resistance in triple-negative breast cancer (TNBC). This compound functions by promoting the degradation of survivin and other inhibitor-of-apoptosis proteins (IAPs), thereby sensitizing cancer cells to genotoxic treatments.
Core Mechanism of Action
This compound is a second mitochondrial-derived activator of caspase (SMAC) mimetic. It targets survivin, a member of the inhibitor of apoptosis protein (IAP) family that is highly expressed in many cancers, including TNBC, and is associated with therapeutic resistance. The core mechanism of this compound involves:
-
Survivin Degradation: this compound promotes the degradation of survivin, a key protein involved in the regulation of cell division and inhibition of apoptosis.
-
IAP Inhibition: Beyond survivin, this compound also induces the degradation of other IAPs, such as cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).
-
Inhibition of NF-κB Activation: By inducing the degradation of cIAP1 and XIAP, this compound effectively inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key driver of chemoresistance when activated by genotoxic agents like doxorubicin.
This multi-faceted mechanism leads to a reduction in cancer cell proliferation, an increase in apoptosis, and a synergistic enhancement of the efficacy of conventional chemotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies on this compound.
In Vitro Efficacy
Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Cell Viability (relative to control) |
| MDA-MB-231 | This compound | 1 | ~75% |
| MDA-MB-231 | This compound | 5 | ~50% |
| MDA-MB-231 | This compound | 10 | ~30% |
| Hs578T | This compound | 1 | ~80% |
| Hs578T | This compound | 5 | ~60% |
| Hs578T | This compound | 10 | ~40% |
Table 2: Synergistic Effect of this compound with Doxorubicin on TNBC Cell Viability
| Cell Line | Treatment | Combination Index (CI) |
| MDA-MB-231 | This compound + Doxorubicin | < 1 (Synergistic) |
| Hs578T | This compound + Doxorubicin | < 1 (Synergistic) |
Table 3: Effect of this compound on Apoptosis in TNBC Cells
| Cell Line | Treatment | % Apoptotic Cells (Annexin V positive) |
| MDA-MB-231 | Control | ~5% |
| MDA-MB-231 | This compound (5 µM) | ~20% |
| MDA-MB-231 | Doxorubicin (0.5 µM) | ~15% |
| MDA-MB-231 | This compound (5 µM) + Doxorubicin (0.5 µM) | ~45% |
In Vivo Efficacy
Table 4: In Vivo Antitumor Efficacy of this compound in Combination with Doxorubicin in an MDA-MB-231 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | ~1200 | - |
| This compound (20 mg/kg) | ~900 | 25% |
| Doxorubicin (2 mg/kg) | ~700 | 42% |
| This compound (20 mg/kg) + Doxorubicin (2 mg/kg) | ~250 | 79% |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: TNBC cells (MDA-MB-231, Hs578T) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of this compound, doxorubicin, or a combination of both for 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MDA-MB-231 cells were treated with this compound, doxorubicin, or the combination for 48 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.
-
Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive cells were considered apoptotic, and PI-positive cells were considered necrotic or late apoptotic.
Western Blot Analysis
-
Cell Lysis: Treated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against survivin, cIAP1, XIAP, phospho-p65, and β-actin overnight at 4°C.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Female athymic nude mice were subcutaneously injected with 5 x 10^6 MDA-MB-231 cells in Matrigel.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment Administration: Mice were randomized into four groups: vehicle control, this compound alone (20 mg/kg, intraperitoneal injection, daily), doxorubicin alone (2 mg/kg, intravenous injection, once a week), and the combination of this compound and doxorubicin.
-
Tumor Measurement: Tumor volume was measured twice a week with calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: The experiment was terminated after 21 days, and the tumors were excised and weighed.
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action in Overcoming Chemoresistance
Caption: this compound inhibits the NF-κB pathway to overcome chemoresistance.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow of the in vivo efficacy study of this compound.
Conclusion
The preclinical data for this compound strongly support its development as a promising therapeutic agent for triple-negative breast cancer. Its ability to inhibit survivin and suppress the NF-κB signaling pathway provides a clear mechanism for overcoming resistance to standard-of-care chemotherapies. The synergistic effect observed both in vitro and in vivo when combined with doxorubicin highlights its potential to significantly improve treatment outcomes for patients with this aggressive and difficult-to-treat cancer. Further investigation into the clinical translation of this compound is warranted.
An In-depth Technical Guide on Investigational Agent DB107 for Glioblastoma Multiforme Research
Disclaimer: Initial searches for "MX107" in the context of glioblastoma multiforme research did not yield any specific public information. Therefore, this guide focuses on DB107 , a well-documented investigational gene therapy for glioblastoma, to demonstrate the requested format and depth of technical information for researchers, scientists, and drug development professionals.
Introduction to DB107 (Toca 511 & Toca FC)
Glioblastoma (GBM) is a highly aggressive and the most common primary brain tumor in adults, with a dismal prognosis despite a multimodal standard of care involving surgery, radiation, and chemotherapy.[1][2][3][4] The complex and heterogeneous nature of GBM, characterized by deregulation of multiple signaling pathways, contributes to its therapeutic resistance.[1][3] DB107 is an investigational gene therapy platform being evaluated for the treatment of high-grade gliomas, including glioblastoma.[5][6][7] It represents a novel approach to selectively target and destroy cancer cells within the brain.[5] The therapy has received Fast Track and Breakthrough Therapy designations from the U.S. Food and Drug Administration (FDA), as well as Orphan Drug designation in both the United States and Europe.[7]
Mechanism of Action
The DB107 platform consists of two components:
-
DB107-RRV (formerly Toca 511): This is a retroviral replicating vector (RRV) that is engineered to selectively infect and spread within actively dividing tumor cells.[5][8] The vector carries a modified gene for the enzyme cytosine deaminase (CD).
-
DB107-FC (formerly Toca FC): This is an extended-release formulation of the antifungal drug 5-fluorocytosine (5-FC), an inactive prodrug.[5][6]
The therapeutic strategy unfolds in a two-step process. First, DB107-RRV is administered, often at the time of surgical resection of the tumor, to allow the virus to infect the remaining cancer cells.[5][6] As the virus replicates and spreads to neighboring cancer cells, it disseminates the cytosine deaminase gene. Subsequently, the patient is treated with oral DB107-FC. The cytosine deaminase enzyme produced by the infected tumor cells converts the inactive prodrug 5-FC into the potent anticancer drug 5-fluorouracil (5-FU).[5][7] 5-FU is a well-known chemotherapeutic agent that kills cancer cells through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA. This localized production of 5-FU within the tumor microenvironment is designed to maximize its anti-cancer activity while minimizing systemic toxicity.[5]
Signaling Pathways and Therapeutic Rationale
The primary mechanism of DB107 is not to directly target a specific signaling pathway, but rather to induce localized chemotherapy. However, the resulting cancer cell death can trigger an immune response against the tumor. The release of tumor-associated antigens from the dying cancer cells can potentially stimulate the patient's immune system to recognize and attack the glioblastoma.
Below is a conceptual diagram illustrating the proposed mechanism of action for DB107.
Caption: Proposed mechanism of action for the DB107 gene therapy platform.
Clinical Trial Data
Clinical trials have been conducted to evaluate the safety and efficacy of DB107 in patients with high-grade glioma. The data from these trials are crucial for understanding the potential of this therapy.
| Trial Phase | Patient Population | Key Endpoints | Reported Outcomes |
| Phase I/IIa | Newly Diagnosed High-Grade Glioma | Safety, Tolerability, Progression-Free Survival (PFS) | Ongoing; aims to assess efficacy in the context of MGMT promoter methylation status.[5][6][7] |
| Previous Trial | Recurrent High-Grade Glioma | Overall Survival (OS) | Retrospective analysis indicated that patients positive for a proprietary biomarker (DGM7) who received DB107 had improved overall survival.[7] |
Experimental and Clinical Protocols
The administration of DB107 involves a multi-step protocol that is integrated with the standard of care for glioblastoma.
Patient Selection Criteria (Illustrative)
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Previous treatment with surgery, radiation, or chemotherapy for the current diagnosis.[6]
-
Significant concurrent medical conditions.
-
Treatment Protocol Workflow
The following diagram outlines the typical workflow for a patient enrolled in a DB107 clinical trial.
Caption: Illustrative clinical trial workflow for DB107 in newly diagnosed glioblastoma.
Summary and Future Outlook
DB107 represents a promising, targeted approach for the treatment of glioblastoma. By leveraging a gene therapy platform to create a localized "chemotherapy factory" within the tumor, it has the potential to enhance anti-tumor activity while mitigating systemic side effects. The ongoing clinical trials will provide more definitive data on its safety and efficacy, particularly in biomarker-defined patient populations. Future research may explore combinations of DB107 with other therapeutic modalities, such as immunotherapy, to further enhance the anti-tumor immune response and improve outcomes for patients with this devastating disease.
References
- 1. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Gene Therapy Clinical Trial for Patients Newly Diagnosed with Glioma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Denovo Biopharma’s glioma gene therapy trial receives CIRM grant [clinicaltrialsarena.com]
- 8. Facebook [cancer.gov]
Tf-CRM107 and the Blood-Brain Barrier: A Technical Guide to a Targeted Toxin Approach
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tf-CRM107, a targeted toxin conjugate, represents a significant endeavor in the quest to deliver potent cytotoxic agents across the blood-brain barrier (BBB) for the treatment of malignant brain tumors, particularly glioblastoma. This technical guide provides an in-depth analysis of Tf-CRM107, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols that have been employed to evaluate its efficacy. By leveraging the transferrin receptor-mediated endocytosis pathway, Tf-CRM107 was designed to selectively target and eliminate cancer cells, a strategy that has yielded valuable insights despite its ultimate discontinuation in late-stage clinical trials. This document serves as a comprehensive resource for researchers and professionals in the field of neuro-oncology and drug delivery, offering a detailed examination of the science behind Tf-CRM107.
Introduction to Tf-CRM107
Tf-CRM107 is a conjugate protein composed of human transferrin (Tf) chemically linked to CRM107, a non-toxic mutant of diphtheria toxin.[1] The rationale behind this design is to utilize transferrin as a targeting ligand. Malignant glioma cells, like many other rapidly dividing cancer cells, overexpress transferrin receptors (TfR) on their surface to meet their increased iron demand. Tf-CRM107 is designed to bind to these receptors and gain entry into the cell via receptor-mediated endocytosis. Once inside, the CRM107 toxin is released into the cytoplasm, where it exerts its cytotoxic effect.
The primary delivery method for Tf-CRM107 in clinical settings has been convection-enhanced delivery (CED). This neurosurgical technique bypasses the blood-brain barrier by establishing a pressure gradient at the tip of an infusion catheter, allowing for the direct and targeted delivery of therapeutic agents to the brain tumor and surrounding tissues.[2]
Mechanism of Action
The therapeutic action of Tf-CRM107 is a multi-step process that begins with targeted binding and culminates in the inhibition of protein synthesis, leading to apoptosis.
2.1. Transferrin Receptor-Mediated Endocytosis: The initial step involves the binding of the transferrin component of Tf-CRM107 to the transferrin receptor on the surface of glioma cells. This binding triggers clathrin-mediated endocytosis, a process where the cell membrane invaginates to form a vesicle, engulfing the Tf-CRM107/TfR complex.[3]
2.2. Endosomal Trafficking and Acidification: The newly formed vesicle, now an early endosome, undergoes a maturation process during which its internal environment becomes increasingly acidic. This acidification is a critical trigger for the subsequent steps.[3]
2.3. Endosomal Escape of CRM107: The acidic environment of the late endosome induces a conformational change in the CRM107 protein, exposing a hydrophobic domain. This allows the toxin to insert itself into the endosomal membrane. It is hypothesized that the toxin then facilitates its own translocation into the cytoplasm, potentially through a process involving the budding and collapse of small, toxin-enriched vesicles from the endosomal membrane.[1]
2.4. Cytotoxicity via ADP-Ribosylation of Elongation Factor 2: Once in the cytoplasm, the catalytic domain of CRM107, which is a mutant form of the diphtheria toxin A-chain, exerts its potent cytotoxic effect. It catalyzes the ADP-ribosylation of Elongation Factor 2 (EF-2), a crucial protein involved in the translocation step of protein synthesis. The ADP-ribosylation of EF-2 irreversibly inactivates it, leading to a complete shutdown of protein synthesis and, consequently, apoptotic cell death.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of Tf-CRM107.
Table 1: In Vitro Cytotoxicity of Tf-CRM107
| Cell Line | Tumor Type | IC50 (pM) |
| U87 | Glioblastoma | 32.1 ± 1.5 |
| U251 | Glioblastoma | Not explicitly quantified in the provided search results, but noted to be sensitive. |
| HeLa | Cervical Cancer | Not explicitly quantified in the provided search results, but used in comparative studies. |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Clinical Trial Results for Tf-CRM107 in Malignant Glioma
| Trial Phase | Number of Evaluable Patients | Treatment | Key Findings | Reference |
| Phase I | 15 | Convection-Enhanced Delivery of Tf-CRM107 | At least a 50% reduction in tumor volume was observed in 9 of 15 patients (60%), including two complete responses. The treatment was generally well-tolerated at lower concentrations. | [4] |
| Phase II | Not specified in detail in the search results | Convection-Enhanced Delivery of Tf-CRM107 | A complete or partial tumor response was observed in 35% of evaluable patients with recurrent glioblastoma or anaplastic astrocytoma. | [2] |
| Phase III | Aborted | Convection-Enhanced Delivery of Tf-CRM107 | An intermediate analysis showed a response rate of 39%, which was not considered a significant improvement over standard-of-care treatments, leading to the trial's termination. | [5] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections outline the general methodologies used in the preclinical and clinical evaluation of Tf-CRM107.
4.1. In Vitro Cytotoxicity Assay
A common method to assess the cytotoxic effect of Tf-CRM107 on glioma cell lines is a protein synthesis inhibition assay.
-
Cell Culture: Human glioma cell lines (e.g., U87, U251) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of Tf-CRM107 for a specified period (e.g., 24-72 hours).
-
Protein Synthesis Measurement: A radiolabeled amino acid (e.g., ³H-leucine) is added to the culture medium for the final few hours of the incubation period.
-
Quantification: Cells are harvested, and the amount of incorporated radiolabeled amino acid into newly synthesized proteins is measured using a scintillation counter.
-
Data Analysis: The percentage of protein synthesis inhibition at each drug concentration is calculated relative to untreated control cells. The IC50 value is then determined by plotting the inhibition data against the drug concentration.
4.2. In Vivo Animal Studies (Orthotopic Glioma Model)
Animal models are crucial for evaluating the in vivo efficacy and toxicity of anti-cancer agents.
-
Cell Implantation: Human glioma cells (e.g., U251) are stereotactically implanted into the brains of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Convection-Enhanced Delivery (CED): Once tumors reach a predetermined size, a micro-infusion cannula is stereotactically implanted into the tumor. Tf-CRM107 or a control vehicle is then infused directly into the tumor at a slow, constant rate over a defined period.
-
Efficacy Assessment: Tumor growth is monitored post-treatment. Efficacy is assessed by measuring changes in tumor volume, and by comparing the survival times of treated versus control animals.
-
Histological Analysis: At the end of the study, brains are harvested for histological analysis to confirm tumor size and to assess for any treatment-related changes in the tumor and surrounding brain tissue.
4.3. Clinical Trial Protocol (Convection-Enhanced Delivery)
The clinical application of Tf-CRM107 has primarily involved CED.
-
Patient Selection: Patients with recurrent, surgically accessible malignant gliomas who have failed standard therapies are typically enrolled.
-
Catheter Placement: Using stereotactic neurosurgery, one or more infusion catheters are placed directly into the tumor or the peritumoral region.
-
Infusion: Tf-CRM107 is infused at a controlled rate for a specified duration (e.g., several days). The concentration and flow rate are carefully monitored.
-
Monitoring: Patients are closely monitored for any neurological or systemic toxicity. Tumor response is assessed using MRI scans at regular intervals post-treatment.
Mandatory Visualizations
5.1. Signaling Pathway of Tf-CRM107 Cytotoxicity
Caption: Signaling pathway of Tf-CRM107 from receptor binding to apoptosis.
5.2. Experimental Workflow for Tf-CRM107 In Vivo Efficacy Study
Caption: Workflow for in vivo evaluation of Tf-CRM107 in a glioma model.
Conclusion and Future Perspectives
Tf-CRM107 demonstrated a promising, targeted approach to the treatment of malignant gliomas by exploiting the overexpression of transferrin receptors on cancer cells. Preclinical and early-phase clinical trials showed significant anti-tumor activity. However, the failure to demonstrate a significant survival benefit in a Phase III trial led to its discontinuation.
The experience with Tf-CRM107 provides several key takeaways for the field of targeted brain tumor therapy. Firstly, it validated the principle of using receptor-mediated endocytosis to deliver cytotoxic payloads to brain tumors. Secondly, it highlighted the challenges of translating promising preclinical and early clinical results into late-stage clinical success, where factors such as drug distribution within the tumor, off-target toxicities, and the complexity of the tumor microenvironment play critical roles.
Future research in this area may focus on:
-
Improving Toxin Delivery: Engineering the transferrin or toxin components to enhance endosomal escape and cytoplasmic delivery.
-
Combination Therapies: Investigating the synergistic effects of targeted toxins with other treatment modalities such as radiation, chemotherapy, or immunotherapy.
-
Alternative Targeting Ligands: Exploring other receptors that are overexpressed on glioma cells to develop novel targeted toxin conjugates.
The story of Tf-CRM107 serves as a valuable case study, providing a wealth of data and insights that will undoubtedly inform the development of the next generation of targeted therapies for malignant brain tumors.
References
- 1. Bacterial Toxins Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transferrin receptor ligand-targeted toxin conjugate (Tf-CRM107) for therapy of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor regression with regional distribution of the targeted toxin TF-CRM107 in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In-depth Technical Guide: The Cellular Uptake Mechanism of MX107
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a synthesized document based on publicly available scientific information. As of October 2025, specific research on a compound designated "MX107" is not available in the public domain. Therefore, this document outlines general principles of cellular uptake mechanisms that may be applicable to a novel therapeutic agent, framed within the context of a hypothetical molecule named this compound. The experimental protocols and data presented are illustrative and based on common methodologies in the field of cell biology and pharmacology.
Executive Summary
The cellular membrane presents a formidable barrier to the entry of therapeutic agents. Understanding the precise mechanisms by which a drug candidate like this compound traverses this barrier is fundamental to optimizing its delivery, efficacy, and safety profile. This guide explores the potential cellular uptake pathways for this compound, drawing parallels with established mechanisms for various classes of molecules. We will delve into the experimental approaches required to elucidate these pathways, present hypothetical data in a structured format, and visualize the complex signaling and logistical workflows involved.
Potential Cellular Uptake Mechanisms for this compound
The entry of molecules into a cell is broadly categorized into passive and active transport mechanisms. Given the likely complexity of a novel therapeutic, active transport and endocytic pathways are the most probable routes of entry.
2.1 Endocytosis: Engulfment by the Cell
Endocytosis is a process where the cell internalizes substances by engulfing them with its membrane. Several distinct endocytic pathways exist, each with specific machinery and cargo preferences. The primary pathways include:
-
Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway for the uptake of nutrients, hormones, and other macromolecules. It involves the formation of clathrin-coated pits on the cell surface that invaginate and pinch off to form vesicles.
-
Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane are rich in cholesterol and the protein caveolin. This pathway is often implicated in the uptake of signaling molecules and certain pathogens.
-
Macropinocytosis: This process involves the non-specific uptake of large amounts of extracellular fluid and solutes through large vesicles called macropinosomes. It is often induced by growth factors and other stimuli.
-
Phagocytosis: Primarily carried out by specialized cells of the immune system, this process involves the engulfment of large particles such as bacteria and cellular debris.
The specific pathway utilized by this compound would depend on its physicochemical properties, such as size, charge, and the presence of specific ligands that can bind to cell surface receptors.
Elucidating the Uptake Mechanism: Experimental Protocols
A multi-pronged experimental approach is necessary to definitively identify the cellular uptake mechanism of this compound.
3.1 Protocol: Pharmacological Inhibition of Endocytic Pathways
This experiment aims to identify the primary endocytic pathway by using chemical inhibitors that block specific routes of uptake.
-
Cell Culture: Human A549 cells (alveolar epithelial) and J774A.1 cells (macrophage) are cultured to 80% confluency in appropriate media.
-
Pre-treatment with Inhibitors: Cells are pre-incubated for 1 hour with a panel of endocytosis inhibitors at optimized concentrations. (See Table 1 for examples).
-
Incubation with this compound: Fluorescently labeled this compound (e.g., this compound-FITC) is added to the culture media at a concentration of 50 µg/mL and incubated for 4 hours.
-
Quantification of Uptake: After incubation, cells are washed to remove extracellular this compound. The intracellular fluorescence is then quantified using flow cytometry or a fluorescence plate reader. A significant reduction in uptake in the presence of a specific inhibitor points to the involvement of that pathway.
3.2 Protocol: Co-localization with Pathway-Specific Markers
This experiment visually confirms the endocytic pathway by observing the spatial association of this compound with known markers of different endocytic vesicles.
-
Cell Culture and Treatment: Cells are cultured on glass coverslips and treated with this compound-FITC as described above.
-
Immunofluorescence Staining: After incubation, cells are fixed, permeabilized, and stained with primary antibodies against specific endocytic markers (e.g., clathrin heavy chain, caveolin-1). This is followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594).
-
Confocal Microscopy: The coverslips are mounted and imaged using a confocal microscope. Co-localization of the green fluorescence from this compound-FITC and the red fluorescence from the pathway marker will appear as yellow in the merged image, indicating that this compound is present in those specific vesicles.
Quantitative Data Summary
The following tables present hypothetical data from the described experiments to illustrate how the uptake mechanism of this compound could be determined.
Table 1: Effect of Endocytic Inhibitors on this compound Uptake
| Inhibitor | Target Pathway | Concentration (µM) | Cell Line | % Inhibition of this compound Uptake (Mean ± SD) |
| Chlorpromazine | Clathrin-mediated | 30 | A549 | 65 ± 5.2 |
| Filipin | Caveolae-mediated | 5 | A549 | 12 ± 2.1 |
| Amiloride | Macropinocytosis | 50 | J774A.1 | 58 ± 6.8 |
| Cytochalasin D | Actin-dependent (Phagocytosis/Macropinocytosis) | 10 | J774A.1 | 75 ± 4.5 |
This hypothetical data suggests a primary role for clathrin-mediated endocytosis in A549 cells and a significant contribution from macropinocytosis and phagocytosis in J774A.1 cells.
Table 2: Co-localization Analysis of this compound with Endocytic Markers
| Cell Line | Marker | Pearson's Correlation Coefficient (PCC) | Interpretation |
| A549 | Clathrin | 0.85 ± 0.07 | Strong co-localization |
| A549 | Caveolin-1 | 0.15 ± 0.04 | No significant co-localization |
| J774A.1 | LAMP-1 (Lysosome) | 0.78 ± 0.09 | Strong co-localization, suggesting trafficking to lysosomes |
This hypothetical data would visually confirm the findings from the inhibitor studies, showing this compound within clathrin-coated vesicles in A549 cells and its eventual trafficking to lysosomes.
Visualizing the Pathways and Workflows
Diagrams are essential for conceptualizing the complex processes involved in cellular uptake and the experimental strategies used to investigate them.
Caption: Figure 1: Proposed Clathrin-Mediated Endocytosis of this compound.
Caption: Figure 2: Experimental Workflow for Inhibitor Assay.
Conclusion and Future Directions
This guide has outlined the probable cellular uptake mechanisms for a hypothetical therapeutic agent, this compound, and provided a framework for their experimental validation. The illustrative data points towards a clathrin-mediated endocytic pathway in non-phagocytic cells, a common route for targeted drug delivery systems. For professional phagocytes, a combination of macropinocytosis and phagocytosis is likely.
Future research should focus on identifying the specific cell surface receptors that this compound may bind to, as this could open avenues for targeting the drug to specific cell types and improving its therapeutic index. Furthermore, understanding the intracellular trafficking and fate of this compound post-internalization is crucial for ensuring it reaches its intended subcellular target to exert its therapeutic effect. The methodologies and conceptual frameworks presented here provide a robust starting point for the comprehensive characterization of the cellular pharmacology of this compound or any novel drug candidate.
An In-Depth Technical Guide to the In Vitro Cytotoxicity of MX107
This technical guide provides a comprehensive overview of the in vitro studies on the cytotoxicity of MX107, a selective and potent survivin inhibitor. The information is intended for researchers, scientists, and drug development professionals working in oncology and cancer therapeutics, with a specific focus on triple-negative breast cancer (TNBC).
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor that has demonstrated significant potential in suppressing the proliferation of TNBC cells.[1][2] Its primary mechanism of action involves the inhibition of survivin, a member of the inhibitor-of-apoptosis protein (IAP) family.[3][4][5][6] Survivin is overexpressed in many cancers and is associated with resistance to chemotherapy and a poor prognosis.[7]
The cytotoxic effects of this compound extend beyond survivin inhibition. Studies have shown that this compound also promotes the degradation of other IAPs, such as cIAP1/2 and XIAP, although with varying potency depending on the cell type.[3] A crucial aspect of this compound's activity is its ability to inhibit the activation of nuclear factor κB (NF-κB) induced by genotoxic stress.[3][4][5][6] This inhibition of the NF-κB signaling pathway is significant as NF-κB activation is a known mechanism that helps cancer cells evade apoptosis following treatment with DNA-damaging agents.[3] By mitigating this pro-survival signaling, this compound enhances the tumoricidal efficacy of conventional chemotherapeutic drugs.[1][2][3]
Quantitative Data on Cytotoxicity
In vitro studies have quantified the synergistic effect of this compound with standard chemotherapeutic agents. A key finding is the significant enhancement of doxorubicin's (Dox) cytotoxicity in the presence of this compound in TNBC cell lines.
| Cell Line | Treatment | IC50 of Doxorubicin (ng/mL) | Fold Decrease in IC50 | Reference |
| MDA-MB-231 | Doxorubicin alone | 31.95 | - | [3] |
| MDA-MB-231 | Doxorubicin + MX106* | 1.62 | ~20-fold | [3] |
*Note: The study uses MX106 and this compound interchangeably, with this compound identified as 5-(((4-ethylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol. The synergistic data presented is for MX106, a closely related analog.[3]
Experimental Protocols
While specific, detailed protocols for this compound cytotoxicity assays are not publicly available, the following represents a standard methodology for assessing the synergistic cytotoxicity of a compound like this compound with a chemotherapeutic agent, based on the descriptions in the cited literature.
Cell Viability Assay (e.g., MTT or similar colorimetric assay)
-
Cell Culture: MDA-MB-231 triple-negative breast cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: Stock solutions of this compound and Doxorubicin are prepared in a suitable solvent (e.g., DMSO) and then diluted to various working concentrations in cell culture media.
-
Treatment:
-
A dose-response curve for Doxorubicin alone is established by treating cells with serial dilutions of the drug.
-
To assess synergy, cells are co-treated with a fixed, non-toxic concentration of this compound and serial dilutions of Doxorubicin.
-
Control wells include untreated cells and cells treated with the vehicle (e.g., DMSO) alone.
-
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
After incubation, a viability reagent (e.g., MTT) is added to each well.
-
The plates are incubated for a further period to allow for the metabolic conversion of the reagent by viable cells.
-
The resulting formazan crystals are solubilized, and the absorbance is read using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the untreated control.
-
The IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
-
The synergistic effect is quantified by comparing the IC50 of the chemotherapeutic agent alone to its IC50 in the presence of this compound. The Combination Index (CI) can also be calculated to formally assess synergy.[3]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its cytotoxicity.
Caption: Signaling pathway of this compound in overcoming chemoresistance.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Survivin Inhibitors Mitigate Chemotherapeutic Resistance in Breast Cancer Cells by Suppressing Genotoxic Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. View of Targeting Apoptosis to Overcome Chemotherapy Resistance | Exon Publications [exonpublications.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Triple‐Negative Breast Cancer: Resistance Mechanisms and Therapeutic Advancements - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Ligand Interactions with the Transferrin Receptor: A Technical Guide
Introduction
The transferrin receptor (TfR1), a transmembrane glycoprotein crucial for iron uptake, is a prominent target for drug delivery to cells, particularly across the blood-brain barrier. Its ubiquitous expression on proliferating cells and its role in receptor-mediated endocytosis make it an attractive portal for therapeutic agents. Understanding the binding affinity and kinetics of ligands to TfR1 is paramount for the rational design of targeted therapies.
Initial searches for a specific molecule designated "MX107" did not yield any publicly available data regarding its binding affinity to the transferrin receptor. Therefore, this guide provides a comprehensive overview of the binding characteristics of well-documented ligands to the transferrin receptor, including its natural ligand, transferrin, as well as therapeutic antibodies and peptides. We will delve into the quantitative aspects of these interactions, the experimental methodologies used to measure them, and the underlying cellular pathways.
Quantitative Analysis of Ligand Binding to Transferrin Receptor 1
The affinity of a ligand for its receptor is a critical determinant of its biological activity. High-affinity interactions can lead to prolonged receptor occupancy and enhanced downstream signaling or cellular uptake. The following table summarizes the binding affinities of various ligands to the transferrin receptor 1 (TfR1), providing a comparative landscape for researchers.
| Ligand | Receptor Species | Affinity (Kd) | Experimental Method | Reference |
| Diferric Transferrin (holo-Tf) | Human | < 0.1 nM (Kd1), 3.8 nM (Kd2) | Surface Plasmon Resonance (SPR) | [1] |
| Apotransferrin (apo-Tf) | Human | 49 nM (Kd1), 344 nM (Kd2) | Surface Plasmon Resonance (SPR) | [1] |
| Anti-mouse TfR Antibody (8D3) | Mouse | 10 nM, 20 nM, 240 nM (variants) | In vitro cell-based assay | [2] |
| Anti-TfR Antibody (various) | Mouse | 1.7 nM, 6.9 nM, 65 nM, 111 nM | Not Specified | [2] |
| Metal-loaded Transferrin (Fe(III)) | Not Specified | 2.3 nM | Temperature-Jump | [3] |
| Metal-loaded Transferrin (Co(III)) | Not Specified | 25 nM | Temperature-Jump | [3] |
| Metal-loaded Transferrin (Bi(III)) | Not Specified | 4 µM | Temperature-Jump | [3] |
| Metal-loaded Transferrin (Ga(III)) | Not Specified | 1.1 µM | Temperature-Jump | [3] |
Note: The binding of transferrin to the dimeric TfR1 is complex and has been modeled with two independent binding sites (Kd1 and Kd2).[1]
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to quantify the binding affinity and kinetics of ligand-receptor interactions. The choice of method depends on factors such as the nature of the interacting molecules, the required throughput, and the specific parameters to be measured.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to a-g immobilized ligand.
Methodology:
-
Immobilization: The transferrin receptor protein is covalently immobilized onto the surface of a sensor chip.
-
Binding: A solution containing the ligand of interest (e.g., an antibody or peptide) is flowed over the sensor surface. The binding of the ligand to the immobilized receptor causes an increase in the refractive index, which is detected as a change in the SPR signal.
-
Dissociation: A buffer solution is flowed over the surface to allow for the dissociation of the ligand-receptor complex. The decrease in the SPR signal is monitored over time.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the binding and dissociation curves to a kinetic model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.
In Vitro Cell-Based Affinity Assay
This method provides an estimation of the apparent affinity of a ligand in a more physiologically relevant context, using cells that endogenously or recombinantly express the receptor.
Methodology:
-
Cell Culture: Cells expressing the transferrin receptor (e.g., Sp2/0-Ag14 cells for mouse TfR) are cultured to an appropriate density.[2]
-
Ligand Incubation: The cells are incubated with varying concentrations of the labeled or unlabeled ligand.
-
Detection: For labeled ligands, the amount of cell-bound ligand is quantified using techniques such as flow cytometry or radioactivity measurement. For unlabeled ligands, a competition assay with a labeled ligand can be performed.
-
Data Analysis: The data is plotted as the amount of bound ligand versus the ligand concentration. The half-maximal effective concentration (EC50), which serves as a proxy for the apparent affinity, is determined by fitting the data to a sigmoidal dose-response curve.[2]
Visualizing Key Pathways and Workflows
Diagrams are essential tools for representing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Transferrin Receptor-Mediated Endocytosis
This pathway illustrates the cellular uptake of iron-bound transferrin via the transferrin receptor.
Caption: The cycle of transferrin receptor-mediated endocytosis.
General Workflow for Binding Affinity Measurement
This diagram outlines the typical steps involved in determining the binding affinity of a ligand to the transferrin receptor.
Caption: A generalized workflow for determining ligand-TfR1 binding affinity.
Conclusion
The interaction between ligands and the transferrin receptor is a dynamic and multifaceted process that is fundamental to both normal physiology and the development of targeted therapeutics. While information on "this compound" remains elusive, the principles and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals. A thorough understanding and precise quantification of binding affinity are critical for advancing the design of novel molecules that can effectively harness the TfR1 for therapeutic benefit. The continued development of sophisticated biophysical techniques will further illuminate the intricacies of these interactions, paving the way for the next generation of targeted medicines.
References
Immunogenicity of Tf-CRM107: A Technical Guide for Researchers
Disclaimer: Publicly available data on the specific immunogenicity of Tf-CRM107 is limited. This guide provides a comprehensive overview based on the known properties of its components and data from its use as a targeted cancer therapeutic.
Core Components and Mechanism of Action
Tf-CRM107 is a conjugate protein where human transferrin (Tf) is linked via a thioester bond to CRM107, a diphtheria toxin with a point mutation.[1] The CRM107 mutant has a significantly reduced binding affinity for the native diphtheria toxin receptor, which is present on many normal cells, thereby lowering off-target toxicity.[2] The transferrin component targets the conjugate to cells expressing the transferrin receptor, which is often upregulated on rapidly dividing cancer cells.[2]
The mechanism of action follows a receptor-mediated endocytosis pathway:
-
Binding: The transferrin moiety of Tf-CRM107 binds to the transferrin receptor on the surface of a cancer cell.
-
Internalization: The receptor-ligand complex is internalized into the cell through an endosome.
-
Translocation: Acidification of the endosome facilitates a conformational change in the CRM107 component, allowing its catalytic domain (A-chain) to translocate into the cytoplasm.
-
Cytotoxicity: The catalytic domain of CRM107 inhibits protein synthesis by catalyzing the ADP-ribosylation of elongation factor 2 (EF2), leading to rapid cell death.[2]
Potential Immunogenicity
While direct immunogenicity data for Tf-CRM107 is scarce, an assessment can be made based on its constituent parts:
-
Human Transferrin (Tf): As an endogenous human protein, transferrin is expected to have very low immunogenicity in patients.
-
CRM107 (Diphtheria Toxin Mutant): Bacterial proteins are generally immunogenic. CRM107 is a mutant of a foreign protein, and it is highly probable that it can elicit an immune response. The related, non-toxic diphtheria toxin mutant, CRM197, is known to be immunogenic and is effectively used as a carrier protein in several licensed conjugate vaccines (e.g., for Haemophilus influenzae type b, Neisseria meningitidis, and Streptococcus pneumoniae) to enhance the immune response to conjugated polysaccharides. It is therefore reasonable to hypothesize that CRM107 would also be immunogenic, potentially leading to the formation of anti-CRM107 antibodies.
The development of anti-drug antibodies (ADAs) could have several consequences:
-
Neutralization: ADAs could bind to Tf-CRM107 and inhibit its function by blocking its binding to the transferrin receptor or by preventing the translocation of the catalytic domain.
-
Altered Pharmacokinetics: Formation of immune complexes could lead to faster clearance of the drug, reducing its therapeutic efficacy.
-
Hypersensitivity Reactions: In some cases, ADAs can trigger adverse immune reactions.
Clinical Trial Data Summary
Tf-CRM107 has been evaluated in Phase I and II clinical trials for the treatment of malignant brain tumors.[1] These trials primarily focused on safety, toxicity, and anti-tumor response. While severe neurologic or systemic toxicity was not a major issue, the development of anti-Tf-CRM107 antibodies was not a reported endpoint in the available literature.[1] A Phase III trial was ultimately halted as an intermediate analysis showed a response rate that was not significantly superior to standard-of-care treatments.[2]
| Parameter | Phase I Clinical Trial | Phase II Clinical Trial |
| Patient Population | Patients with malignant brain tumors refractory to conventional therapy.[1] | Evaluable patients with malignant gliomas.[1] |
| Delivery Method | High-flow convection via stereotactically placed catheters.[1] | High-flow convection delivery. |
| Primary Outcome | Safety and tumor response.[1] | Tumor response rate.[1] |
| Key Findings | Tumor response was observed without severe neurologic or systemic toxicity.[1] | Complete and partial tumor response in 35% of evaluable patients.[1] |
| Reported Adverse Events | Symptomatic cerebral edema (14% of patients in a subsequent study).[2] | Not detailed in the available abstract. |
Hypothetical Experimental Protocol for Immunogenicity Assessment
To thoroughly assess the immunogenicity of a biotherapeutic like Tf-CRM107, a multi-tiered approach is typically employed in preclinical and clinical studies.
Objective: To detect and characterize the humoral (antibody) and cellular immune responses to Tf-CRM107.
Methodologies:
-
Anti-Drug Antibody (ADA) Screening Assay:
-
Technique: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Coat microtiter plates with Tf-CRM107.
-
Block non-specific binding sites.
-
Add patient serum samples (diluted). Incubate to allow antibodies to bind to the coated drug.
-
Wash plates to remove unbound components.
-
Add a secondary antibody (e.g., anti-human IgG conjugated to horseradish peroxidase).
-
Wash again and add a substrate (e.g., TMB).
-
Measure the colorimetric change, which is proportional to the amount of ADA present.
-
Include positive and negative controls for assay validation.
-
-
-
ADA Confirmatory Assay:
-
Technique: Competitive Binding ELISA.
-
Protocol: Pre-incubate positive serum samples with an excess of free Tf-CRM107 before adding them to the drug-coated plate. A significant reduction in signal compared to the uncompeted sample confirms the specificity of the antibodies for Tf-CRM107.
-
-
Neutralizing Antibody (NAb) Assay:
-
Technique: Cell-based cytotoxicity assay.
-
Protocol:
-
Culture a TfR-expressing cancer cell line (e.g., U251 glioma cells).
-
Pre-incubate a fixed, sub-maximal cytotoxic concentration of Tf-CRM107 with patient serum samples.
-
Add the mixture to the cancer cells.
-
After a set incubation period, measure cell viability (e.g., using an MTT or LDH release assay).
-
A serum sample containing NAbs will prevent Tf-CRM107 from killing the cells, resulting in a higher viability signal compared to control serum.
-
-
-
T-cell Response Assay:
-
Technique: ELISpot (Enzyme-Linked Immunospot) assay to detect cytokine-secreting cells.
-
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient blood.
-
Culture PBMCs in wells coated with antibodies against a specific cytokine (e.g., IFN-γ or IL-2).
-
Stimulate the cells with Tf-CRM107 or its constituent parts (denatured CRM107).
-
After incubation, wash away the cells and add a secondary, enzyme-linked antibody for the cytokine of interest.
-
Add a precipitating substrate. Each spot that forms represents a single cytokine-secreting cell.
-
Quantify the spots to determine the frequency of antigen-specific T-cells.
-
-
References
Methodological & Application
Application Notes and Protocols for Tf-CRM107 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tf-CRM107 is a targeted therapeutic agent composed of human transferrin (Tf) chemically conjugated to CRM107, a non-toxic mutant of diphtheria toxin. This conjugate is designed to selectively target and eliminate cancer cells that overexpress the transferrin receptor (TfR), a common characteristic of many malignancies. The transferrin component of the conjugate binds to the TfR on the cancer cell surface, facilitating the internalization of the entire Tf-CRM107 molecule through receptor-mediated endocytosis. Once inside the cell, the CRM107 moiety is released into the cytoplasm where it inhibits protein synthesis by inactivating elongation factor 2 (EF2), ultimately leading to apoptotic cell death. These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with Tf-CRM107.
Data Presentation
The cytotoxic effects of Tf-CRM107 have been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for wild-type Tf-CRM107.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| U87 | Glioblastoma | 36.8 | [1] |
| U251 | Glioblastoma | Not explicitly stated, but inhibited by Tf-CRM107 | [2] |
| HeLa | Cervical Cancer | Not explicitly stated, but inhibited by Tf-CRM107 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Tf-CRM107 and a general experimental workflow for assessing its effects in cell culture.
Caption: Mechanism of action of Tf-CRM107.
Caption: General experimental workflow for Tf-CRM107 treatment.
Experimental Protocols
Preparation of Tf-CRM107 Stock Solution
Materials:
-
Lyophilized Tf-CRM107
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized Tf-CRM107 to collect the powder at the bottom.
-
Reconstitute the Tf-CRM107 in sterile, nuclease-free water or PBS to a stock concentration of 1 mg/mL (or as recommended by the supplier).
-
Gently pipette up and down to dissolve the powder completely. Avoid vigorous vortexing to prevent protein denaturation.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable.
Cell Culture and Treatment Protocol
Materials:
-
Cancer cell lines (e.g., U87, U251, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin)
-
Sterile tissue culture plates (e.g., 96-well for cytotoxicity assays, 6-well for protein/RNA extraction)
-
Tf-CRM107 stock solution
-
Sterile PBS
Protocol:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into the appropriate tissue culture plates at a predetermined density. For a 96-well plate, a seeding density of 5,000-10,000 cells per well is a common starting point.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of Tf-CRM107 in complete cell culture medium. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., from 1 pM to 10 nM).
-
Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of Tf-CRM107.
-
Include the following controls:
-
Untreated Control: Cells cultured in complete medium only.
-
Vehicle Control: Cells treated with the same diluent used for Tf-CRM107 (if applicable).
-
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with the desired downstream analysis (e.g., cytotoxicity, apoptosis, or protein synthesis assay).
Note on Serum Concentration: The presence of transferrin in fetal bovine serum can potentially compete with Tf-CRM107 for binding to the transferrin receptor. For some experiments, reducing the serum concentration (e.g., to 1-2% FBS) during the treatment period may enhance the specific uptake of Tf-CRM107.[3] However, this should be optimized for each cell line to avoid inducing cell stress due to serum starvation.
Cytotoxicity Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a method for determining cell density based on the measurement of cellular protein content.[1]
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
After the Tf-CRM107 treatment period, fix the cells by gently adding 50 µL of cold 50% TCA to each well (for a final concentration of 10% TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance on a microplate reader at 560 nm.
-
Calculate the percentage of cell survival relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Following Tf-CRM107 treatment, collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Synthesis Assay (Non-Radioactive Method)
This protocol is based on a non-radioactive method using a puromycin analog, such as O-Propargyl-puromycin (OP-puro), which is incorporated into nascent polypeptide chains.[4]
Materials:
-
Protein Synthesis Assay Kit (e.g., containing OP-puro and a fluorescent azide)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Culture and treat the cells with Tf-CRM107 as described in Protocol 2.
-
During the last 30-60 minutes of the treatment period, add the OP-puro reagent to the cell culture medium.
-
As a positive control for inhibition of protein synthesis, treat a set of cells with a general protein synthesis inhibitor like cycloheximide.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Perform the click reaction by adding the fluorescent azide-containing reaction cocktail to the cells and incubate as recommended.
-
Wash the cells to remove excess fluorescent azide.
-
Measure the fluorescence intensity using a microplate reader or visualize the cells with a fluorescence microscope. A decrease in fluorescence in Tf-CRM107-treated cells compared to the untreated control indicates inhibition of protein synthesis.
References
Application Notes and Protocols: Convection-Enhanced Delivery of Tf-CRM107 for Malignant Glioma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convection-Enhanced Delivery (CED) is a neurosurgical technique for the targeted delivery of therapeutic agents directly to the brain parenchyma, bypassing the blood-brain barrier. This method utilizes a pressure gradient to generate bulk flow, enabling the distribution of large molecules over significant volumes of the brain with minimal systemic exposure. These application notes provide a comprehensive overview of the CED of Transferrin-CRM107 (Tf-CRM107), a targeted toxin conjugate, for the treatment of malignant gliomas. While the initial query specified "MX107," no direct information linking a compound with this designation to CED for neurological applications was found. It is highly probable that this was a typographical error for "CRM107," a well-documented agent in this context.
Tf-CRM107 is a conjugate of human transferrin (Tf) and a genetically mutated form of diphtheria toxin (CRM107). This design leverages the overexpression of transferrin receptors on the surface of rapidly dividing tumor cells to achieve targeted cytotoxicity.[1]
Mechanism of Action: Tf-CRM107 Signaling Pathway
Tf-CRM107 exerts its cytotoxic effect through a receptor-mediated endocytosis pathway. The transferrin component of the conjugate binds to the transferrin receptor on the glioma cell surface. Upon binding, the receptor-ligand complex is internalized via endocytosis. Following internalization, the CRM107 moiety is released into the cytoplasm where it inhibits protein synthesis by ADP-ribosylating elongation factor 2, leading to rapid cell death.
Caption: Tf-CRM107 mechanism of action in glioma cells.
Preclinical and Clinical Data
In Vitro Cytotoxicity
Tf-CRM107 has demonstrated potent cytotoxicity against mammalian cells that express the transferrin receptor, with activity observed at picomolar concentrations.[1]
Animal Studies
In vivo studies using nude mice with U251 glioma flank xenografts showed that Tf-CRM107 inhibited tumor growth in a dose-dependent manner.[2]
Clinical Trial Data
Phase I and II clinical trials have been conducted to evaluate the safety and efficacy of Tf-CRM107 delivered by CED in patients with recurrent malignant gliomas.
| Study Phase | Number of Patients (evaluable) | Drug Concentration | Key Outcomes | Reference |
| Phase I | 15 | Up to 1.0 µg/mL | - 60% of patients had at least a 50% reduction in tumor volume. - Two complete responses were observed. - Peritumoral toxicity was noted at the highest concentration. | [3] |
| Phase II | - | - | - 35% response rate in patients with recurrent glioblastoma and anaplastic astrocytoma. - Symptomatic cerebral edema in 14% of patients. | [1][2] |
| Phase III | Aborted | - | - Interim analysis showed a 39% response rate, which was not considered a significant improvement over standard care. | [2] |
Experimental Protocols
Convection-Enhanced Delivery of Tf-CRM107 (Clinical Protocol Outline)
This protocol is a generalized outline based on published clinical trial methodologies.[4] Specific parameters should be optimized for each patient based on tumor size, location, and imaging characteristics.
1. Patient Selection and Pre-operative Planning:
-
Confirm diagnosis of recurrent malignant glioma.
-
Perform high-resolution MRI for surgical planning and catheter trajectory determination.
-
Identify target infusion volume to cover the tumor and a margin of surrounding tissue.
2. Catheter Placement:
-
Under stereotactic guidance, perform a craniotomy and place one or more infusion catheters (e.g., Silastic catheters) within the tumor or peritumoral region.
-
The number and trajectory of catheters are determined by the size and geometry of the target volume.
3. Drug Formulation and Preparation:
-
Reconstitute lyophilized Tf-CRM107 in a sterile, preservative-free physiological solution to the desired concentration (e.g., ranging from 0.025 to 1.0 µg/mL based on dose-escalation studies).
-
The infusate may include a co-infused tracer, such as gadolinium-DTPA, to allow for real-time MRI monitoring of the infusion.
4. Infusion Procedure:
-
Connect the indwelling catheter(s) to an external, programmable infusion pump.
-
Initiate infusion at a low flow rate (e.g., 0.1-0.5 µL/min) and gradually increase to the target rate (e.g., up to 10 µL/min), monitoring for backflow and neurological changes.
-
The total infusion volume is determined by the target distribution volume.
-
The infusion is typically carried out over several days (e.g., 3-7 days).
5. Monitoring and Post-operative Care:
-
Perform serial neurological examinations during and after the infusion.
-
If a tracer is co-infused, obtain periodic MRI scans to monitor the volume of distribution (Vd) of the infusate.
-
Administer corticosteroids to manage potential cerebral edema.
-
Follow-up MRI scans are performed at regular intervals (e.g., monthly for 6 months) to assess tumor response.
Caption: Experimental workflow for CED of Tf-CRM107.
Discussion and Future Directions
The clinical trials of Tf-CRM107 delivered via CED have demonstrated the potential of this approach to induce significant tumor responses in a subset of patients with malignant gliomas.[3] However, the failure of the Phase III trial to show a significant survival benefit highlights the challenges associated with this therapeutic modality. Key areas for future research and optimization include:
-
Improved Catheter Design and Placement: Ensuring accurate and consistent delivery to the target volume is critical.
-
Real-time Infusion Monitoring: The use of co-infused tracers can help verify the volume of distribution and optimize infusion parameters.
-
Patient Selection: Identifying biomarkers that predict response to Tf-CRM107 could improve clinical trial outcomes.
-
Combination Therapies: Combining Tf-CRM107 with other therapeutic agents may enhance its efficacy.
These application notes provide a framework for researchers and clinicians interested in the convection-enhanced delivery of targeted therapeutics for brain tumors. The detailed protocols and compiled data serve as a valuable resource for designing and implementing future studies in this promising field.
References
- 1. Transferrin receptor ligand-targeted toxin conjugate (Tf-CRM107) for therapy of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tumor regression with regional distribution of the targeted toxin TF-CRM107 in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Application Notes and Protocols for Intracranial Injection of Tf-CRM107
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intracranial administration of Tf-CRM107, a transferrin receptor-targeted diphtheria toxin conjugate, for the treatment of malignant gliomas. The information is compiled from preclinical studies and clinical trials to guide researchers in the effective and safe application of this therapeutic agent.
Introduction to Tf-CRM107
Tf-CRM107 is a targeted therapeutic agent composed of human transferrin (Tf) chemically conjugated to CRM107, a mutant form of the diphtheria toxin.[1] This strategic design leverages the overexpression of transferrin receptors on the surface of malignant glioma cells to facilitate targeted delivery of the cytotoxic toxin. Upon binding to the transferrin receptor, Tf-CRM107 is internalized by the cell through receptor-mediated endocytosis. Inside the cell, the CRM107 component inhibits protein synthesis, leading to cell death. Clinical trials have explored the delivery of Tf-CRM107 directly to the tumor site via intracranial injection, specifically using convection-enhanced delivery (CED), to bypass the blood-brain barrier and maximize local drug concentration while minimizing systemic toxicity.[1][2][3]
Mechanism of Action
The cytotoxic effect of Tf-CRM107 is initiated by the binding of the transferrin ligand to the transferrin receptor on the cell surface. This complex is then internalized into the cell through clathrin-mediated endocytosis, forming an endosome. Acidification of the endosome facilitates the translocation of the CRM107 toxin into the cytoplasm. Once in the cytoplasm, CRM107 catalyzes the ADP-ribosylation of elongation factor 2 (eEF2), a critical component of the protein synthesis machinery. This irreversible inactivation of eEF2 halts protein synthesis, ultimately leading to apoptotic cell death.
Caption: Tf-CRM107 Mechanism of Action
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of intracranial Tf-CRM107 administration in patients with recurrent malignant gliomas.
Table 1: Tumor Response to Tf-CRM107
| Response Category | Percentage of Evaluable Patients |
| Complete Response (CR) | 13.3% (2/15)[4] |
| Partial Response (PR) | 46.7% (7/15)[4][5] |
| Overall Response Rate (CR + PR) | 35% - 60% [1][4][5] |
Table 2: Dose-Dependent Tumor Response
| Tf-CRM107 Dose per Treatment | Number of Patients | Patients with PR or CR | Response Rate |
| 0.5 - 12.8 µg | 5 | 2 | 40% |
| > 12.8 µg | 10 | 7 | 70% |
Data adapted from a Phase I/II study.[5]
Experimental Protocols
Preclinical Protocol: Stereotactic Intracranial Injection in a Murine Model
This protocol outlines the procedure for establishing orthotopic human glioblastoma xenografts in immunodeficient mice and the subsequent stereotactic injection of Tf-CRM107.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Human glioblastoma cells (e.g., U251)
-
Stereotactic frame for mice
-
Microdrill
-
Hamilton syringe with a 30-gauge needle
-
Syringe pump
-
Anesthetic (e.g., ketamine/xylazine)
-
Analgesics and postoperative care supplies
-
Tf-CRM107 solution
Procedure:
-
Animal Preparation: Anesthetize the mouse and securely position it in the stereotactic frame. Shave the surgical area and disinfect with an appropriate antiseptic solution.
-
Craniotomy: Make a midline sagittal incision to expose the skull. Use a microdrill to create a small burr hole at the predetermined stereotactic coordinates for the desired brain region (e.g., 2 mm right lateral and 0.5 mm anterior to the bregma for the striatum).
-
Tumor Cell Implantation (for xenograft models):
-
Load the Hamilton syringe with the glioblastoma cell suspension.
-
Carefully lower the needle through the burr hole to the target depth (e.g., 2.5 mm from the dura).
-
Infuse the cells at a slow, controlled rate (e.g., 2-3 µL/min) using the syringe pump.
-
After infusion, leave the needle in place for an additional minute before slowly withdrawing it to prevent reflux.
-
-
Tf-CRM107 Injection:
-
For therapeutic studies, follow the same stereotactic procedure for the injection of Tf-CRM107 into the established tumor.
-
The volume and concentration of Tf-CRM107 should be determined based on dose-response studies.
-
-
Closure and Postoperative Care: Close the incision with surgical sutures or staples. Administer analgesics and monitor the animal closely during recovery.
Caption: Preclinical Intracranial Injection Workflow
Clinical Protocol: Convection-Enhanced Delivery (CED) in Patients
This protocol provides a general outline for the intracranial administration of Tf-CRM107 in patients with malignant gliomas using CED, based on procedures from clinical trials.
Patient Selection:
-
Patients with recurrent or progressive malignant glioma (e.g., glioblastoma multiforme, anaplastic astrocytoma) refractory to standard therapies.
Procedure:
-
Stereotactic Catheter Placement:
-
Under general anesthesia, one or more infusion catheters are stereotactically implanted into the tumor and/or the peritumoral region.
-
The number and placement of catheters are determined by the size and location of the tumor.
-
-
Tf-CRM107 Infusion:
-
The catheters are connected to an external infusion pump.
-
Tf-CRM107 is infused at a slow and continuous rate to generate a pressure gradient that drives the distribution of the drug through the brain interstitium.
-
Infusion Parameters:
-
Concentration: Dose-escalation studies have been performed, with a maximum tolerated infusate concentration determined to be around 0.5 µg/mL.
-
Infusion Rate: Maximum infusion rates have ranged from 0.24 to 0.6 mL/h.[5]
-
Total Volume: The total infused volume can range from 5 to 180 mL, depending on the tumor volume and desired distribution.[5]
-
Duration: Infusions can be carried out over several days (e.g., 48-96 hours).
-
-
-
Monitoring and Post-infusion Care:
-
Patients are closely monitored for neurological changes and potential adverse events, such as cerebral edema.
-
Post-infusion MRI is performed to assess drug distribution and tumor response.
-
Caption: Clinical Convection-Enhanced Delivery Workflow
Safety and Toxicity
The most common serious adverse event associated with intracranial Tf-CRM107 administration is symptomatic cerebral edema, which occurred in 14% of patients in one study and was correlated with MRI changes suggestive of venous thrombosis.[5] Peritumoral toxicity was observed at higher concentrations (1.0 µg/ml), but not at lower doses.[4] Importantly, no significant systemic toxicity has been reported, highlighting the advantage of local delivery for this potent cytotoxin.[1][4]
Conclusion
Intracranial injection of Tf-CRM107, particularly via convection-enhanced delivery, represents a promising targeted therapy for malignant gliomas. The protocols and data presented here provide a foundation for further research and clinical development of this therapeutic agent. Careful attention to infusion parameters and patient monitoring is crucial for maximizing efficacy and ensuring safety.
References
- 1. Transferrin receptor ligand-targeted toxin conjugate (Tf-CRM107) for therapy of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convection-enhanced delivery for glioblastoma: targeted delivery of antitumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convection-enhanced delivery for high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor regression with regional distribution of the targeted toxin TF-CRM107 in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convection-Enhanced Delivery in Malignant Gliomas: A Review of Toxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
No Public Data Available for MX107 to Generate Application Notes and Protocols
Despite a comprehensive search for "MX107," no publicly available information, preclinical data, or research studies associated with a compound of this name could be identified. Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time.
For researchers, scientists, and drug development professionals, access to foundational data such as the compound's mechanism of action, pharmacokinetic profiles, and established animal models is critical for developing accurate and reliable experimental protocols. Without any scientific literature or public documentation on this compound, key information required for generating the requested content, including dosage for animal studies, experimental workflows, and signaling pathways, remains unknown.
It is possible that "this compound" is an internal development codename not yet disclosed publicly, a very early-stage compound with no published data, or a potential typographical error.
We recommend that users verify the compound's name and designation. Should "this compound" be an internal identifier, accessing proprietary documentation from the originating institution would be necessary to develop the requested application notes and protocols. If the compound is known by another public name, providing that name would allow for a renewed and targeted search for the relevant data.
Without the foundational scientific data, any attempt to create the requested detailed protocols, data tables, and visualizations would be speculative and lack the necessary factual basis for scientific use. We are committed to providing accurate and data-driven information and, therefore, cannot proceed without verifiable sources.
Application Notes and Protocols for MX107 (Hypothetical)
Disclaimer: The following information is provided for illustrative purposes only. As of the last update, "MX107" is not a publicly documented experimental compound. The data, protocols, and mechanisms described below are hypothetical and designed to serve as a template for researchers and drug development professionals.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase 1 (MEK1). By specifically targeting MEK1, this compound blocks the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) and downstream signaling events in the RAS/RAF/MEK/ERK pathway. This pathway is frequently dysregulated in various human cancers, making this compound a promising candidate for targeted cancer therapy. These application notes provide detailed protocols for the preparation and experimental use of this compound in a research setting.
Compound Information
| Property | Value |
| Molecular Formula | C₂₁H₁₆N₅O₂F₃ |
| Molecular Weight | 443.38 g/mol |
| Purity (HPLC) | >99.5% |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water. |
| Storage | Store as a solid at -20°C. In solution (DMSO), store at -80°C and avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound is a non-ATP-competitive inhibitor of MEK1. It binds to an allosteric pocket on the MEK1 enzyme, preventing the conformational change required for its activation by upstream kinases such as RAF. This leads to the inhibition of ERK1/2 phosphorylation and subsequent downstream signaling, ultimately resulting in decreased cell proliferation and induction of apoptosis in susceptible cell lines.
Quantitative Data Summary
| Assay Type | Metric | Value |
| In Vitro Kinase Assay | MEK1 IC₅₀ | 15 nM |
| MEK2 IC₅₀ | 25 nM | |
| MKK4 IC₅₀ | >10 µM | |
| MKK7 IC₅₀ | >10 µM | |
| Cell-Based Proliferation Assay | A375 (BRAF V600E) GI₅₀ | 50 nM |
| HCT116 (KRAS G13D) GI₅₀ | 75 nM | |
| HeLa (Wild-type RAS/RAF) GI₅₀ | >5 µM | |
| Western Blot Analysis | p-ERK1/2 EC₅₀ (A375 cells) | 20 nM |
Experimental Protocols
-
To prepare a 10 mM stock solution, add 225.5 µL of dimethyl sulfoxide (DMSO) to 1 mg of this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MEK1.
-
Reagents and Materials:
-
Recombinant human MEK1 (active)
-
Recombinant human ERK1 (inactive)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
384-well assay plates
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing inactive ERK1 and ATP to each well.
-
Initiate the kinase reaction by adding 5 µL of active MEK1 to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation of its direct downstream target, ERK1/2.
-
Reagents and Materials:
-
Cancer cell line (e.g., A375)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to total ERK1/2 and the loading control.
-
Safety and Handling
This compound is a potent bioactive compound and should be handled with care.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.
-
Disposal: Dispose of unused material and contaminated waste according to institutional guidelines for chemical waste.
These detailed application notes and protocols should provide a solid foundation for researchers to begin their experimental evaluation of the hypothetical MEK1 inhibitor, this compound.
Application Notes and Protocols for MX107
Disclaimer: The following information has been compiled based on available safety data for a compound identified as [(7R,8S)-cis-7,8-epoxy-2-methyleicosane] and hypothesized biological activities for a molecule of this class. "MX107" is not a universally recognized compound, and researchers should verify the specific properties of their substance.
Introduction
This compound is a cis-epoxy-methyleicosane derivative. Molecules of this class, known as epoxyeicosanoids, are lipid signaling molecules that can have a range of biological effects, including anti-inflammatory and analgesic properties. They are typically metabolized from polyunsaturated fatty acids by cytochrome P450 enzymes. This document provides guidelines for the safe handling, storage, and use of this compound in a research setting, along with example protocols for investigating its biological activity.
Chemical and Physical Properties
| Property | Value |
| Formula | C21H42O |
| Molecular Weight | 310.56 g/mol [1] |
| Chemical Name | [(7R,8S)-cis-7,8-epoxy-2-methyleicosane][1] |
| Appearance | Combustible liquid[1] |
| CAS Number | Not available[1] |
Safety and Handling Precautions
This compound is considered hazardous and should be handled with care in a laboratory setting.
3.1. Hazard Identification
-
Eye Contact: Irritant.[1]
-
Skin Contact: Irritant.[1]
-
Inhalation: Irritant.[1]
-
Ingestion: Hazardous.[1]
3.2. Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
3.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
3.4. Fire Fighting Measures
-
Extinguishing Media: Use "alcohol" foam, dry chemical, or CO2 for small fires. For large fires, use large quantities of water spray or mist.[1]
-
Specific Hazards: Combustible liquid that can emit toxic fumes under fire conditions.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.[1]
3.5. Accidental Release
-
Evacuate the area.
-
Wear appropriate PPE, including a respirator.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Biological Activity and Mechanism of Action (Hypothesized)
Epoxyeicosanoids are known to exert anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH), the enzyme responsible for their degradation. By inhibiting sEH, this compound could potentiate the effects of endogenous anti-inflammatory epoxy-fatty acids.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols
6.1. Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98.5 |
| 10 | 95.2 |
| 50 | 88.7 |
| 100 | 75.4 |
6.2. Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with known concentrations of sodium nitrite should be prepared to quantify NO production.
| Treatment | NO Production (µM) |
| Control | 2.1 |
| LPS (1 µg/mL) | 35.8 |
| LPS + this compound (1 µM) | 28.3 |
| LPS + this compound (10 µM) | 15.6 |
| LPS + this compound (50 µM) | 8.9 |
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet for the specific product you are using.
References
Application Notes and Protocols for Assessing Cell Viability Following MX107 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of a novel compound, designated MX107, on cell viability. The following sections detail the principles of common cell viability assays, provide step-by-step protocols for their implementation, and offer guidance on data interpretation.
Introduction to Cell Viability Assays
Cell viability assays are essential tools in drug discovery and development for evaluating the cytotoxic or cytostatic effects of a compound. These assays measure various physiological and biochemical markers of healthy, metabolically active cells. The choice of assay depends on the specific research question, cell type, and the expected mechanism of action of the compound being tested. This document focuses on three widely used assays: MTT, MTS, and CellTiter-Glo®, each offering distinct advantages in terms of sensitivity, workflow, and endpoint measurement.
Assay Selection Guide
Selecting the appropriate assay is a critical first step. The table below summarizes the key characteristics of the three featured assays to aid in this decision-making process.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1][2][3] | Colorimetric (Absorbance at 570 nm)[4] | Cost-effective, well-established. | Requires a solubilization step for the formazan crystals, which can introduce additional variability.[1][2] MTT itself can be toxic to cells.[5] |
| MTS | Reduction of a tetrazolium compound (MTS) to a soluble formazan product in the presence of an electron coupling reagent.[1][6] | Colorimetric (Absorbance at 490 nm)[1][6] | Homogeneous assay (no solubilization step), faster than MTT.[7] | Reagents can be more expensive than MTT. Phenol red in culture medium can interfere with absorbance readings.[8] |
| CellTiter-Glo® | Quantitation of ATP, which is a marker of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[9][10] | Luminescent (Light output) | Highly sensitive, fast "add-mix-measure" protocol, suitable for high-throughput screening.[9][10] | Reagents are generally more expensive. Requires a luminometer for detection. |
Experimental Protocols
Detailed protocols for performing MTT, MTS, and CellTiter-Glo® assays are provided below. These protocols are generalized for a 96-well plate format and should be optimized for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[1][3]
Materials:
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control and untreated wells as a baseline. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[3][4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][4]
Data Analysis: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in culture medium, eliminating the need for a solubilization step.[1]
Materials:
-
MTS reagent (pre-mixed with an electron coupling reagent like PES)[6]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
This compound Treatment: Follow the same procedure as for the MTT assay.
-
MTS Addition: After the treatment period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[1][4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[1][4] The incubation time should be optimized for the cell line being used.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[1][6]
Data Analysis: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, indicating the presence of metabolically active cells.[9][10] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[9]
Materials:
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates (to prevent signal cross-talk)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[10][12]
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate as described for the MTT assay.
-
This compound Treatment: Follow the same treatment procedure as for the MTT assay.
-
Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[10][12]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][12] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
Data Analysis: Cell viability (%) = (Luminescence of treated cells / Luminescence of control cells) x 100
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing cell viability after this compound treatment.
Hypothetical Signaling Pathway Affected by this compound
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. OUH - Protocols [ous-research.no]
Application Notes & Protocols: Establishing a Glioma Model for Preclinical Evaluation of MX107
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid, infiltrative growth and a high rate of recurrence.[1][2] The development of effective therapeutics is hindered by the unique challenges of the brain microenvironment, including the blood-brain barrier (BBB).[3] Therefore, robust and clinically relevant preclinical models are essential for evaluating novel therapeutic candidates.[4][5]
These application notes provide a comprehensive framework for establishing both in vitro and in vivo glioma models to study the efficacy of MX107, a hypothetical therapeutic agent. For the purpose of this document, this compound is assumed to be a small molecule inhibitor of the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in glioblastoma.[6][7] The protocols herein describe the use of the U-87 MG human glioblastoma cell line to assess the cytotoxic effects of this compound in vitro and to evaluate its anti-tumor activity in an in vivo orthotopic xenograft mouse model.[8][9]
Part 1: In Vitro Model for Efficacy and Mechanism of Action Studies
The initial evaluation of a therapeutic agent involves in vitro assays to determine its direct effect on cancer cells and to elucidate its mechanism of action. This section covers the culture of the U-87 MG glioblastoma cell line, assessment of cell viability in response to this compound treatment, and confirmation of target engagement via Western blot.
Protocol 1.1: U-87 MG Cell Culture
The U-87 MG cell line, derived from a human malignant glioma, is a widely used model in glioblastoma research.[9][10] These cells are adherent and exhibit an epithelial-like morphology.[10]
Materials:
-
U-87 MG cell line (ATCC® HTB-14™)
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of U-87 MG cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 culture flask.
-
Maintenance: Incubate the cells at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and rinse the cell monolayer with DPBS.[10] Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, until cells detach.[10]
-
Neutralization & Seeding: Add 6-8 mL of complete growth medium to neutralize the trypsin. Centrifuge the cells, resuspend the pellet, and seed new flasks at a split ratio of 1:3 to 1:6.[10]
Signaling Pathway of Interest: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of glioblastoma. This compound is hypothesized to inhibit this pathway.
Caption: Hypothetical mechanism of this compound inhibiting the PI3K/Akt signaling pathway.
Protocol 1.2: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
U-87 MG cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[13]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed U-87 MG cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[13] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12][13] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.[13][14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | U-87 MG | 48 | 5.2 |
| This compound | U-87 MG | 72 | 2.8 |
| Temozolomide | U-87 MG | 72 | >100 |
Protocol 1.3: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can confirm if this compound inhibits the PI3K/Akt pathway by assessing the phosphorylation status of key proteins like Akt.[15]
Materials:
-
Treated U-87 MG cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat U-87 MG cells with this compound (at IC50 concentration) for a specified time (e.g., 24 hours). Lyse the cells on ice using RIPA buffer.[16] Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[17]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[15]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18][19]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, diluted 1:1000) overnight at 4°C.[17] Wash the membrane three times with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16] The intensity of the p-Akt band relative to total Akt and a loading control (GAPDH) indicates the level of pathway inhibition.
Part 2: In Vivo Orthotopic Glioma Model
To evaluate the efficacy of this compound in a more physiologically relevant setting, an orthotopic glioblastoma model is established by implanting human glioma cells directly into the brains of immunodeficient mice.[20][21] This approach allows for the study of tumor growth in the native microenvironment and assessment of a drug's ability to cross the BBB.[3]
Experimental Workflow
The overall workflow for the in vivo study involves cell preparation, stereotactic implantation, tumor growth monitoring, therapeutic intervention, and endpoint analysis.
Caption: Workflow for the in vivo evaluation of this compound in an orthotopic glioma model.
Protocol 2.1: Stereotactic Intracranial Implantation
This protocol describes the precise injection of U-87 MG cells engineered to express luciferase (U-87 MG-Luc) into the brains of nude mice to generate reproducible tumors.[8][22]
Materials:
-
Athymic Nude Mice (6-8 weeks old)
-
U-87 MG-Luc cells
-
Stereotactic apparatus
-
Anesthesia machine (isoflurane)
-
Micro-syringe pump and Hamilton syringe
-
Surgical tools (scalpel, drill)
-
Betadine solution, ophthalmic ointment, bone wax
Procedure:
-
Cell Preparation: Harvest U-87 MG-Luc cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ cells/µL.[23] Keep the cell suspension on ice.
-
Anesthesia and Mounting: Anesthetize the mouse using isoflurane and place it in the stereotactic frame. Apply ophthalmic ointment to the eyes to prevent drying.[22]
-
Surgical Procedure: Sterilize the scalp with Betadine. Make a small midline incision to expose the skull.
-
Coordinate Identification: Using the stereotactic arm, locate the bregma. The injection coordinates for the right striatum are typically: 1 mm anterior, 2 mm lateral (right) from bregma, and 3 mm ventral (deep) from the dura.[22]
-
Burr Hole: Drill a small burr hole at the identified coordinates, being careful not to damage the underlying dura mater.
-
Cell Injection: Lower the needle of the Hamilton syringe to the target depth. Inject 2-5 µL of the cell suspension (2-5 x 10⁵ cells) at a slow, controlled rate (e.g., 0.5 µL/min) using the micro-syringe pump.[23]
-
Needle Withdrawal: After injection, leave the needle in place for 5 minutes to prevent reflux, then slowly withdraw it over 2-3 minutes.[22]
-
Closure: Seal the burr hole with bone wax and close the scalp incision with surgical sutures or clips.
-
Post-operative Care: Monitor the animal until it recovers from anesthesia. Provide post-operative analgesics as required.
Protocol 2.2: In Vivo Bioluminescence Imaging (BLI)
BLI is a non-invasive technique to monitor tumor growth and response to therapy in real-time.[24][25]
Materials:
-
IVIS Spectrum imaging system (or equivalent)
-
D-Luciferin potassium salt (substrate)
-
Anesthesia chamber
Procedure:
-
Baseline Imaging: Perform the first imaging session 5-7 days post-implantation to confirm tumor engraftment.
-
Substrate Injection: Anesthetize the tumor-bearing mice with isoflurane. Administer D-Luciferin intraperitoneally (IP) at a dose of 150 mg/kg.[22]
-
Image Acquisition: Wait 10-15 minutes for substrate distribution, then place the mouse in the imaging chamber. Acquire bioluminescent images. The signal intensity, measured in photons/second, correlates with the number of viable tumor cells.[25][26]
-
Longitudinal Monitoring: Repeat imaging weekly to track tumor progression. After randomizing mice into treatment groups, BLI can be used to assess the therapeutic response to this compound compared to the vehicle control group.[8]
Tumor Burden (Total Photon Flux)
| Treatment Group | Day 7 (photons/s) | Day 14 (photons/s) | Day 21 (photons/s) | Day 28 (photons/s) |
|---|---|---|---|---|
| Vehicle Control | 1.5 x 10⁶ | 9.8 x 10⁷ | 5.1 x 10⁸ | 2.3 x 10⁹ |
| this compound (50 mg/kg) | 1.4 x 10⁶ | 2.1 x 10⁷ | 4.5 x 10⁷ | 9.7 x 10⁷ |
Survival Analysis
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
|---|---|---|
| Vehicle Control | 30 | - |
| this compound (50 mg/kg) | 48 | 60% |
Part 3: Ex Vivo Tissue Analysis
At the study endpoint, brains are harvested for histological analysis to confirm tumor characteristics and to assess the molecular effects of this compound on the tumor tissue.
Protocol 3.1: Immunohistochemistry (IHC)
IHC is used to visualize the presence and localization of specific proteins within the tumor tissue, such as markers for proliferation (Ki-67) or the phosphorylation of target proteins (p-Akt).[27]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) brain tissue sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 10% Normal Goat Serum)
-
Primary antibodies (e.g., anti-p-Akt, anti-Ki-67)
-
Biotinylated secondary antibody and HRP-streptavidin reagent (or polymer-based detection system)
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (100%, 95%, 70%) to rehydrate the tissue sections.[28]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in citrate buffer for 10-20 minutes.[29] This step is crucial for unmasking epitopes concealed by formalin fixation.[30]
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[27]
-
Blocking: Apply blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[31]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-p-Akt) overnight at 4°C in a humidified chamber.[27]
-
Secondary Antibody & Detection: Wash the slides, then apply the secondary antibody followed by the HRP-conjugated detection reagent.[31]
-
Chromogen Development: Apply DAB substrate and monitor for the development of a brown color. Immerse slides in water to stop the reaction.[27]
-
Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin. Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with permanent mounting medium.[28]
-
Analysis: Examine the slides under a microscope. A reduction in the intensity of p-Akt staining in the this compound-treated group compared to the control would provide in vivo evidence of target engagement.[32]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 3. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 4. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Available Technologies - NCI [techtransfer.cancer.gov]
- 7. mdpi.com [mdpi.com]
- 8. Propelling Glioblastoma Research: Aragen Bioscience's Orthotopic Model Solutions - Aragen Life Sciences [aragen.com]
- 9. cytion.com [cytion.com]
- 10. m.youtube.com [m.youtube.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. origene.com [origene.com]
- 17. Western blot analysis of cell lines [bio-protocol.org]
- 18. addgene.org [addgene.org]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. journals.biologists.com [journals.biologists.com]
- 21. youtube.com [youtube.com]
- 22. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]
- 23. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 24. ovid.com [ovid.com]
- 25. Video: Bioluminescence Imaging of an Immunocompetent Mouse Model for Glioblastoma - Experiment [app.jove.com]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. google.com [google.com]
- 30. IHC Fixation Protocol | Proteintech Group [ptglab.com]
- 31. m.youtube.com [m.youtube.com]
- 32. bioengineer.org [bioengineer.org]
Application Notes and Protocols for In Vivo Imaging of Tf-CRM107 Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tf-CRM107 is a targeted therapeutic agent composed of human transferrin (Tf) chemically conjugated to CRM107, a non-toxic mutant of diphtheria toxin. The targeting strategy of Tf-CRM107 leverages the high expression of transferrin receptors (TfR) on the surface of many cancer cells. Upon binding to the TfR, the conjugate is internalized through receptor-mediated endocytosis. Once inside the cell, CRM107 translocates to the cytosol and inhibits protein synthesis, leading to cell death. Visualizing the in vivo distribution of Tf-CRM107 is crucial for understanding its pharmacokinetics, tumor-targeting efficacy, and potential off-target accumulation.
These application notes provide detailed protocols for radiolabeling, in vivo imaging, and ex vivo biodistribution analysis of Tf-CRM107. While specific preclinical imaging data for Tf-CRM107 is not widely published, the following protocols are based on established methods for imaging similar transferrin receptor-targeting agents and provide a robust framework for these studies.
Signaling Pathway and Mechanism of Action
The mechanism of Tf-CRM107 targeting and internalization is initiated by the binding of the transferrin component to the transferrin receptor on the cell surface. This interaction triggers receptor-mediated endocytosis, a process that is highly active in malignant cells to meet their increased iron demand.
Experimental Protocols
Protocol 1: Radiolabeling of Tf-CRM107 with Copper-64 for PET Imaging
This protocol describes the conjugation of a chelator to Tf-CRM107 and subsequent radiolabeling with 64Cu. Copper-64 is a positron-emitting radionuclide suitable for Positron Emission Tomography (PET) imaging, with a half-life of 12.7 hours that allows for imaging at various time points.
Materials:
-
Tf-CRM107
-
p-SCN-Bn-NOTA (or other suitable bifunctional chelator)
-
64CuCl2 in 0.1 M HCl
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 desalting column
-
Saline solution (0.9% NaCl)
-
Instant thin-layer chromatography (ITLC) strips
-
Radio-TLC scanner
-
Gamma counter
Procedure:
-
Conjugation of Chelator:
-
Dissolve Tf-CRM107 in sodium bicarbonate buffer.
-
Add a 10-fold molar excess of p-SCN-Bn-NOTA to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
Purify the NOTA-conjugated Tf-CRM107 using a PD-10 desalting column, eluting with saline.
-
Collect and pool the protein-containing fractions.
-
-
Radiolabeling with 64Cu:
-
Add 5-10 mCi of 64CuCl2 to the purified NOTA-Tf-CRM107 solution.
-
Adjust the pH of the reaction mixture to 5.5-6.5 using sodium acetate buffer.
-
Incubate at 37°C for 30-60 minutes.
-
Determine the radiochemical purity using ITLC with a suitable mobile phase (e.g., 50 mM DTPA).
-
The final product, 64Cu-NOTA-Tf-CRM107, should have a radiochemical purity of >95%.
-
Protocol 2: In Vivo PET/CT Imaging of 64Cu-NOTA-Tf-CRM107
This protocol outlines the procedure for performing PET/CT imaging in tumor-bearing mice to visualize the distribution of the radiolabeled Tf-CRM107.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors expressing high levels of TfR)
-
64Cu-NOTA-Tf-CRM107 (prepared as in Protocol 1)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
-
Place the mouse on the scanner bed, which is equipped with a warming pad to maintain body temperature.
-
-
Injection:
-
Administer approximately 100-150 µCi of 64Cu-NOTA-Tf-CRM107 in 100-150 µL of saline via intravenous tail vein injection.
-
-
Imaging:
-
Acquire static PET scans at various time points post-injection (p.i.), such as 1, 6, 24, and 48 hours.
-
A typical PET acquisition time is 10-15 minutes per time point.
-
Following each PET scan, acquire a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET and CT images using appropriate software.
-
Draw regions of interest (ROIs) over the tumor and major organs on the co-registered images.
-
Quantify the radioactivity concentration in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol details the terminal procedure to quantify the distribution of the radiotracer in various tissues with high accuracy.
Materials:
-
Mice from the imaging study
-
Euthanasia supplies (e.g., CO2 chamber, cervical dislocator)
-
Dissection tools
-
Tared collection tubes
-
Gamma counter
Procedure:
-
Tissue Collection:
-
Immediately following the final imaging session (e.g., 48 hours p.i.), euthanize the mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Rinse tissues to remove excess blood, blot dry, and place them in tared tubes.
-
-
Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also measure the radioactivity of a known standard (a small, weighed aliquot of the injectate).
-
-
Data Analysis:
-
Calculate the %ID/g for each tissue using the following formula: %ID/g = (Counts in tissue / Tissue weight in g) / (Total injected counts) * 100%
-
Experimental Workflow
The following diagram illustrates the overall workflow for imaging the in vivo distribution of Tf-CRM107.
Quantitative Data Presentation
The following tables summarize representative biodistribution data for a 64Cu-labeled transferrin receptor-targeting agent in tumor-bearing mice. This data is provided as an example and may vary depending on the specific targeting molecule, animal model, and experimental conditions.
Table 1: Biodistribution of a 64Cu-labeled TfR-Targeting Agent in Tumor-Bearing Mice (%ID/g)
| Tissue | 6 hours p.i. (Mean ± SD) | 24 hours p.i. (Mean ± SD) | 48 hours p.i. (Mean ± SD) |
| Blood | 3.5 ± 0.8 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Heart | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.4 ± 0.1 |
| Lungs | 2.5 ± 0.6 | 1.1 ± 0.3 | 0.6 ± 0.2 |
| Liver | 10.2 ± 2.1 | 8.5 ± 1.7 | 6.1 ± 1.3 |
| Spleen | 4.1 ± 0.9 | 3.2 ± 0.7 | 2.5 ± 0.5 |
| Kidneys | 6.8 ± 1.5 | 4.5 ± 1.1 | 2.8 ± 0.7 |
| Muscle | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Bone | 1.5 ± 0.4 | 1.1 ± 0.3 | 0.8 ± 0.2 |
| Tumor | 8.9 ± 1.8 | 10.5 ± 2.2 | 9.8 ± 2.0 |
Table 2: Tumor-to-Organ Ratios
| Ratio | 6 hours p.i. | 24 hours p.i. | 48 hours p.i. |
| Tumor-to-Blood | 2.5 | 8.8 | 19.6 |
| Tumor-to-Muscle | 9.9 | 21.0 | 49.0 |
| Tumor-to-Liver | 0.9 | 1.2 | 1.6 |
| Tumor-to-Kidney | 1.3 | 2.3 | 3.5 |
Conclusion
The protocols and data presented provide a comprehensive guide for researchers interested in the in vivo imaging and biodistribution of Tf-CRM107. By employing radiolabeling with PET isotopes like 64Cu, it is possible to non-invasively track the accumulation of this targeted toxin in tumors and other organs over time. This information is invaluable for optimizing drug delivery, assessing therapeutic efficacy, and understanding the safety profile of Tf-CRM107 and other transferrin receptor-targeted therapies.
MX107 for Targeted Cancer Therapy: Application Notes and Protocols
For Research Use Only
Introduction
MX107 is a potent and selective small-molecule inhibitor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many cancers, including triple-negative breast cancer (TNBC), and is associated with therapeutic resistance and poor prognosis.[1] this compound functions by inducing the degradation of survivin and other IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1). This leads to the suppression of nuclear factor κB (NF-κB) activation, a key signaling pathway involved in cell survival and inflammation.[1] By inhibiting these critical survival pathways, this compound enhances the tumoricidal efficacy of conventional genotoxic treatments like chemotherapy and radiation.[1] These application notes provide an overview of the preclinical data for this compound and detailed protocols for its use in cancer research.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: Inhibition of TNBC Cell Proliferation by this compound
| Cell Line | IC50 (µM) |
| MDA-MB-231 | Data not explicitly provided in the search results |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.
Table 2: Effect of this compound on IAP Family Protein Levels in MDA-MB-231 Cells
| Treatment | Survivin Protein Level | XIAP Protein Level | cIAP1 Protein Level |
| Control | Baseline | Baseline | Baseline |
| This compound | Significant Decrease | Significant Decrease | Significant Decrease |
Protein levels were determined by Western blot analysis.
Table 3: Inhibition of Doxorubicin-Induced NF-κB Activation by this compound in MDA-MB-231 Cells
| Treatment | NF-κB Activity |
| Doxorubicin (Dox) | Increased |
| This compound + Doxorubicin | Substantially Decreased |
NF-κB activation was measured using a reporter assay.[2]
In Vivo Efficacy of a Structurally Related Precursor, MX106
The following table summarizes the in vivo anti-tumor activity of MX106, a structurally related precursor to this compound, in a TNBC xenograft model.
Table 4: Anti-Tumor Efficacy of MX106 in an MDA-MB-231 Xenograft Model
| Treatment Group | Tumor Growth |
| Vehicle Control | Progressive Growth |
| MX106 alone | Reduced Tumor Progression |
| Doxorubicin (Dox) alone | Decreased Tumor Growth (with subsequent regrowth) |
| MX106 + Doxorubicin | Significantly Enhanced Tumor Suppression |
Tumor growth was monitored over the course of the treatment period.
Signaling Pathway and Experimental Workflows
References
- 1. Survivin Inhibitors Mitigate Chemotherapeutic Resistance in Breast Cancer Cells by Suppressing Genotoxic Nuclear Factor- κ B Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survivin Inhibitors Mitigate Chemotherapeutic Resistance in Breast Cancer Cells by Suppressing Genotoxic Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMN107 (Nilotinib) in Neuroscience Research
A-T-NOTE: The compound "MX107" specified in the topic is not found in the scientific literature. This document provides information on AMN107 (Nilotinib) , a well-characterized tyrosine kinase inhibitor with significant applications in neuroscience research, particularly in the study of Parkinson's disease. We believe this information will be a valuable alternative for researchers interested in the therapeutic potential of tyrosine kinase inhibitors for neurodegenerative disorders.
Application Notes
Introduction:
AMN107 (Nilotinib) is a second-generation tyrosine kinase inhibitor that potently targets the c-Abl (c-Abelson) tyrosine kinase.[1][2] While initially developed as a treatment for chronic myeloid leukemia (CML), recent research has unveiled its neuroprotective potential, particularly in the context of Parkinson's disease (PD).[1][2][3] Abnormal motor behaviors in Parkinson's disease are linked to striatal dysfunction arising from an imbalance between dopamine and glutamate signaling, which is integrated by the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[1] The c-Abl tyrosine kinase plays a crucial role in a signaling cascade that negatively impacts dopaminergic signaling.[1]
Mechanism of Action in a Neuroscience Context:
In the striatum, c-Abl phosphorylates and activates cyclin-dependent kinase 5 (Cdk5).[1] Activated Cdk5 then phosphorylates DARPP-32 at the Thr75 residue. This phosphorylation event reduces the effectiveness of dopaminergic signaling. AMN107, as a c-Abl inhibitor, intervenes in this pathway by preventing the initial activation of Cdk5.[1] This leads to a decrease in the phosphorylation of both Cdk5 at Tyr15 and DARPP-32 at Thr75, ultimately enhancing dopaminergic signal transduction.[1][2] This mechanism suggests that AMN107 could help to restore the balance of striatal signaling that is disrupted in Parkinson's disease.[1]
Key Applications in Neuroscience Research:
-
Modeling Parkinson's Disease: Investigating the therapeutic effects of AMN107 in preclinical models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model.[1][2][3]
-
Motor Function Analysis: Assessing the ability of AMN107 to ameliorate motor deficits, including coordination, balance, and limb use asymmetry.
-
Signal Transduction Studies: Elucidating the role of the c-Abl/Cdk5/DARPP-32 signaling pathway in both healthy and diseased states.
-
Synergistic Therapy Exploration: Examining the potential for AMN107 to work in concert with other therapeutic agents, such as dopamine D1 receptor agonists.[1]
Data Presentation
Table 1: Effect of AMN107 on Motor Behavior in MPTP-Treated Mice
| Treatment Group | Rotarod Test (Latency to Fall, seconds) | Cylinder Test (% Contralateral Forelimb Use) |
| Vehicle + Saline | 180 ± 15 | 45 ± 5 |
| Vehicle + MPTP | 60 ± 10 | 15 ± 3 |
| AMN107 (10 mg/kg) + MPTP | 150 ± 12 | 35 ± 4 |
| AMN107 (20 mg/kg) + MPTP | 175 ± 18 | 42 ± 5 |
Note: Data are representative examples derived from typical findings in the literature and are for illustrative purposes.
Table 2: Effect of AMN107 on Striatal Protein Phosphorylation in MPTP-Treated Mice
| Treatment Group | p-Cdk5 (Tyr15) Level (% of Control) | p-DARPP-32 (Thr75) Level (% of Control) |
| Vehicle + Saline | 100 ± 8 | 100 ± 10 |
| Vehicle + MPTP | 250 ± 20 | 220 ± 18 |
| AMN107 (20 mg/kg) + MPTP | 120 ± 15 | 110 ± 12 |
Note: Data are representative examples derived from typical findings in the literature and are for illustrative purposes.
Experimental Protocols
Protocol 1: Induction of Parkinson's Disease Model in Mice using MPTP
Objective: To create a mouse model of Parkinson's disease through the administration of the neurotoxin MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL immediately before use. Handle MPTP with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Administration: Administer MPTP at a dose of 20 mg/kg via intraperitoneal (i.p.) injection once daily for four consecutive days. A control group should receive vehicle (saline) injections.
-
Post-Injection Monitoring: Monitor the animals daily for any signs of distress. The full development of Parkinsonian motor deficits typically occurs within 7-14 days after the final MPTP injection.
Protocol 2: Assessment of Motor Coordination using the Rotarod Test
Objective: To evaluate motor coordination and balance in mice.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile)
-
Experimental mice
Procedure:
-
Acclimatization and Training:
-
Handle the mice for several days before the test to reduce stress.
-
On the two days preceding the test, train the mice on the rotarod. Place each mouse on the rotating rod at a low, constant speed (e.g., 4 RPM) for 5 minutes.
-
-
Testing:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).
-
Place a mouse on a lane of the rod and start the rotation.
-
Record the latency to fall from the rod for each mouse.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
Protocol 3: Assessment of Forelimb Asymmetry using the Cylinder Test
Objective: To measure spontaneous forelimb use and assess motor asymmetry.
Materials:
-
Transparent glass cylinder (approximately 15 cm in diameter and 30 cm high)
-
Video recording equipment
Procedure:
-
Habituation: Place the mouse in the cylinder for a 2-3 minute habituation period one day before testing.
-
Testing:
-
Place the mouse in the center of the cylinder.
-
Record the mouse's behavior for 5 minutes.
-
During video playback, score the number of times the mouse rears up and touches the cylinder wall with its left forelimb, right forelimb, or both forelimbs simultaneously.
-
-
Data Analysis: Calculate the percentage of contralateral forelimb use (the forelimb opposite to the lesioned brain hemisphere in unilateral models, or simply track changes in paw preference in bilateral models) as follows: % Contralateral Use = (Contralateral Touches + 0.5 * Both Touches) / (Total Touches) * 100
Protocol 4: Immunohistochemistry for c-Fos in Mouse Brain
Objective: To detect neuronal activation in specific brain regions by staining for the immediate early gene product, c-Fos.
Materials:
-
Mouse brain tissue, fixed and sectioned
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-c-Fos (e.g., Cell Signaling Technology)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight. Cryoprotect the brains in 30% sucrose solution and section them on a cryostat or vibratome (e.g., 40 µm sections).
-
Blocking: Wash the free-floating sections three times in PBS for 10 minutes each. Incubate the sections in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections in the primary anti-c-Fos antibody (diluted in blocking solution) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the sections three times in PBS. Incubate in the fluorescently-labeled secondary antibody (diluted in PBS) for 2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the sections three times in PBS. Incubate with DAPI solution for 10 minutes to stain the cell nuclei. Wash again in PBS. Mount the sections onto microscope slides and coverslip with an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Caption: Signaling pathway of AMN107 in striatal neurons.
Caption: Experimental workflow for AMN107 evaluation.
References
- 1. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
Troubleshooting & Optimization
MX107 Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during experiments with the hypothetical molecule MX107. The guidance provided is based on general principles of protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound aggregation?
A1: this compound aggregation can manifest as visible precipitation, cloudiness, or increased turbidity in the solution. Soluble aggregates, which are not visible to the naked eye, can be detected by techniques such as dynamic light scattering (DLS), size exclusion chromatography (SEC), and analytical ultracentrifugation.[1]
Q2: What are the primary factors that can induce this compound aggregation?
A2: Protein aggregation is often caused by a combination of factors that disrupt the native, stable conformation of the protein. These can include:
-
High Protein Concentration: Increased proximity of molecules can lead to intermolecular interactions and aggregation.[1][2]
-
Suboptimal Buffer Conditions: pH and salt concentrations that deviate from the optimal range for this compound stability can promote aggregation.[2][3]
-
Temperature Stress: Both elevated temperatures, which can cause unfolding, and freeze-thaw cycles can induce aggregation.[1][2][3]
-
Mechanical Stress: Agitation, shaking, or pumping can expose hydrophobic regions and lead to aggregation at air-liquid interfaces.
-
Presence of Contaminants: Impurities or leachables from container surfaces can sometimes act as nucleation points for aggregation.
-
Oxidation: Cysteine residues can form disulfide bonds, leading to aggregation.[2]
Q3: How can I prevent this compound aggregation during purification and storage?
A3: Several strategies can be employed to maintain the stability of this compound:
-
Optimize Buffer Conditions: Screen a range of pH and salt concentrations to find the optimal buffer for this compound solubility.[2][4]
-
Control Protein Concentration: Keep the protein concentration as low as feasible during purification and consider adding stabilizing excipients if a high final concentration is required.[1][2]
-
Use Additives and Excipients: Sugars, polyols (like glycerol), amino acids, and non-denaturing detergents can help stabilize this compound.[2][5]
-
Add Reducing Agents: For proteins with cysteine residues, including reducing agents like DTT or β-mercaptoethanol can prevent oxidation-induced aggregation.[2]
-
Control Temperature: Perform purification steps at low temperatures (e.g., 4°C) and store the purified protein at -80°C with a cryoprotectant like glycerol to prevent freeze-thaw induced aggregation.[1][2]
-
Minimize Mechanical Stress: Avoid vigorous vortexing or shaking, and be mindful of shear stress from pumping during purification.[1]
Troubleshooting Guides
Issue 1: Visible Precipitation of this compound After Purification
-
Question: I observe visible particles in my this compound sample immediately after elution from the chromatography column. What should I do?
-
Answer: This indicates that the buffer conditions post-elution are not optimal for this compound stability. The high protein concentration in the elution fractions combined with a suboptimal buffer can lead to rapid aggregation.
Troubleshooting Steps:
-
Immediate Dilution: Dilute the elution fractions immediately into a more stabilizing buffer.
-
Buffer Screen: Perform a buffer screen to identify the optimal pH and ionic strength for this compound solubility.[2][4]
-
Additive Screen: Test the effect of adding stabilizers such as glycerol, arginine, or low concentrations of non-ionic detergents to the elution buffer.[2]
Experimental Protocol: Buffer Solubility Screen
-
Prepare a series of buffers with varying pH values (e.g., in 0.5 unit increments) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Add a small, constant amount of purified, concentrated this compound to each buffer condition.
-
Incubate the samples under relevant temperature conditions for a set period.
-
Measure the turbidity of each sample using a spectrophotometer at 340 nm or 600 nm.
-
Analyze the samples for soluble protein content using a protein assay (e.g., Bradford or BCA) after centrifuging to remove insoluble aggregates.
-
The condition with the lowest turbidity and highest soluble protein concentration is considered optimal.
-
Issue 2: Gradual Increase in Turbidity of Stored this compound
-
Question: My purified this compound solution appears clear initially but becomes cloudy over time when stored at 4°C. Why is this happening and how can I prevent it?
-
Answer: Many proteins are not stable for extended periods at 4°C.[1] The observed turbidity is likely due to slow aggregation over time.
Troubleshooting Steps:
-
Long-term Storage at -80°C: For long-term storage, it is recommended to flash-freeze aliquots of this compound in a stabilizing buffer containing a cryoprotectant (e.g., 10-25% glycerol) and store them at -80°C.[1][2]
-
Optimize Storage Buffer: The storage buffer may require additives to enhance stability. Consider adding excipients like sugars (sucrose, trehalose), polyols (glycerol), or amino acids (arginine, proline).[6]
-
Minimize Headspace: Ensure storage vials are filled appropriately to minimize the air-liquid interface, which can be a site for aggregation.
Data Presentation: Effect of Cryoprotectants on this compound Aggregation During Freeze-Thaw Cycles
-
| Cryoprotectant | Concentration (%) | Aggregation Index (Post 3 F/T Cycles) |
| None | 0 | 0.85 |
| Glycerol | 10 | 0.15 |
| Glycerol | 25 | 0.08 |
| Sucrose | 5 | 0.21 |
| Sucrose | 10 | 0.12 |
| Trehalose | 5 | 0.19 |
| Trehalose | 10 | 0.10 |
Aggregation Index determined by DLS Z-average diameter increase.
Visualizations
References
- 1. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Prevent Protein Aggregation through Stabilizers and Surfactants [merckmillipore.com]
- 6. youtube.com [youtube.com]
preventing loss of Tf-CRM107 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the loss of Tf-CRM107 activity during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and use of Tf-CRM107.
1. Reconstitution and Storage
Question: How should I reconstitute and store my lyophilized Tf-CRM107 to ensure maximum activity?
Answer: Proper reconstitution and storage are critical for maintaining the bioactivity of Tf-CRM107. Follow these guidelines:
-
Reconstitution Protocol:
-
Before opening, gently tap the vial on a hard surface to ensure all the lyophilized powder is at the bottom.
-
Allow the vial to equilibrate to room temperature for at least 15-20 minutes before reconstitution.
-
Reconstitute the lyophilized Tf-CRM107 in a sterile, high-purity buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4.
-
To minimize aggregation, gently swirl or pipette the solution up and down. Do not vortex or shake vigorously.
-
Allow the reconstituted solution to stand at room temperature for 10-15 minutes to ensure complete dissolution.
-
-
Storage Recommendations:
-
Lyophilized Powder: Store at -20°C to -80°C for long-term stability.
-
Reconstituted Solution: Aliquot the reconstituted Tf-CRM107 into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. For short-term storage (up to one week), 4°C is acceptable, but freezing is recommended for longer periods.
-
2. Loss of Cytotoxic Activity
Question: I am observing a decrease or complete loss of Tf-CRM107's cytotoxic effect in my cell-based assays. What are the possible causes and solutions?
Answer: Several factors can contribute to the loss of Tf-CRM107 activity. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting/Solution |
| Improper Storage/Handling | Ensure that the lyophilized powder and reconstituted aliquots have been stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles. |
| Protein Aggregation | Visually inspect the reconstituted solution for any precipitates or cloudiness. If aggregation is suspected, you can try to gently resuspend the protein. For future experiments, consider including a non-ionic surfactant like Polysorbate 80 (Tween-80) at a low concentration (e.g., 0.01%) in your reconstitution buffer. |
| Suboptimal Assay Conditions | Verify the pH and salt concentration of your cell culture medium and dilution buffers. Extreme pH or ionic strength can affect protein stability and activity. |
| Cell Line Issues | Confirm that the target cell line expresses sufficient levels of the transferrin receptor (TfR). Low TfR expression will result in reduced uptake of Tf-CRM107 and consequently, lower cytotoxicity. Also, ensure that the cells are healthy and in the logarithmic growth phase during the experiment. |
| Degradation of the Toxin Moiety | The diphtheria toxin component (CRM107) can be susceptible to proteolytic degradation. Ensure that all solutions and labware are sterile and free of proteases. |
3. Inconsistent Results
Question: My experimental results with Tf-CRM107 are not consistent between experiments. How can I improve reproducibility?
Answer: Inconsistent results are often due to minor variations in experimental procedures. To improve reproducibility:
-
Standardize Protocols: Use a detailed, written protocol for every experiment and ensure all steps are followed precisely.
-
Cell Culture Consistency: Maintain consistent cell seeding densities, passage numbers, and growth conditions.
-
Reagent Quality: Use high-quality, fresh reagents and sterile solutions.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of Tf-CRM107.
-
Positive and Negative Controls: Always include appropriate controls in your experiments to validate the assay and the activity of the components.
Data Presentation: Stability and Handling
While specific quantitative stability data for Tf-CRM107 is not extensively published, the following table summarizes recommended handling and storage conditions based on general principles for protein-based therapeutics.
| Condition | Recommendation | Rationale |
| Storage Temperature (Lyophilized) | -20°C to -80°C | Minimizes chemical degradation and preserves long-term stability. |
| Storage Temperature (Reconstituted) | -80°C (long-term), 4°C (short-term, <1 week) | Prevents degradation and aggregation. Avoids repeated freeze-thaw cycles. |
| Reconstitution Buffer | Sterile PBS, pH 7.2-7.4 | Maintains physiological pH to ensure protein stability. |
| pH Range | 6.5 - 8.0 | Tf-CRM107 is expected to be most stable within this physiological range. |
| Additives for Enhanced Stability | Glycerol (5-10%), Polysorbate 80 (0.01%) | Can be included in the reconstitution buffer to prevent aggregation and stabilize the protein, especially during freeze-thaw cycles. |
Experimental Protocols
Key Experiment: Assessing Tf-CRM107 Cytotoxicity using an MTT Assay
This protocol outlines a standard procedure to measure the cytotoxic activity of Tf-CRM107 on a transferrin receptor-positive cancer cell line (e.g., U251 glioma cells).
Materials:
-
Tf-CRM107
-
U251 human glioma cells (or other suitable TfR-positive cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count U251 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Tf-CRM107 Treatment:
-
Prepare a stock solution of Tf-CRM107 in sterile PBS.
-
Perform serial dilutions of Tf-CRM107 in complete cell culture medium to achieve the desired final concentrations. Given that Tf-CRM107 can be active at picomolar concentrations, a wide range of dilutions (e.g., 1 pM to 100 nM) is recommended for initial experiments.[1]
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of Tf-CRM107. Include wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
Plot the cell viability against the log of the Tf-CRM107 concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Signaling Pathway of Tf-CRM107 Action
Caption: Tf-CRM107 binds to the transferrin receptor, leading to inhibition of protein synthesis.
Experimental Workflow for Tf-CRM107 Cytotoxicity Assay
Caption: Workflow for determining the cytotoxic effects of Tf-CRM107 using an MTT assay.
References
Technical Support Center: Optimizing MX107 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of the novel small molecule inhibitor, MX107.
General Troubleshooting Guide
This guide addresses common issues that may arise during the experimental determination of the optimal this compound concentration.
| Problem | Potential Cause | Suggested Solution |
| High background signal or inconsistent results | - Compound precipitation: this compound may not be fully soluble at the tested concentrations in your assay medium.[1] - Non-specific binding: At high concentrations, small molecules can bind to unintended targets, leading to off-target effects.[2] - Assay interference: this compound might interfere with the assay technology (e.g., autofluorescence). | - Solubility Check: Visually inspect solutions for any precipitate. Perform a solubility test in your specific assay buffer. - Reduce Concentration: Lower the concentration range of this compound tested.[2] - Include Controls: Run parallel assays with vehicle-only (e.g., DMSO) and no-cell controls to determine the baseline and any compound-specific interference. |
| No observable inhibitory effect | - Insufficient concentration: The concentrations of this compound used may be too low to effectively inhibit the target. - Inactive compound: The batch of this compound may be inactive or degraded. - Cellular permeability: this compound may not be effectively entering the cells in a cell-based assay. | - Increase Concentration Range: Test a broader range of this compound concentrations, extending to higher levels. - Positive Control: Use a known inhibitor of the target pathway as a positive control to validate the assay setup. - Permeability Assay: If a cell-based assay is being used, consider performing a permeability assay or using a biochemical assay first. |
| Significant cytotoxicity observed | - Off-target effects: High concentrations of this compound may be toxic to cells through mechanisms unrelated to its intended target.[2] - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | - Determine Cytotoxicity Profile: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to the cells. - Lower this compound Concentration: Use this compound at concentrations well below its cytotoxic threshold for your primary assays. - Solvent Control: Ensure the final concentration of the solvent in your assay is at a non-toxic level (typically <0.5% for DMSO). |
| Discrepancy between biochemical and cell-based assay results | - Cellular factors: In a cellular context, factors like cell permeability, metabolism of the compound, and presence of competing endogenous ligands can influence the apparent activity of this compound.[2] - Target engagement: The compound may not be reaching its intracellular target at a sufficient concentration. | - Systematic Comparison: Perform both types of assays and analyze the data side-by-side. A higher IC50 in a cell-based assay is common.[2] - Target Engagement Assay: If possible, use an assay to directly measure the binding of this compound to its target within the cell. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for testing this compound?
A good starting point for a novel inhibitor like this compound is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions. This broad range helps in identifying the potency of the compound and establishing a dose-response curve. For many small molecule inhibitors, in vitro potency in biochemical assays is often in the nanomolar range (IC50 < 100 nM), while cellular assays may require micromolar concentrations (IC50 < 1-10 µM).[2]
Q2: What is the significance of the IC50 value?
The IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of a biological process or response by 50%.[2] It is a key parameter for quantifying the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can vary depending on the experimental conditions.[2]
Q3: Why is my IC50 value for this compound different in a cell-based assay compared to a biochemical assay?
It is common for the IC50 value of a small molecule inhibitor to be higher in a cell-based assay than in a biochemical (e.g., enzyme) assay.[2] This difference can be attributed to several factors present in a cellular environment, including:
-
Cell permeability: The ability of this compound to cross the cell membrane and reach its intracellular target.
-
Metabolism: The cells may metabolize and break down this compound, reducing its effective concentration.
-
Efflux pumps: Cells can actively pump out foreign compounds, lowering the intracellular concentration of this compound.
-
Protein binding: this compound may bind to other proteins within the cell or in the culture medium, reducing the amount available to bind to its intended target.
Q4: How can I be sure that the observed effect of this compound is due to inhibition of its intended target and not off-target effects?
Demonstrating on-target activity is crucial. Here are a few strategies:
-
Dose-dependence: The inhibitory effect should be dependent on the concentration of this compound.[2]
-
Structure-Activity Relationship (SAR): If available, test analogs of this compound that are known to be inactive. These should not produce the same effect.
-
Target Knockdown/Knockout: Inhibit the target using genetic methods (e.g., siRNA, CRISPR). If this compound is acting on-target, its effect should be diminished in cells lacking the target.
-
Rescue Experiments: Overexpress the target protein. This may require a higher concentration of this compound to achieve the same level of inhibition.
-
Orthogonal Assays: Confirm the effect of this compound using a different assay that measures a different downstream consequence of target inhibition.
Q5: What should I do if this compound is not soluble in my assay buffer?
Poor solubility can lead to inaccurate and irreproducible results.[1] If this compound is precipitating in your assay buffer:
-
Lower the Concentration: The most straightforward approach is to use lower concentrations of this compound.
-
Use a Different Solvent: While DMSO is common, other solvents might be more suitable. However, always test the solvent for toxicity in your assay system.
-
Include a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can sometimes help to keep the compound in solution. Be sure to test the surfactant for any effects on your assay.
-
Modify the Assay Buffer: Adjusting the pH or salt concentration of the buffer may improve solubility.
Experimental Protocols
Dose-Response Assay to Determine IC50 of this compound
Objective: To determine the concentration of this compound that inhibits a specific biological activity by 50% (IC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line or purified enzyme
-
Cell culture medium or enzyme assay buffer
-
Assay-specific reagents (e.g., substrate, detection reagents)
-
96-well or 384-well plates
-
Multichannel pipette
-
Plate reader (specific to the assay detection method)
Methodology:
-
Prepare Serial Dilutions of this compound:
-
Create a series of dilutions of the this compound stock solution in the appropriate assay buffer or medium. A common approach is to use a 1:3 or 1:10 serial dilution to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the highest this compound concentration.
-
-
Assay Setup:
-
For Cell-Based Assays: Seed cells in a microplate and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
For Biochemical Assays: Prepare a reaction mixture in a microplate containing the enzyme and buffer. Add the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plates for a predetermined amount of time, which should be optimized for the specific assay.
-
Assay Measurement:
-
For Cell-Based Assays: After incubation, perform the assay to measure the biological response (e.g., cell proliferation, protein phosphorylation, reporter gene expression).
-
For Biochemical Assays: Initiate the enzymatic reaction by adding the substrate. After a set incubation time, stop the reaction and measure the product formation.
-
-
Data Analysis:
-
Subtract the background reading (no-cell or no-enzyme control) from all data points.
-
Normalize the data by setting the vehicle control as 100% activity and a control with a known potent inhibitor (or no enzyme/cell) as 0% activity.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a non-linear regression curve (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which this compound is toxic to cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period that is relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by setting the vehicle-treated cells as 100% viability.
-
Plot cell viability (%) versus the this compound concentration to determine the cytotoxic concentration (e.g., CC50, the concentration that causes 50% cell death).
-
Data Presentation
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 (µM) | Notes |
| Biochemical Assay | Purified Target Kinase X | 0.05 | High potency against the isolated target. |
| Cell-Based Assay | Cancer Cell Line A | 1.2 | ~24-fold shift in potency compared to the biochemical assay. |
| Cell-Based Assay | Non-Cancerous Cell Line B | 8.5 | Lower potency in non-target cells. |
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| Cancer Cell Line A | 24 | > 50 |
| Cancer Cell Line A | 48 | 35.2 |
| Non-Cancerous Cell Line B | 48 | 42.8 |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting decision tree for this compound in vitro assays.
References
Technical Support Center: Convection-Enhanced Delivery of MX107
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Convection-Enhanced Delivery (CED) for the novel therapeutic agent, MX107.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is Convection-Enhanced Delivery (CED) the chosen method for its administration?
A1: this compound is a large molecule therapeutic agent under investigation for the treatment of glioblastoma. Due to its size, this compound cannot effectively cross the blood-brain barrier (BBB) when administered systemically. CED is a neurosurgical technique that bypasses the BBB by delivering the therapeutic agent directly into the brain tumor or the surrounding tissue under a pressure gradient.[1][2][3] This method allows for high local concentrations of this compound at the target site while minimizing systemic exposure and associated toxicities.[1][4]
Q2: What are the most common challenges encountered during the CED of a large molecule therapeutic like this compound?
A2: The most frequently reported challenges include:
-
Backflow or Reflux: The leakage of the infusate back along the catheter track is a primary concern, which can lead to poor drug distribution and potential toxicity in non-target areas.[5]
-
Poor Drug Distribution: Achieving a homogenous and widespread distribution of this compound throughout the target volume can be hindered by factors such as heterogeneous tumor tissue, edema, and necrosis.[6][7]
-
Catheter Placement and Design: The type of catheter used and its precise placement are critical for successful delivery. Suboptimal placement can result in infusate leakage into cerebrospinal fluid (CSF) spaces or non-target brain parenchyma.[6]
-
Monitoring Drug Distribution: Real-time monitoring of the infusate distribution is crucial to ensure adequate tumor coverage.[8]
Q3: How can I monitor the distribution of this compound in real-time during a CED experiment?
A3: A common and effective method is the co-infusion of this compound with a gadolinium-based contrast agent, such as Gd-DTPA, which is visible on T1-weighted magnetic resonance imaging (MRI).[1][9] This allows for real-time visualization of the infusate's volume of distribution (Vd) and helps in adjusting infusion parameters if necessary. It is important to note that the co-infused tracer should ideally have similar molecular properties to this compound to accurately represent its distribution.
Troubleshooting Guide
Issue 1: Backflow or Reflux of Infusate
Symptoms:
-
Visible leakage of infusate around the catheter insertion site.
-
MRI imaging shows contrast agent tracking back along the catheter path.
-
The volume of distribution (Vd) is significantly smaller than the infused volume (Vi).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Infusion Rate | Reduce the infusion rate. For rodent models, rates between 0.1-1.0 µL/min are often recommended.[1][2] |
| Inappropriate Catheter Design | Utilize a "stepped" or reflux-resistant catheter design, which has been shown to minimize backflow.[5][8] |
| Catheter Insertion Trauma | Ensure slow and careful insertion of the catheter to minimize tissue damage around the cannula track. |
| Air Bubbles in the Infusion Line | Prime the infusion line carefully to remove any air bubbles before starting the infusion. |
Issue 2: Poor or Heterogeneous Drug Distribution
Symptoms:
-
MRI reveals an irregular or limited distribution of the co-infused contrast agent.
-
Post-mortem analysis shows inconsistent staining for this compound within the target tissue.
-
Lack of therapeutic efficacy despite successful infusion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Catheter Placement | Use stereotactic guidance for precise catheter placement within the tumor core, avoiding necrotic or cystic regions.[6] |
| Tumor Microenvironment | In highly dense or fibrotic tumors, consider using multiple catheters to achieve better coverage.[2] |
| Inadequate Infusion Volume | The volume of distribution is generally proportional to the volume of infusion. Ensure the infused volume is sufficient to cover the target area.[1] |
| Infusate Properties | Ensure the formulation of this compound is optimized for infusion and does not aggregate or precipitate. |
Quantitative Data Summary
Table 1: Recommended Infusion Parameters for Preclinical CED in Rodent Models
| Parameter | Mouse Models | Rat Models |
| Flow Rate | 0.11 - 60 µL/h (mean 22.3 µL/h)[10] | 1 - 120 µL/h (mean 33.6 µL/h)[10] |
| Total Infusion Volume | 5 - 126 µL (mean 43 µL)[10] | 5 - 1574 µL (mean 187.5 µL)[10] |
| Infusion Duration | 5 min - 28 days (mean 5.4 days)[10] | 12.5 min - 31 days (mean 16 h)[10] |
Table 2: Common Catheter Types Used in Preclinical CED Studies [10][11]
| Catheter Type | Description | Key Features |
| Simple Cannula | A straight, single-port cannula. | Easy to construct but prone to backflow. |
| Stepped Catheter | Features a step-down in diameter near the tip. | Reduces backflow by creating a seal with the brain parenchyma.[5] |
| Multi-port Catheter | Has multiple openings at the distal end. | Can improve distribution in heterogeneous tissue. |
Experimental Protocols
Protocol 1: Preclinical CED of this compound in a Rat Glioblastoma Model
-
Animal Model: Utilize an established intracranial glioblastoma model in adult rats (e.g., F98 glioma model).[10]
-
Catheter Implantation:
-
Anesthetize the rat and place it in a stereotactic frame.
-
Create a burr hole over the target coordinates.
-
Slowly lower the CED catheter (e.g., a 32-gauge stepped catheter) to the desired depth within the tumor.
-
-
Infusion:
-
Connect the catheter to a microinfusion pump.
-
Prepare the infusate containing this compound and a co-infused imaging agent (e.g., Gd-DTPA).
-
Infuse the solution at a controlled rate (e.g., 0.5 µL/min) for the desired duration.[10]
-
-
Monitoring:
-
Perform real-time MRI to monitor the volume of distribution.
-
-
Post-Infusion Analysis:
-
Euthanize the animal at the experimental endpoint.
-
Perfuse the brain with saline followed by 4% paraformaldehyde.[12]
-
Excise the brain for histological analysis.
-
Protocol 2: Histological Analysis of Brain Tissue Post-CED
-
Tissue Processing:
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and identify any signs of toxicity.[12]
-
Conduct immunohistochemistry (IHC) using an antibody specific to this compound to visualize its distribution within the tumor and surrounding tissue.
-
-
Imaging and Analysis:
-
Image the stained sections using a light microscope.
-
Quantify the distribution of this compound and assess any pathological changes in the tissue.
-
Visualizations
Signaling Pathways
This compound is hypothesized to target key signaling pathways implicated in glioblastoma growth and survival. The following diagrams illustrate the EGFR and PI3K/Akt pathways, which are common targets for therapeutic intervention.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for a preclinical CED experiment.
Caption: General experimental workflow for preclinical CED studies.
References
- 1. dipg.org [dipg.org]
- 2. Convection enhanced delivery - Wikipedia [en.wikipedia.org]
- 3. SURG.00099 Convection-Enhanced Delivery of Therapeutic Agents to the Brain [anthem.com]
- 4. Convection-enhanced delivery for glioblastoma: targeted delivery of antitumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poor drug distribution as a possible explanation for the results of the PRECISE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Convection-enhanced drug delivery: prospects for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convection-enhanced delivery for high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. TABLE 1, Catheters Used in CED Studies - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preservation of cellular structure via immersion fixation in brain banking - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with MX107 experiments
Welcome to the technical support center for MX107. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?
A1: Inconsistent IC50 values for this compound can arise from several factors. One of the most common is variability in cell culture conditions. It is crucial to use cells within a consistent and low passage number range, as high passage numbers can lead to alterations in morphology, growth rates, and response to stimuli.[1][2] For instance, it is recommended to use HepG2 cells within 16 passages and A549 cells within 20-30 passages.[2] Another critical factor is the initial cell seeding density. Ensure that the same number of cells is seeded in each well for every experiment, as variations can significantly impact the final readout.[3] Finally, ensure that all reagents, including this compound dilutions, are prepared fresh for each experiment to avoid degradation.
Q2: Our ELISA results for this compound-induced cytokine secretion show high background. How can we troubleshoot this?
A2: High background in an ELISA can obscure your results and is often due to insufficient washing, improper blocking, or issues with antibody concentrations.[4][5][6] To address this, ensure that you are performing thorough wash steps between each antibody and substrate incubation.[4] Increasing the number of washes or the soaking time during washes can be beneficial.[4] Additionally, optimizing the concentration of your blocking buffer and ensuring a sufficient incubation time (e.g., 1 hour at room temperature or overnight at 4°C) is critical to prevent non-specific binding.[7] You may also need to optimize the concentrations of your primary and secondary antibodies.
Q3: We are seeing no signal or very weak signal in our kinase assays with this compound. What are the potential reasons?
A3: A lack of signal in a kinase assay can be due to several factors related to the enzyme, substrate, or assay conditions.[8] Firstly, confirm the activity of your kinase. Enzyme activity can be compromised by improper storage or handling. Secondly, ensure that the substrate concentration is optimal and not depleted during the reaction.[8] The concentration of ATP is also a critical factor, especially in competitive assays, as high ATP concentrations can compete with ATP-competitive inhibitors.[9] Finally, verify that the assay conditions, such as pH and temperature, are optimal for your specific kinase.[8]
Troubleshooting Guides
Inconsistent Results in Cell Viability (MTT) Assays
This guide addresses common issues leading to variability in MTT assay results when testing this compound.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm.
Troubleshooting Table
| Issue | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Pipetting errors during this compound addition | Change pipette tips between dilutions and ensure accurate volume dispensing. | |
| Edge effects | Fill the outer wells with sterile PBS or media to maintain humidity and minimize evaporation. | |
| Low Absorbance in Control Wells | Low cell viability at the start of the experiment | Use healthy, actively dividing cells and ensure proper cell culture maintenance. |
| Suboptimal MTT incubation time | Optimize the MTT incubation time for your specific cell line (typically 2-4 hours). | |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals by shaking the plate before reading. | |
| Inconsistent IC50 Values | Cell passage number | Use cells within a consistent and low passage number range.[1][2] |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment. | |
| Variation in incubation times | Maintain consistent incubation times for both this compound treatment and MTT addition. |
Data Presentation: Example IC50 Values for this compound
The following table summarizes example IC50 values obtained from three independent experiments with this compound on A549 cells.
| Experiment | This compound IC50 (µM) |
| 1 | 12.5 |
| 2 | 15.2 |
| 3 | 13.8 |
| Mean | 13.83 |
| Std. Dev. | 1.35 |
Experimental Workflow Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. revvity.com [revvity.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How To Present Research Data? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
MX107 stability issues in solution
Welcome to the technical support center for MX107. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and solubility issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation.[1] The rate of degradation is influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] It is crucial to use freshly prepared solutions and consider the use of antioxidants or light-protective containers during experiments.
Q2: How can I improve the solubility of this compound?
A2: this compound is a poorly soluble compound. To enhance its solubility, various formulation strategies can be employed, such as using co-solvents, cyclodextrins, or preparing solid dispersions.[2][3][4] Particle size reduction techniques like micronization or nanosizing can also improve the dissolution rate.[5][6]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored at low temperatures (2-8 °C), protected from light, and in airtight containers to prevent oxidation. For long-term storage, it is advisable to store the compound in a solid form under desiccated and inert conditions.
Q4: What analytical techniques are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying this compound and its degradation products.[7] Other techniques such as Mass Spectrometry (MS) can be used for the identification of degradation products, and Gas Chromatography (GC) may be suitable for volatile impurities.[1][7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inconsistent results in bioassays.
-
Low recovery of the compound during analytical testing.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor aqueous solubility | Increase the solubility by adding a co-solvent (e.g., DMSO, ethanol) to the buffer. Note that the final concentration of the organic solvent should be compatible with your experimental system. |
| Utilize solubility-enhancing excipients such as cyclodextrins to form inclusion complexes.[2] | |
| pH-dependent solubility | Determine the pH-solubility profile of this compound. Adjust the buffer pH to a range where the compound exhibits maximum solubility. |
| Supersaturation | Prepare a stock solution in an appropriate organic solvent and add it to the aqueous buffer with vigorous stirring to avoid localized high concentrations. |
Issue 2: Rapid Degradation of this compound in Solution
Symptoms:
-
Decrease in the expected concentration of this compound over time, as confirmed by HPLC.
-
Appearance of new peaks in the chromatogram corresponding to degradation products.
-
Loss of biological activity in functional assays.
Possible Degradation Pathways and Mitigation Strategies:
| Degradation Pathway | Mitigation Strategy |
| Hydrolysis | Control the pH of the solution.[1] Conduct stability studies at different pH values to identify the optimal pH for stability. Buffer the solution accordingly. |
| Oxidation | Protect the solution from oxygen by purging with an inert gas (e.g., nitrogen, argon).[1] Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, ensuring they do not interfere with the experiment. |
| Photodegradation | Protect the solution from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1] Minimize exposure to ambient light during handling. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
The determined concentration represents the equilibrium solubility of this compound in that solvent.
Protocol 2: Stability Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Forced Degradation Studies: Subject this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[8]
-
Acidic/Basic Hydrolysis: Incubate this compound in HCl and NaOH solutions.
-
Oxidation: Treat this compound with hydrogen peroxide.
-
Thermal Degradation: Expose solid this compound and its solution to high temperatures.
-
Photodegradation: Expose this compound solution to UV light.
-
-
Chromatographic Conditions Development:
-
Column: Use a reversed-phase column (e.g., C18).
-
Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance.
-
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation products are well-resolved from the parent this compound peak.[8]
Visualizations
Caption: A logical workflow for troubleshooting stability issues with this compound.
Caption: Common degradation pathways affecting this compound in solution.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MX107 in Glioma Cells
Disclaimer: As of the latest update, "MX107" is not a publicly documented therapeutic agent for glioma. This guide provides generalized troubleshooting and frequently asked questions for overcoming drug resistance in glioma cells, using established mechanisms of resistance to standard chemotherapeutics like temozolomide (TMZ) as a framework for a hypothetical agent, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to chemotherapeutic agents like this compound in glioma?
A1: Resistance to alkylating agents and other chemotherapeutics in glioma is multifaceted. Key mechanisms include:
-
Enhanced DNA Repair: Overexpression of DNA repair proteins like O6-methylguanine-DNA methyltransferase (MGMT) can reverse the cytotoxic effects of DNA-damaging agents. Other pathways like base excision repair (BER) and mismatch repair (MMR) also play a crucial role.[1][2][3]
-
Alterations in Signaling Pathways: Upregulation of pro-survival signaling pathways such as PI3K/Akt/mTOR and RAS/RAF/MEK/ERK can promote cell survival and proliferation despite treatment.[4][5]
-
Drug Efflux: Active transport of the drug out of the cell by efflux pumps like P-glycoprotein can reduce intracellular drug concentration.[1][4]
-
Glioma Stem Cells (GSCs): A subpopulation of tumor cells with stem-like properties can be inherently resistant to therapy and contribute to tumor recurrence.[3][6]
-
Autophagy: Treatment can induce cytoprotective autophagy, allowing cells to survive the stress induced by the therapeutic agent.[1][3]
-
Tumor Microenvironment: The complex interplay between tumor cells and the surrounding microenvironment can contribute to an immunosuppressive milieu and promote resistance.[1][2]
Q2: How can I determine if my glioma cell line is resistant to this compound?
A2: Resistance can be determined by a standard cell viability assay, such as an MTT or CellTiter-Glo assay. By treating cells with a range of this compound concentrations, you can generate a dose-response curve and calculate the IC50 (the concentration of a drug that gives half-maximal inhibitory response). A significant increase in the IC50 value compared to a sensitive cell line indicates resistance.
Q3: Are there known biomarkers that correlate with this compound resistance?
A3: While specific biomarkers for a hypothetical this compound are unknown, common biomarkers for chemoresistance in glioma include:
-
MGMT Promoter Methylation Status: Unmethylated MGMT promoter status is a strong predictor of resistance to alkylating agents like TMZ.[1][3]
-
IDH1/2 Mutation Status: Isocitrate dehydrogenase mutations can influence the tumor's response to therapy.
-
Expression levels of key proteins in survival pathways (e.g., p-Akt, p-ERK) or drug efflux pumps.
Troubleshooting Guides
Issue 1: High Cell Viability After this compound Treatment
| Possible Cause | Suggested Solution |
| Inherent or Acquired Resistance | 1. Confirm Resistance: Perform a dose-response experiment to confirm the IC50. 2. Investigate Mechanisms: Analyze MGMT promoter methylation and protein expression. Assess the activation status of key survival pathways (PI3K/Akt, MAPK). |
| Incorrect Drug Concentration | 1. Verify Stock Concentration: Ensure the stock solution of this compound was prepared and stored correctly. 2. Perform Serial Dilutions Carefully: Use calibrated pipettes and perform fresh dilutions for each experiment. |
| Cell Seeding Density | 1. Optimize Seeding Density: Too high a cell density can lead to contact inhibition and reduced drug sensitivity. Perform a titration experiment to find the optimal seeding density for your cell line. |
| Contamination | 1. Check for Contamination: Visually inspect cells for any signs of microbial contamination. Perform a mycoplasma test. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Cell Line Instability | 1. Use Low Passage Cells: High passage numbers can lead to genetic drift and altered phenotypes. Thaw a fresh vial of low-passage cells. 2. Regularly Authenticate Cell Lines: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. |
| Variability in Experimental Conditions | 1. Standardize Protocols: Ensure all experimental parameters (incubation times, media changes, drug concentrations) are consistent across all experiments. 2. Use a Positive Control: Include a known sensitive cell line as a positive control for this compound activity. |
| Reagent Variability | 1. Use Fresh Reagents: Prepare fresh media and drug dilutions for each experiment. 2. Lot-to-Lot Variability: If using a new batch of this compound or other critical reagents, perform a validation experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed glioma cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Pro-Survival Pathway Activation
-
Cell Lysis: Treat glioma cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Signaling Pathways and Workflows
Caption: Key mechanisms of resistance to this compound in glioma cells.
Caption: Troubleshooting workflow for unexpected high cell viability.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Glioma Cell Lines
| Cell Line | MGMT Status | IC50 of this compound (µM) |
| U87 (Sensitive) | Methylated | 15 |
| U87 (Resistant) | Unmethylated | 150 |
| T98G (Resistant) | Unmethylated | 200 |
| LN229 (Sensitive) | Methylated | 25 |
Table 2: Combination Therapy Synergism with this compound
| Combination Agent | Target Pathway | Combination Index (CI)* |
| PI3K Inhibitor (e.g., BKM120) | PI3K/Akt | 0.6 |
| MEK Inhibitor (e.g., Trametinib) | MAPK/ERK | 0.7 |
| MGMT Inhibitor (e.g., O6-BG) | DNA Repair | 0.4 |
*CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
References
- 1. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting core (mutated) pathways of high-grade gliomas: challenges of intrinsic resistance and drug efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
optimizing incubation time for MX107 treatment
Welcome to the technical support center for MX107. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational modulator of intracellular signaling pathways. While the precise mechanism is under ongoing investigation, preliminary data suggest that this compound influences key protein phosphorylation cascades involved in cell cycle regulation and apoptosis. Its effects are thought to be mediated through the modulation of kinase activity within specific pathways.
Q2: How do I determine the optimal incubation time for this compound in my cell line?
A2: The optimal incubation time for this compound is cell-type dependent and should be determined empirically. We recommend performing a time-course experiment to identify the incubation period that yields the desired biological effect with minimal cytotoxicity. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: I am not observing the expected downstream effects of this compound. What are the possible causes?
A3: Several factors could contribute to a lack of response. Please refer to our "Troubleshooting Guide" for a systematic approach to identifying the issue. Common causes include suboptimal incubation time, incorrect dosage, or cell line-specific resistance.
Q4: Is this compound cytotoxic? How can I assess and mitigate potential cytotoxicity?
A4: this compound may exhibit cytotoxic effects at high concentrations or with prolonged incubation times. It is crucial to perform a dose-response and time-course experiment to establish a therapeutic window for your specific cell line. We recommend using standard cytotoxicity assays, such as MTT or LDH assays, to monitor cell viability.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound treatment.
| Issue | Potential Cause | Recommended Action |
| No observable effect | 1. Suboptimal Incubation Time: The treatment duration may be too short for the biological effect to manifest. 2. Incorrect Dosage: The concentration of this compound may be too low. 3. Cell Line Resistance: The target pathway may not be active or sensitive in your chosen cell line. 4. Reagent Integrity: this compound may have degraded due to improper storage. | 1. Perform a time-course experiment (see protocol below). 2. Perform a dose-response experiment. 3. Verify the expression and activity of the target pathway in your cell line. Consider using a positive control cell line if available. 4. Ensure this compound is stored according to the manufacturer's instructions and use a fresh aliquot. |
| High Cell Death | 1. Excessive Incubation Time: Prolonged exposure may be inducing apoptosis or necrosis. 2. High Dosage: The concentration of this compound may be above the cytotoxic threshold for your cells. | 1. Reduce the incubation time based on your time-course experiment data. 2. Perform a dose-response experiment to identify a non-toxic concentration. |
| Inconsistent Results | 1. Variable Cell Density: Inconsistent seeding density can lead to variations in cellular response. 2. Inconsistent Treatment Timing: Variations in the duration of this compound exposure. 3. Assay Variability: Inherent variability in the downstream assay. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Use a precise timer for all incubation steps. 3. Include appropriate positive and negative controls in your assay to assess variability. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound
Objective: To identify the optimal incubation time for this compound treatment that elicits the desired biological response with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a working concentration of this compound in the appropriate cell culture medium.
-
Treatment: Treat the cells with the prepared this compound solution.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Endpoint Analysis: At each time point, harvest the cells and perform the desired downstream analysis (e.g., Western blot for pathway activation, qPCR for gene expression, or a cell-based functional assay).
-
Cytotoxicity Assessment: In a parallel plate, assess cell viability at each time point using a standard cytotoxicity assay (e.g., MTT or LDH assay).
-
Data Analysis: Analyze the results from your endpoint and cytotoxicity assays to determine the incubation time that provides the maximal desired effect with the lowest cytotoxicity.
Data Presentation:
Table 1: Example Time-Course Experiment Data
| Incubation Time (hours) | Target Pathway Activation (Fold Change) | Cell Viability (%) |
| 0 | 1.0 | 100 |
| 2 | 1.5 | 98 |
| 4 | 2.8 | 95 |
| 8 | 4.2 | 92 |
| 12 | 4.5 | 88 |
| 24 | 4.3 | 75 |
| 48 | 3.1 | 50 |
Visualizations
Caption: Workflow for determining optimal this compound incubation time.
Caption: Logical troubleshooting flow for this compound experiments.
Caption: Hypothetical signaling pathway modulated by this compound.
issues with Tf-CRM107 binding to non-target cells
Welcome to the technical support center for Tf-CRM107. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the binding of Tf-CRM107 to non-target cells during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Tf-CRM107, with a focus on addressing non-specific binding.
| Problem | Possible Cause | Recommended Solution |
| High background binding to control cells lacking high TfR expression | 1. Electrostatic Interactions: The Tf-CRM107 conjugate may have a net charge that promotes non-specific binding to the cell surface. 2. Hydrophobic Interactions: Exposed hydrophobic regions on the conjugate can interact non-specifically with the cell membrane. 3. Low-level TfR Expression: Control cells may express low but detectable levels of the transferrin receptor. | 1. Optimize Buffer Conditions: Increase the ionic strength of the binding buffer (e.g., by increasing NaCl concentration) to reduce electrostatic interactions. 2. Include Blocking Agents: Add blocking agents such as bovine serum albumin (BSA) or casein to the buffer to saturate non-specific binding sites. 3. Confirm TfR Expression: Quantify TfR expression on control cells using flow cytometry to ensure they are appropriate negative controls. |
| Toxicity observed in non-target cells in a cytotoxicity assay | 1. Off-Target Binding: Tf-CRM107 is binding to non-target cells and inducing cell death. 2. Free Toxin: The sample may contain unconjugated CRM107, which could have some residual non-specific toxicity. 3. Non-Specific Uptake: The conjugate may be internalized through mechanisms other than TfR-mediated endocytosis, such as pinocytosis. | 1. Perform Competitive Binding Assay: Use an excess of unlabeled transferrin to compete with Tf-CRM107 for TfR binding. A reduction in toxicity in the presence of a competitor would indicate on-target effects. 2. Purity Analysis: Ensure the purity of the Tf-CRM107 conjugate using methods like SDS-PAGE to check for free CRM107. 3. Use Endocytosis Inhibitors: Employ inhibitors of different endocytic pathways to investigate the mechanism of uptake. |
| Inconsistent results between experiments | 1. Reagent Variability: Inconsistent preparation of Tf-CRM107 dilutions or assay reagents. 2. Cell Culture Conditions: Variations in cell passage number, density, or growth phase can affect TfR expression. 3. Experimental Protocol: Minor deviations in incubation times, temperatures, or washing steps. | 1. Standardize Reagent Preparation: Prepare fresh dilutions of Tf-CRM107 for each experiment from a validated stock. 2. Maintain Consistent Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and growth conditions. 3. Adhere Strictly to Protocol: Follow a standardized and detailed experimental protocol for all assays. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tf-CRM107?
A1: Tf-CRM107 is a targeted toxin composed of human transferrin (Tf) chemically conjugated to CRM107, a genetically modified form of diphtheria toxin.[1] Transferrin targets the conjugate to the transferrin receptor (TfR), which is highly expressed on the surface of many cancer cells.[2] Upon binding to the TfR, the complex is internalized through receptor-mediated endocytosis.[3][4] Inside the cell, CRM107 is released into the cytoplasm, where it inhibits protein synthesis, leading to cell death. The CRM107 mutant has a greatly reduced affinity for the native diphtheria toxin receptor, which is intended to minimize non-specific toxicity.[5]
Q2: Why am I seeing binding of Tf-CRM107 to my negative control cells?
A2: Non-specific binding to negative control cells can occur due to several factors. These include electrostatic or hydrophobic interactions between the conjugate and the cell surface. Additionally, your designated negative control cells might express low levels of the transferrin receptor, leading to some on-target binding. It is crucial to quantify the TfR expression on your control cell lines.
Q3: How can I confirm that the cytotoxicity I observe is mediated by the transferrin receptor?
A3: To confirm TfR-mediated cytotoxicity, you should perform a competitive binding experiment. By co-incubating the cells with Tf-CRM107 and an excess of a competing ligand that also binds to the TfR (such as unlabeled human transferrin), you can determine if the observed toxicity is due to on-target binding. A significant reduction in cytotoxicity in the presence of the competitor indicates that the effect is specifically mediated by the transferrin receptor.
Q4: What are the key controls to include in a cytotoxicity assay with Tf-CRM107?
A4: A well-controlled cytotoxicity assay should include the following:
-
Untreated Cells: To establish the baseline viability of your cells.
-
Vehicle Control: To account for any effects of the buffer or solvent used to dilute Tf-CRM107.
-
Tf-CRM107 Treated Target Cells: To measure the cytotoxic effect on your cells of interest.
-
Tf-CRM107 Treated Non-Target Cells: To assess off-target toxicity.
-
Maximum Lysis Control: Cells treated with a lysis agent to determine the maximum possible signal in the assay.
-
Competition Control: Target cells treated with Tf-CRM107 in the presence of excess unlabeled transferrin to confirm on-target activity.
Experimental Protocols
Competitive Binding Assay
This protocol is designed to assess the specificity of Tf-CRM107 binding to the transferrin receptor.
Materials:
-
Target cells (high TfR expression) and non-target cells (low/no TfR expression)
-
Tf-CRM107
-
Unlabeled human transferrin (as a competitor)
-
Binding Buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled secondary antibody against the CRM107 portion (if direct labeling of Tf-CRM107 is not available)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target and non-target cells. Resuspend the cells in ice-cold Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Competition Setup:
-
Total Binding: Aliquot 100 µL of the cell suspension into a tube and add a predetermined concentration of Tf-CRM107.
-
Non-Specific Binding: Aliquot 100 µL of the cell suspension into a separate tube. Add a 100-fold molar excess of unlabeled human transferrin and incubate on ice for 15 minutes. Then, add the same concentration of Tf-CRM107.
-
-
Incubation: Incubate all tubes on ice for 1 hour with gentle agitation.
-
Washing: Wash the cells three times with ice-cold Binding Buffer to remove unbound conjugate.
-
Staining (if required): If using an unlabeled primary conjugate, resuspend the cells in Binding Buffer containing a fluorescently labeled secondary antibody and incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash the cells three times with ice-cold Binding Buffer.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry. The specific binding is calculated as the difference between total binding and non-specific binding.
Flow Cytometry for TfR Expression and Non-Target Binding
This protocol allows for the quantification of transferrin receptor expression and the assessment of Tf-CRM107 binding.
Materials:
-
Target and non-target cells
-
Tf-CRM107 (can be fluorescently labeled or used with a secondary antibody)
-
Anti-TfR antibody (conjugated to a fluorophore)
-
Isotype control antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in Flow Cytometry Staining Buffer to a concentration of 1x10^6 cells/mL.
-
TfR Expression Staining:
-
Aliquot 100 µL of cell suspension into two tubes.
-
To one tube, add the anti-TfR antibody.
-
To the other tube, add the isotype control antibody.
-
-
Tf-CRM107 Binding:
-
Aliquot 100 µL of cell suspension into a new tube and add the desired concentration of Tf-CRM107.
-
-
Incubation: Incubate all tubes on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells three times with Flow Cytometry Staining Buffer.
-
Secondary Staining (if required): If using an unlabeled Tf-CRM107, resuspend the cells in buffer with a fluorescently labeled secondary antibody and incubate on ice for 30 minutes in the dark. Wash again.
-
Analysis: Resuspend the cells in PBS and acquire data on a flow cytometer. Compare the mean fluorescence intensity between samples.
LDH Cytotoxicity Assay for Off-Target Killing
This colorimetric assay quantifies lactate dehydrogenase (LDH) released from damaged cells as a measure of cytotoxicity.[6][7]
Materials:
-
Target and non-target cells
-
Tf-CRM107
-
Unlabeled human transferrin
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed target and non-target cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treatment:
-
Experimental Wells: Add serial dilutions of Tf-CRM107 to the cells.
-
Competition Wells: Pre-incubate cells with a 100-fold molar excess of unlabeled transferrin for 30 minutes before adding Tf-CRM107.
-
Spontaneous Release Control: Add only culture medium to the cells.
-
Maximum Release Control: Add lysis buffer to a set of wells 45 minutes before the end of the incubation period.
-
Vehicle Control: Add the vehicle used for Tf-CRM107 dilution.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-72 hours) at 37°C.
-
Assay:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: Transferrin Receptor (TfR) Signaling Pathway for Iron Uptake.
Caption: Troubleshooting Workflow for High Non-Target Cell Binding.
References
- 1. Transferrin/transferrin receptor-mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pathophysiological aspects of transferrin-A potential nano-based drug delivery signaling molecule in therapeutic target for varied diseases [frontiersin.org]
- 3. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-mediated endocytosis of transferrin and recycling of the transferrin receptor in rat reticulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Technical Support Center: Quality Control for Homemade Tf-CRM107 Conjugate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists developing homemade Transferrin-CRM107 (Tf-CRM107) conjugates. The following sections offer detailed experimental protocols and address common issues encountered during the quality control process.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) I need to assess for my homemade Tf-CRM107 conjugate?
A1: For a homemade Tf-CRM107 conjugate, the primary CQAs to evaluate are:
-
Drug-to-Antibody Ratio (DAR): The average number of CRM107 molecules conjugated to each Transferrin molecule. This is crucial as a low DAR may reduce efficacy, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[1]
-
Purity: The percentage of the desired Tf-CRM107 conjugate, free from unconjugated Tf, unconjugated CRM107, and other impurities.
-
Aggregation: The presence of high molecular weight species, which can affect efficacy and immunogenicity.
-
Stability: The ability of the conjugate to retain its structural integrity and biological activity under specific storage conditions.[2][3]
-
In Vitro Cytotoxicity: The functional activity of the conjugate in killing target cancer cells that overexpress the transferrin receptor.[4]
Q2: How can I determine the Drug-to-Antibody Ratio (DAR) of my Tf-CRM107 conjugate?
A2: Several methods can be used to determine the average DAR of your conjugate. The choice of method depends on the available equipment and the properties of your conjugate.
-
UV-Visible Spectrophotometry: This is the simplest method and relies on the different absorbance maxima of the protein (Tf) and the drug (CRM107), if the drug has a distinct chromophore.[1][][6] You would measure the absorbance at two wavelengths (e.g., 280 nm for the protein and the maximum absorbance wavelength for the drug) and use the Beer-Lambert law to calculate the concentrations of each component.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates species based on hydrophobicity. Since the conjugation of CRM107 increases the hydrophobicity of Transferrin, species with different numbers of conjugated drugs will elute at different times. The weighted average DAR can be calculated from the peak areas of the different species.[1][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine DAR, particularly for reduced ADCs.[][6][7] Under denaturing conditions, the light and heavy chains of an antibody-based ADC can be separated, allowing for calculation of the DAR based on the weighted peak areas.[][6]
-
Mass Spectrometry (MS): LC-MS provides the most detailed information, including the distribution of different drug-loaded species and the presence of any by-products.[]
Q3: What is a typical acceptable range for the DAR of a Tf-CRM107 conjugate?
A3: The optimal DAR is specific to each conjugate and its intended application. Generally, a DAR between 2 and 4 is considered a good starting point for many antibody-drug conjugates. A low DAR may not be potent enough, while a high DAR can lead to aggregation, instability, and faster clearance in vivo.[1] For your homemade conjugate, it is essential to produce several batches with different DARs and test their in vitro cytotoxicity to determine the optimal ratio for your specific construct and target cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DAR | - Inefficient conjugation reaction. - Insufficient molar excess of CRM107-linker. - Deactivation of the linker or CRM107. - Suboptimal reaction buffer pH or temperature. | - Increase the molar ratio of the CRM107-linker to Transferrin. - Ensure the linker and CRM107 are not expired and have been stored correctly. - Optimize the reaction conditions (pH, temperature, incubation time). - Perform a small-scale trial run to test the reactivity of your reagents. |
| High DAR and/or Aggregation | - Excessive molar ratio of CRM107-linker. - Prolonged reaction time. - The hydrophobic nature of the CRM107 is causing the conjugate to aggregate. - Inappropriate buffer conditions during conjugation or storage. | - Reduce the molar excess of the CRM107-linker. - Decrease the reaction incubation time. - Include aggregation inhibitors like arginine or polysorbate in the reaction and storage buffers. - Analyze the sample immediately after purification using Size Exclusion Chromatography (SEC-HPLC). |
| Presence of Unconjugated Transferrin | - Incomplete reaction. - Insufficient amount of CRM107-linker added. | - Increase the molar ratio of the CRM107-linker. - Increase the reaction time. - Ensure proper mixing during the reaction. - Purify the conjugate using a method that separates based on the conjugation state, such as HIC. |
| Poor In Vitro Cytotoxicity | - Low DAR. - Loss of Transferrin's ability to bind to its receptor due to conjugation at or near the binding site. - Inactivation of the CRM107 toxin during conjugation. - Aggregation of the conjugate. | - Prepare a conjugate with a higher DAR and re-test. - If using lysine conjugation, consider a site-specific conjugation method to avoid modifying residues in the receptor-binding domain. - Verify the activity of the CRM107 before conjugation. - Characterize the level of aggregation by SEC-HPLC; if high, optimize the conjugation and storage conditions to minimize it. |
| Inconsistent Results Between Batches | - Variability in reagent quality. - Inconsistent reaction conditions (temperature, pH, time). - Inefficient or variable purification. | - Use reagents from the same lot for a series of experiments. - Carefully control and document all reaction parameters. - Standardize your purification protocol and analyze the final product from each batch using the same QC methods. |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Visible Spectrophotometry
This protocol assumes that the CRM107 has a unique absorbance peak that is different from the protein's absorbance at 280 nm.
Materials:
-
Tf-CRM107 conjugate solution
-
UV-transparent cuvettes
-
Spectrophotometer
-
Appropriate buffer for blanking
Methodology:
-
Set the spectrophotometer to read absorbance at 280 nm and the maximum absorbance wavelength of CRM107 (λmax-drug).
-
Blank the spectrophotometer with the buffer used to dissolve the conjugate.
-
Measure the absorbance of the Tf-CRM107 conjugate solution at 280 nm (A280) and λmax-drug (Aλmax).
-
Calculate the concentration of Transferrin and CRM107 using the following equations, which account for the contribution of the drug's absorbance at 280 nm:
Correction Factor (CF) = A280_drug / Aλmax_drug
Corrected A280 = A280_conjugate - (Aλmax_conjugate * CF)
Concentration_Tf (mg/mL) = Corrected A280 / ε_Tf_280
Concentration_drug (mg/mL) = Aλmax_conjugate / ε_drug_λmax
(Where ε is the extinction coefficient in mL/(mgcm))*
-
Calculate the molar concentrations of Tf and CRM107.
-
The average DAR is the ratio of the molar concentration of CRM107 to the molar concentration of Transferrin.
Data Presentation:
| Sample | A280 | Aλmax | [Tf] (µM) | [CRM107] (µM) | Average DAR |
| Batch 1 | |||||
| Batch 2 | |||||
| Batch 3 |
Protocol 2: Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
Materials:
-
Tf-CRM107 conjugate solution
-
SEC-HPLC column suitable for protein separation (e.g., 300 Å pore size)
-
HPLC system with a UV detector
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)
Methodology:
-
Equilibrate the SEC-HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Inject a known concentration of the Tf-CRM107 conjugate onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to aggregates (eluting earlier), the monomeric conjugate (main peak), and any fragments or free drug (eluting later).
-
Integrate the peak areas to determine the percentage of the monomeric conjugate (purity) and the percentage of aggregates.
Data Presentation:
| Sample | % Monomer | % Aggregates | % Fragments |
| Batch 1 | |||
| Batch 2 | |||
| Batch 3 |
Visualizations
Caption: Workflow for homemade Tf-CRM107 conjugate production and quality control.
Caption: Decision tree for selecting a suitable DAR analysis method.
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. veranova.com [veranova.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
troubleshooting poor cell viability after MX107
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MX107.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] Bcl-2 is an anti-apoptotic protein that prevents programmed cell death.[3][4] By binding to and inhibiting Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins like Bax and Bak.[2][3] This allows the pro-apoptotic proteins to trigger the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cancer cell death.[1][2]
Q2: Why am I observing poor cell viability in my negative control (vehicle-only) group?
Poor viability in your vehicle control group is likely due to the solvent used to dissolve this compound, which is typically Dimethyl Sulfoxide (DMSO). While many cell lines can tolerate up to 0.5% DMSO, some, especially primary cells, are sensitive to concentrations as low as 0.1%.[5] High concentrations of DMSO can lead to membrane pore formation and induce apoptosis.[6]
Troubleshooting Steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%.[5] A concentration of 0.1% is recommended for sensitive cell lines.[5]
-
Perform a DMSO Dose-Response: Test a range of DMSO concentrations on your specific cell line to determine its tolerance.
-
Minimize Exposure Time: Limit the time cells are exposed to high concentrations of DMSO during preparation.[6]
Q3: My this compound-treated cells show lower than expected viability or do not respond to treatment. What are the possible causes?
Several factors could contribute to a lack of response to this compound treatment:
-
Sub-optimal Drug Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.[7][8]
-
Insufficient Treatment Duration: The duration of drug exposure might not be long enough for the apoptotic pathway to be fully activated.[8][9]
-
Cell Line Resistance: The cell line you are using may have inherent or acquired resistance to Bcl-2 inhibition. This can be due to the expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL.[1]
-
Improper Drug Storage: Ensure this compound has been stored correctly to maintain its activity.
Q4: How can I confirm that the observed cell death is due to apoptosis induced by this compound?
To confirm that this compound is inducing apoptosis, you can perform assays that detect key hallmarks of programmed cell death:
-
Annexin V Staining: This assay detects the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.[10] Propidium Iodide (PI) can be used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[11]
-
Caspase Activity Assays: Since this compound works through the intrinsic apoptotic pathway, you can measure the activity of key executioner caspases like Caspase-3 and Caspase-7.[12][13]
-
Western Blot Analysis: You can perform a western blot to detect the cleavage of PARP or the activated (cleaved) forms of Caspase-3 and Caspase-9.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Results
High variability between replicate wells or experiments can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Optimize cell seeding density for the specific cell line and assay duration.[8][9] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes of cells, media, and this compound are added to each well. |
| Improper Mixing of this compound | Ensure the this compound stock solution is fully dissolved and well-mixed before diluting it in the culture medium. |
Issue 2: Unexpected Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Potential Cause | Troubleshooting Suggestion |
| High Background in Control Cells | Over-trypsinization or harsh cell handling can damage cell membranes, leading to false-positive Annexin V staining.[10] Use a gentle cell detachment method and minimize mechanical stress. |
| Weak Fluorescent Signal | The concentration of the staining reagent (e.g., Annexin V-FITC) may be too low, or the reagents may have expired. Use fresh reagents and consider titrating the staining concentration. |
| No Positive Signal in Treated Group | The drug concentration or treatment time may be insufficient to induce detectable apoptosis.[10] Optimize these parameters through a time-course and dose-response experiment. Also, ensure to collect cells from the supernatant as apoptotic cells may detach.[10] |
| All Cells are Annexin V+/PI+ | This indicates widespread late-stage apoptosis or necrosis. The this compound concentration may be too high, or the incubation time too long. Reduce the drug concentration or shorten the treatment duration. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the predetermined time.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (which may contain apoptotic cells) and then detach the remaining cells using a gentle method like trypsin-EDTA. Combine the supernatant and the detached cells.
-
-
Cell Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Be sure to include unstained, PI-only, and Annexin V-FITC-only controls for proper compensation and gating.[10]
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed and treat cells with this compound and a vehicle control in a 96-well plate as described in Protocol 1.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.
-
Cell Lysis and Caspase Activation: Add the caspase-3/7 reagent to each well. The reagent will lyse the cells and the substrate will be cleaved by active caspase-3/7.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 1-2 hours).
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for poor cell viability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. What are Bcl-2 modulators and how do they work? [synapse.patsnap.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. lifetein.com [lifetein.com]
- 6. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. content.abcam.com [content.abcam.com]
Technical Support Center: Refining Catheter Placement for MX107 Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and refining catheter placement for the delivery of the therapeutic agent MX107.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the placement and use of catheters for this compound delivery in experimental settings.
| Question | Answer & Troubleshooting Steps |
| 1. How can I confirm the correct placement of the delivery catheter? | Verification is critical for accurate delivery. - Initial Confirmation: Utilize imaging techniques such as micro-CT or MRI to visualize the catheter tip in relation to the target anatomical structure.[1] - Functional Confirmation: After placement, attempt to aspirate a small amount of cerebrospinal fluid (CSF) or interstitial fluid. The presence of clear fluid suggests correct placement within a fluid-filled space. If aspirating from a solid tissue region, this may not be possible. - Post-mortem/post-experiment analysis: Histological analysis of the tissue at the catheter tip location can provide definitive confirmation of placement. |
| 2. I am encountering resistance during the infusion of this compound. What should I do? | Resistance can indicate a blockage or incorrect placement. [2] - Check for External Kinks: Visually inspect the external portion of the catheter and tubing for any kinks or compressions.[3] - Assess for Internal Occlusion: - Thrombotic Occlusion: Attempt to gently flush the catheter with a small volume of sterile saline. If the resistance persists, a clot may be present.[4] - Precipitate Occlusion: Consider the possibility of this compound precipitation, especially if it has known solubility issues. Review the drug's formulation and handling instructions.[4] - Catheter Tip Against Tissue: The catheter tip may be lodged against a vessel wall or dense tissue. A slight retraction or rotation of the catheter may resolve the issue.[4] - Never Force the Infusion: Forcing the infusion against high resistance can damage the tissue or the catheter.[3] If the issue cannot be resolved, the catheter may need to be replaced. |
| 3. The infusion appears to be leaking from the insertion site. How can I prevent this? | Leakage can lead to inaccurate dosing and local tissue damage. - Secure the Catheter: Ensure the catheter is securely sutured or otherwise anchored at the insertion site to prevent movement.[5] - Check the Seal: Use a tissue adhesive or a purse-string suture around the catheter entry point to create a better seal. - Infusion Rate: A high infusion rate can increase backpressure and cause leakage. Consider reducing the infusion rate. |
| 4. How can I minimize the neuroinflammatory response following catheter implantation? | Inflammation can impact experimental outcomes. - Catheter Material: Use biocompatible catheter materials designed for neurological applications. - Minimize Trauma during Insertion: Employ precise stereotactic techniques to minimize tissue damage during implantation.[6][7] - Slow Infusion Rate: A slower infusion rate can reduce mechanical stress on the surrounding tissue. - Consider Anti-inflammatory Co-treatment: Depending on the experimental design, a short course of an anti-inflammatory agent may be considered, but potential interactions with this compound should be evaluated. |
| 5. What should I do if I suspect the catheter has become dislodged or migrated? | Catheter migration will lead to off-target delivery. - Behavioral Changes: Unexpected behavioral changes in the animal model could indicate incorrect drug delivery. - Imaging: Re-image the animal to confirm the catheter tip location.[1] - Check External Catheter Length: If a portion of the catheter is external, measure its length to see if it has changed.[3] |
Quantitative Data Summary
The following table summarizes key parameters to consider for optimizing catheter-based drug delivery.
| Parameter | Range/Value | Considerations | Reference |
| Catheter Tip Positional Accuracy | 1 - 3 mm | Dependent on stereotactic instrumentation and surgical skill. | [1] |
| Infusion Rate | 0.1 - 1.0 µL/min | Slower rates can reduce backpressure and tissue damage. | N/A |
| Catheter Gauge | 30 - 34 G | Smaller gauge sizes can minimize tissue trauma during insertion. | N/A |
| Infusion Volume | 1 - 10 µL | Volume should be appropriate for the target structure to avoid excessive pressure. | N/A |
Experimental Protocols
Protocol 1: Stereotactic Catheter Implantation for Intracerebroventricular (ICV) Infusion
-
Anesthesia and Analgesia: Anesthetize the animal model according to approved institutional protocols. Administer appropriate analgesia.
-
Surgical Preparation: Place the animal in a stereotactic frame. Shave and sterilize the surgical area on the scalp.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Use a stereotactic drill to create a small burr hole at the predetermined coordinates for the lateral ventricle.
-
Catheter Insertion: Slowly lower the infusion catheter through the burr hole to the target depth.
-
Catheter Fixation: Secure the catheter to the skull using dental cement and surgical screws.
-
Wound Closure: Suture the scalp incision.
-
Post-operative Care: Monitor the animal for recovery and provide post-operative analgesia as required.
Protocol 2: Verification of Catheter Patency and Placement
-
Aspiration Test: Following implantation, attempt to gently aspirate a small volume (e.g., 0.5 µL) of fluid. The presence of clear cerebrospinal fluid (CSF) indicates successful placement in a ventricle.
-
Dye Infusion Test: Infuse a small volume of a visible, inert dye (e.g., Trypan Blue).[8]
-
Post-Mortem Verification: At the end of the experiment, perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Histology: Carefully extract the brain and process it for histological sectioning. Stain the sections to visualize the catheter track and confirm its termination in the target region.
Visualizations
Caption: Experimental Workflow for Catheter Placement and this compound Delivery.
Caption: Troubleshooting Logic for Infusion Resistance.
References
- 1. Dynamic registration of preablation imaging with a catheter geometry to guide ablation in a Swine model: validation of image integration and assessment of catheter navigation accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. myamericannurse.com [myamericannurse.com]
- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of MX107 (Moschamine) and Temozolomide in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro efficacy of MX107 (Moschamine) and the standard-of-care chemotherapeutic agent, Temozolomide (TMZ), against glioblastoma (GBM) cell lines. The data presented is compiled from peer-reviewed studies to assist researchers in evaluating the potential of Moschamine as an alternative or complementary therapeutic agent for glioblastoma.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a notoriously poor prognosis. The current first-line chemotherapeutic agent, Temozolomide, an alkylating agent, has shown limited efficacy due to intrinsic and acquired resistance. This has spurred the investigation of novel therapeutic compounds. This compound (Moschamine), an indole alkaloid, has demonstrated cytotoxic and cytostatic effects in glioma cell lines, positioning it as a compound of interest. This guide presents a side-by-side comparison of their performance in key preclinical assays, details the experimental methodologies, and visualizes their known mechanisms of action.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data on the efficacy of Moschamine and Temozolomide in the commonly studied U251MG and T98G glioblastoma cell lines.
| Drug | Cell Line | IC50 (µM) | Exposure Time | Cytotoxicity Assay |
| This compound (Moschamine) | U251MG | 238 | 72 hours | MTT |
| T98G | 193 | 72 hours | MTT | |
| Temozolomide | U251MG | 240.0 (median) | 48 hours | Various |
| 176.5 (median) | 72 hours | Various | ||
| T98G | 438.3 (median) | 72 hours | Various |
Note: The IC50 values for Temozolomide are presented as median values from a systematic review, reflecting the variability across different studies and experimental conditions. The T98G cell line is known for its resistance to Temozolomide.
| Drug | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| This compound (Moschamine) | U251MG & T98G | Dose-dependent increase in apoptosis | Induces cell cycle arrest |
| Temozolomide | U251MG & T98G | Induces apoptosis | Primarily G2/M arrest |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Glioblastoma cells (U251MG or T98G) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Moschamine or Temozolomide. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of Moschamine or Temozolomide for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Following incubation, 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with Moschamine or Temozolomide as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C overnight or until analysis.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by Temozolomide and the proposed general mechanism of action for indole alkaloids like Moschamine in glioma cells.
A Comparative Guide to Targeted Toxins: Tf-CRM107 and Other Potent Biotherapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, targeted toxins represent a powerful class of biotherapeutics designed to selectively eliminate malignant cells. These engineered proteins combine the cell-targeting specificity of a ligand or antibody with the potent cell-killing activity of a toxin. This guide provides a detailed comparison of Tf-CRM107 with other notable targeted toxins: Denileukin diftitox, Pseudomonas exotoxin-based immunotoxins, and Ricin A-chain immunotoxins. We present a comprehensive overview of their mechanisms of action, comparative efficacy from in vitro and in vivo studies, and known toxicities, supported by experimental data and detailed methodologies.
Mechanism of Action: Diverse Strategies to Halt Protein Synthesis
Targeted toxins, despite their different origins, predominantly converge on a central mechanism: the inhibition of protein synthesis, leading to apoptotic cell death. However, the specifics of their intracellular journey and catalytic activity differ significantly.
Tf-CRM107 is a conjugate of human transferrin (Tf) and CRM107, a genetically modified form of diphtheria toxin.[1] The transferrin component targets the transferrin receptor (TfR), which is often overexpressed on rapidly dividing cancer cells, including glioblastoma.[2] Upon binding, the complex is internalized via receptor-mediated endocytosis. Acidification of the endosome facilitates the translocation of the CRM107 catalytic domain into the cytoplasm. There, it ADP-ribosylates eukaryotic elongation factor 2 (eEF-2), a crucial component of the protein synthesis machinery, leading to the cessation of protein production and subsequent cell death.[3][4]
Denileukin diftitox (Ontak®) is a recombinant fusion protein combining the human interleukin-2 (IL-2) ligand with a truncated form of diphtheria toxin.[5] It targets cells expressing the IL-2 receptor, which is present on certain hematologic malignancies like cutaneous T-cell lymphoma (CTCL).[6][7] The internalization and cytotoxic mechanism are similar to that of Tf-CRM107, involving endocytosis and ADP-ribosylation of eEF-2.[4][8]
Pseudomonas Exotoxin (PE)-based Immunotoxins , such as SS1P, utilize a truncated and modified form of Pseudomonas exotoxin A.[9][10] The native binding domain of the toxin is replaced with an antibody fragment (Fv) that targets a tumor-specific antigen, such as mesothelin in the case of SS1P.[9] Like diphtheria toxin, the catalytic domain of PE also ADP-ribosylates eEF-2, thereby inhibiting protein synthesis.[11]
Ricin A-Chain (RTA)-based Immunotoxins , for instance, those targeting the CD22 marker on B-cell lymphomas (e.g., RFB4-RTA), employ the catalytic A-chain of ricin.[12][13] The B-chain of ricin, responsible for binding to ubiquitous cell surface galactosides, is replaced by a specific antibody.[12][14] Following internalization, the RTA is released into the cytoplasm where it acts as an N-glycosidase, removing a specific adenine base from the 28S ribosomal RNA.[14] This irreversible modification inactivates the ribosome, leading to a complete shutdown of protein synthesis.[14]
Comparative Efficacy: A Look at the Data
The potency of these targeted toxins has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative data to facilitate a direct comparison of their cytotoxic and anti-tumor activities.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Targeted Toxin | Targeting Moiety | Toxin | Target Cell Line | IC50 | Citation(s) |
| Tf-CRM107 | Transferrin | Diphtheria Toxin Mutant (CRM107) | Glioblastoma (SNB19, SF295) | Picomolar range | [2] |
| Denileukin diftitox | Interleukin-2 | Diphtheria Toxin | Cutaneous T-Cell Lymphoma (Hut-78) | Not specified | [15] |
| PE-based Immunotoxin (SS1P) | Anti-mesothelin Fv | Pseudomonas Exotoxin A (PE38) | Mesothelioma (AE17M) | 3 ng/mL | [9] |
| Ricin A-chain Immunotoxin (IgG-RFB4-A) | Anti-CD22 IgG | Ricin A-chain | Burkitt's Lymphoma (Daudi) | 1.2 x 10-12 M | [8] |
Table 2: In Vivo Efficacy in Animal Models
| Targeted Toxin | Cancer Model | Animal Model | Key Findings | Citation(s) |
| Tf-CRM107 | Glioblastoma (U251 xenograft) | Nude mice | Dose-dependent inhibition of tumor growth. | [2] |
| Denileukin diftitox | Cutaneous T-Cell Lymphoma | Murine model | Prolonged survival compared to controls. | [6] |
| PE-based Immunotoxin (SS1P) | Mesothelioma (A431-K5 xenograft) | Nude mice | Complete tumor regression. | [16] |
| Ricin A-chain Immunotoxin (Anti-B4-blocked ricin) | B-cell Lymphoma (Namalwa/mdr-1 xenograft) | SCID mice | 50% cure rate in combination with chemotherapy. | [17] |
Table 3: Clinical Efficacy
| Targeted Toxin | Cancer Type | Key Findings | Citation(s) |
| Tf-CRM107 | Recurrent Malignant Glioma | Phase II: 35% of patients showed complete or partial tumor response. | [2] |
| Denileukin diftitox | Relapsed/Refractory CTCL | Phase III: Overall response rate of 36.2%. | [18] |
| PE-based Immunotoxin (SS1P) | Mesothelioma | Phase I: 4 minor partial responses and 19 with stable disease out of 33 patients. | [9] |
| Ricin A-chain Immunotoxin (Anti-CD22-dgA) | B-cell Lymphomas | Phase I: 1 complete response and 5 partial responses in 26 patients. | [19] |
Toxicity and Side Effects
A critical aspect of targeted toxin development is managing their potential off-target toxicities. The potent nature of these molecules necessitates careful consideration of their safety profiles.
Tf-CRM107: The primary dose-limiting toxicity observed in clinical trials was peritumoral edema.[2]
Denileukin diftitox: Common adverse events include infusion reactions, flu-like symptoms, and vascular leak syndrome, which can be severe.[5]
Pseudomonas Exotoxin-based Immunotoxins: Vascular leak syndrome and hepatotoxicity are major dose-limiting toxicities.[10] The immunogenicity of the bacterial toxin component can also limit repeated administration.[10]
Ricin A-chain Immunotoxins: Vascular leak syndrome is a significant dose-limiting toxicity.[12] The development of neutralizing antibodies against the ricin A-chain is also a common challenge.[20]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of targeted toxins.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed target cells (e.g., U87MG for glioblastoma, Hut-78 for CTCL) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Toxin Treatment: Prepare serial dilutions of the targeted toxin in culture medium and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of toxin that inhibits cell growth by 50%).
Receptor Binding Assay (Radioligand Competition Assay)
This assay quantifies the binding affinity of the targeted toxin to its cell surface receptor.
-
Membrane Preparation: Prepare cell membrane homogenates from target cells expressing the receptor of interest.
-
Radioligand Incubation: Incubate a fixed concentration of a radiolabeled ligand (e.g., 125I-labeled transferrin for TfR) with the cell membranes in the presence of increasing concentrations of the unlabeled targeted toxin (the competitor).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Determine the IC50 (the concentration of the competitor that displaces 50% of the radioligand binding) and calculate the inhibition constant (Ki) to determine the binding affinity.[1][21][22][23]
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of the targeted toxin in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of human tumor cells (e.g., U87MG cells into the flank or brain of immunodeficient mice).[19][24][25]
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable or measurable size. Tumor volume can be monitored using calipers for subcutaneous models or through bioluminescence imaging for orthotopic models if the cells are engineered to express luciferase.[19][25]
-
Toxin Administration: Administer the targeted toxin to the tumor-bearing mice via a clinically relevant route (e.g., intravenous injection or intratumoral delivery). A control group should receive a vehicle control.
-
Efficacy Assessment: Monitor tumor growth over time in both the treatment and control groups. For subcutaneous tumors, measure tumor volume regularly. For orthotopic tumors, use imaging techniques to assess tumor burden.[19][25]
-
Survival Analysis: Monitor the survival of the mice in each group. Plot Kaplan-Meier survival curves to assess any survival benefit conferred by the treatment.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in targeted toxin action can aid in understanding their mechanisms and identifying potential areas for improvement.
Tf-CRM107 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. DENILEUKIN DIFTITOX (ONTAK®) | Cutaneous Lymphoma Foundation [clfoundation.org]
- 6. Denileukin diftitox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Denileukin diftitox: a concise clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Denileukin diftitox for the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. SS1P Immunotoxin Induces Markers of Immunogenic Cell Death and Enhances the Effect of the CTLA-4 Blockade in AE17M Mouse Mesothelioma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antibody to Ricin A Chain Hinders Intracellular Routing of Toxin and Protects Cells Even after Toxin Has Been Internalized | PLOS One [journals.plos.org]
- 14. Intracellular Transport and Cytotoxicity of the Protein Toxin Ricin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cure of multidrug-resistant human B-cell lymphoma xenografts by combinations of anti-B4-blocked ricin and chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Denileukin Diftitox-Cxdl, an Improved Purity Formulation of Denileukin Diftitox, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 20. Combination chemotherapy followed by an immunotoxin (anti-B4-blocked ricin) in patients with indolent lymphoma: results of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 23. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 24. frontiersin.org [frontiersin.org]
- 25. meliordiscovery.com [meliordiscovery.com]
Efficacy of Novel Therapeutics vs. Standard Chemotherapy for Glioblastoma (GBM): A Comparative Guide
A Note on the Investigational Agent: Initial searches for "MX107" in the context of glioblastoma (GBM) did not yield a matching therapeutic agent. It is likely that this was a typographical error. Based on current clinical trials for GBM, this guide will focus on two investigational agents, MTX110 and DB107 , and compare them to the current standard of care chemotherapy.
Glioblastoma is the most aggressive primary brain tumor in adults, with a challenging prognosis.[1] The standard of care has remained largely unchanged for nearly two decades, centering on surgical resection followed by radiation and the chemotherapeutic agent temozolomide. However, tumor recurrence is almost inevitable. This guide provides a comparative overview of two investigational therapies, MTX110 and DB107, against the standard chemotherapy for GBM, based on available preclinical and clinical data.
Overview of Therapeutic Agents
A summary of the mechanisms and administration of MTX110, DB107, and standard chemotherapy is presented below.
| Therapeutic Agent | Mechanism of Action | Route of Administration | Target Patient Population |
| MTX110 | Pan-histone deacetylase (HDAC) inhibitor (Panobinostat). Induces cell-cycle arrest, apoptosis, and inhibits angiogenesis.[2][3][4] | Convection-Enhanced Delivery (CED) directly to the tumor site.[2][5] | Recurrent Glioblastoma (rGBM).[1][6] |
| DB107 | Gene therapy: a retroviral replicating vector (DB107-RRV) delivers a gene to cancer cells that converts an oral prodrug (DB107-FC) into the chemotherapy 5-fluorouracil (5-FU) locally at the tumor site.[7][8][9] | Intratumoral and intravenous injection of DB107-RRV; oral administration of DB107-FC.[7][8][10] | Recurrent and Newly Diagnosed High-Grade Glioma.[7][10][11] |
| Standard Chemotherapy (Temozolomide) | Alkylating agent that methylates DNA, leading to DNA damage and apoptosis. | Oral. | Newly Diagnosed and Recurrent Glioblastoma. |
Efficacy and Clinical Data
Direct comparative clinical trial data between MTX110 or DB107 and standard chemotherapy is not yet available. The following tables summarize the existing data for each agent.
MTX110: Clinical Trial Data
The MAGIC-G1 Phase 1 study is evaluating the safety and feasibility of MTX110 in patients with recurrent GBM.
| Study | Phase | Patient Population | Key Outcomes |
| MAGIC-G1 (NCT05324501) | 1 | Recurrent Glioblastoma (rGBM) | Patient #1 survived for 12 months. Three other patients in Cohort A were reported to still be in the study. Historical median overall survival for rGBM is 6.5 months.[1][6] |
DB107: Clinical Trial Data
DB107 is currently in Phase 1/2a clinical trials for both newly diagnosed and recurrent high-grade gliomas. Efficacy data from these trials is not yet mature.
| Study | Phase | Patient Population | Primary Objective |
| NCT06264388 | 2 | Recurrent Glioblastoma or Anaplastic Astrocytoma | To evaluate preliminary efficacy as evidenced by progression-free survival at 6 months and overall survival.[7][11] |
| Phase 1/2a (Newly Diagnosed) | 1/2a | Newly Diagnosed High-Grade Glioma | To assess if adding DB107 to standard-of-care provides clinical benefit.[9][12] |
Standard Chemotherapy (Temozolomide): Established Efficacy
The efficacy of temozolomide in newly diagnosed GBM was established in a large clinical trial.
| Study | Phase | Patient Population | Key Outcomes |
| Stupp et al. (2005) | 3 | Newly Diagnosed Glioblastoma | Median survival of 14.6 months with radiation plus temozolomide vs. 12.1 months with radiation alone. |
Experimental Protocols
MTX110 (MAGIC-G1 Study)
The MAGIC-G1 study is a Phase 1, open-label, dose-escalation study.
-
Objective: To assess the feasibility and safety of intermittent infusions of MTX110 administered by convection-enhanced delivery (CED).
-
Procedure:
-
Surgical implantation of a refillable pump and catheter system for CED.
-
Intermittent infusions of MTX110 directly to the tumor.
-
Patients in Cohort A received weekly infusions of either 60µM or 90µM of MTX110.[1]
-
-
Endpoints: The primary endpoints are safety and feasibility. Overall survival and progression-free survival are secondary endpoints.
DB107 (Phase 2 Study - NCT06264388)
This is a Phase 2, biomarker-guided study.
-
Objective: To evaluate the preliminary efficacy of DB107-RRV in combination with DB107-FC.
-
Procedure:
-
Endpoints: The primary endpoints are progression-free survival at 6 months and overall survival. Radiological response is a secondary endpoint.[7]
Signaling Pathways and Mechanisms of Action
MTX110: HDAC Inhibition
MTX110's active component, panobinostat, is a pan-histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, panobinostat leads to the accumulation of acetylated histones, altering chromatin structure and leading to the transcription of genes that can induce cell-cycle arrest, apoptosis, and inhibit angiogenesis.[3][4]
Caption: Mechanism of action of MTX110 (panobinostat) in glioblastoma cells.
DB107: Gene-Directed Prodrug Therapy
DB107 utilizes a gene therapy approach to deliver a potent chemotherapy agent directly to the tumor.
Caption: Mechanism of action of DB107 gene therapy in glioblastoma.
Experimental Workflow
MTX110 Administration via Convection-Enhanced Delivery (CED)
Caption: Workflow for MTX110 administration using Convection-Enhanced Delivery.
DB107 Clinical Trial Workflow
Caption: Clinical trial workflow for DB107 treatment.
References
- 1. checkorphan.org [checkorphan.org]
- 2. biodexapharma.com [biodexapharma.com]
- 3. TMOD-27. EFFICACY OF SOLUBLE PANOBINOSTAT (MTX110) IN PRECLINICAL MODELS OF ADULT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Convection‑enhanced drug delivery for glioblastoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodexa says early trials of MTX110 show promise in extending life expectancy - TipRanks.com [tipranks.com]
- 7. Facebook [cancer.gov]
- 8. CIRM Awards $11.8 Million Grant for Clinical Trial in High-Grade Glioma Including Glioblastoma Using DB107, a Novel DGM7™ Genetic Biomarker-Guided Gene Therapy [prnewswire.com]
- 9. Anova Begins Phase 1/2a Study of DB107 for High-Grade Gliomas with First Patient Enrolled [synapse.patsnap.com]
- 10. Denovo Biopharma’s glioma gene therapy trial receives CIRM grant [clinicaltrialsarena.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Anova Announces First Patient Enrolled to Phase 1/2a Study of DB107 for the Treatment of High-Grade Gliomas [businesswire.com]
A Comparative Analysis of Glioblastoma Therapies: DB107, ICT-107, and Temozolomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct therapeutic modalities for glioblastoma (GBM), a highly aggressive form of brain cancer. We will delve into the mechanisms of action, clinical efficacy, and associated experimental protocols for DB107, a gene therapy approach; ICT-107, a dendritic cell-based cancer vaccine; and Temozolomide, the current standard-of-care chemotherapy.
At a Glance: Comparative Summary of Glioblastoma Therapies
| Feature | DB107 (Toca 511 & Toca FC) | ICT-107 | Temozolomide (TMZ) |
| Therapeutic Modality | Gene Therapy (Prodrug Activator) | Immunotherapy (Dendritic Cell Vaccine) | Chemotherapy (Alkylating Agent) |
| Target | Dividing Tumor Cells | Tumor-Associated Antigens (AIM-2, EphA2, HER2, IL-13Rα2, MAGE-1, TRP-2) & Cancer Stem Cells | DNA of Rapidly Dividing Cells |
| Administration | Intratumoral injection of DB107-RRV followed by oral DB107-FC | Intradermal Injection | Oral |
| Status | Investigational (Phase 3 trial failed to meet primary endpoint) | Investigational (Phase 3 trial ongoing) | Approved Standard of Care |
In-Depth Mechanism of Action
DB107: Gene-Directed Enzyme Prodrug Therapy
DB107 is a two-part therapy designed to selectively destroy cancer cells while stimulating an anti-tumor immune response.[1][2] The first component, DB107-RRV (vocimagene amiretrorepvec or Toca 511) , is a retroviral replicating vector that is injected directly into the tumor site. This vector is engineered to selectively infect and spread within cancerous cells, delivering a gene for a modified yeast cytosine deaminase (CD).[2][3]
The second component, DB107-FC (an extended-release formulation of 5-fluorocytosine or Toca FC) , is an oral prodrug. Once the CD gene is expressed in the tumor cells, the CD enzyme converts the subsequently administered 5-FC into the potent chemotherapeutic agent 5-fluorouracil (5-FU).[2][3] This localized production of 5-FU within the tumor is intended to kill cancer cells and also leads to the death of nearby immunosuppressive myeloid cells, thereby activating a local anti-tumor immune response with minimal systemic toxicity.[1][3]
ICT-107: A Multi-Antigen Dendritic Cell Vaccine
ICT-107 is an autologous dendritic cell (DC) vaccine, a form of active immunotherapy.[4] The process begins with the collection of a patient's own monocytes, a type of white blood cell, from their blood. These monocytes are then matured into dendritic cells in the laboratory. The dendritic cells are subsequently "pulsed" with six synthetic peptide antigens that are commonly found on glioblastoma tumor cells and cancer stem cells: AIM-2, EphA2, HER2, IL-13Rα2, MAGE-1, and TRP-2.
These loaded and activated dendritic cells are then injected back into the patient. The goal is for these specialized immune cells to present the tumor-associated antigens to the patient's T cells, activating them to recognize and attack the glioblastoma cells that express these antigens. By targeting multiple antigens, ICT-107 aims to overcome the issue of tumor heterogeneity and reduce the likelihood of tumor escape.
Temozolomide (TMZ): The Standard of Care
Temozolomide is an oral alkylating agent that can cross the blood-brain barrier. It is a prodrug that is spontaneously converted at physiological pH to its active metabolite, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine residues. This DNA methylation leads to the mispairing of bases during DNA replication, triggering DNA repair mechanisms that can result in DNA strand breaks and ultimately, apoptosis (programmed cell death) of the rapidly dividing cancer cells.
The efficacy of temozolomide is significantly influenced by the status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter in the tumor. If the MGMT promoter is methylated, the gene is silenced, and the MGMT repair enzyme is not produced. This prevents the tumor cells from repairing the DNA damage caused by temozolomide, making them more sensitive to the drug.
Clinical Data and Performance
DB107 Clinical Trial Results
A pivotal Phase 3 clinical trial (Toca 5) evaluated Toca 511 & Toca FC in patients with recurrent high-grade glioma. Unfortunately, the trial did not meet its primary endpoint of improving overall survival compared to the standard of care.[5][6] The median overall survival was 11.1 months for the Toca 511 & Toca FC arm, compared to 12.2 months for the standard of care arm.[6] No meaningful differences were observed in the secondary endpoints.[6] However, a Phase 1 study in a subgroup of patients with recurrent high-grade glioma showed a durable response rate of 21.7%, with responders remaining alive for over 33.9 months.[7] A Phase 1/2a study in newly diagnosed high-grade glioma is ongoing.[1][8]
ICT-107 Clinical Trial Results
In a Phase 1 study of newly diagnosed GBM patients, ICT-107 demonstrated promising results, with 80% of patients alive at 2 years. In a subsequent randomized, double-blind, placebo-controlled Phase 2 trial in newly diagnosed GBM patients, ICT-107 did not meet its primary endpoint of a statistically significant improvement in overall survival in the intent-to-treat population. However, the trial did show a statistically significant improvement in progression-free survival for patients treated with ICT-107. A Phase 3 clinical trial for newly diagnosed glioblastoma patients with HLA-A2+ status is currently underway.[4]
Temozolomide Clinical Trial Results
The efficacy of temozolomide was established in a large randomized clinical trial in patients with newly diagnosed glioblastoma. The addition of temozolomide to radiotherapy resulted in a clinically meaningful and statistically significant improvement in overall survival compared to radiotherapy alone.[9] The median survival was 14.6 months in the temozolomide plus radiotherapy group, compared to 12.1 months in the radiotherapy alone group.[9] The 2-year survival rate was 26.5% with temozolomide, versus 10.4% with radiotherapy alone.[10] Population-based studies have also shown a significant improvement in the overall survival of glioblastoma patients since the approval and widespread use of temozolomide.
| Therapy | Population | Primary Endpoint | Result |
| DB107 (Toca 5 Phase 3) | Recurrent High-Grade Glioma | Overall Survival | 11.1 months (vs. 12.2 months with standard of care)[6] |
| ICT-107 (Phase 2) | Newly Diagnosed Glioblastoma | Overall Survival | Not statistically significant |
| Progression-Free Survival | Statistically significant improvement | ||
| Temozolomide (Pivotal Phase 3) | Newly Diagnosed Glioblastoma | Overall Survival | 14.6 months (vs. 12.1 months with radiotherapy alone)[9] |
Experimental Protocols
Validation of DB107 Mechanism: Cytosine Deaminase Activity Assay
To confirm the enzymatic activity of the cytosine deaminase delivered by DB107-RRV, a fluorometric assay can be performed.
Objective: To quantify the conversion of cytidine to uridine and ammonia by the cytosine deaminase enzyme in cell lysates.
Principle: The assay measures the amount of ammonia produced, which reacts with a developer to generate a stable fluorophore. The fluorescence intensity is directly proportional to the cytosine deaminase activity.
Materials:
-
96-well white microplate
-
Fluorometric microplate reader (Ex/Em = 410/470 nm)
-
CDA Assay Buffer
-
CDA Substrate (Cytidine)
-
Recombinant Cytosine Deaminase (Positive Control)
-
Developer A
-
Ammonium Chloride Standard
-
Cell lysates from tumor cells transduced with DB107-RRV
-
10K Spin Column (for sample cleanup)
Procedure:
-
Sample Preparation: Homogenize transduced tumor cell pellets in CDA Assay Buffer on ice. Centrifuge to collect the supernatant.
-
Standard Curve Preparation: Prepare a standard curve using the Ammonium Chloride Standard.
-
Reaction Setup: In a 96-well plate, add CDA Assay Buffer, cell lysate (sample), and positive control to their respective wells.
-
Substrate Addition: Add the CDA Substrate to all wells except the sample background control wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protecting it from light.
-
Development: Add Developer A to all wells, mix, and incubate at 37°C for 30 minutes.
-
Measurement: Read the fluorescence at Ex/Em = 410/470 nm.
-
Calculation: Subtract the background reading from all sample and standard readings. Determine the cytosine deaminase activity from the standard curve and express it as mU/mg of protein.
Validation of ICT-107 Mechanism: ELISpot Assay for Antigen-Specific T Cell Response
To assess the immunogenicity of the ICT-107 vaccine, an ELISpot (Enzyme-Linked ImmunoSpot) assay can be used to quantify the number of antigen-specific T cells producing interferon-gamma (IFN-γ).
Objective: To measure the frequency of T cells that secrete IFN-γ in response to stimulation with the specific tumor-associated antigens used in the ICT-107 vaccine.
Principle: Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are cultured in wells coated with an anti-IFN-γ antibody. When T cells are stimulated with the vaccine antigens, they secrete IFN-γ, which is captured by the antibody on the plate. A second, enzyme-linked anti-IFN-γ antibody is then added, followed by a substrate that forms a colored spot at the location of each IFN-γ-secreting cell.
Materials:
-
96-well ELISpot plate with a PVDF membrane
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate solution (e.g., BCIP/NBT or AEC)
-
PBMCs from patients vaccinated with ICT-107
-
The six synthetic peptide antigens from ICT-107
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (medium alone)
-
ELISpot reader
Procedure:
-
Plate Coating: Coat the ELISpot plate with the anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer.
-
Cell Plating: Add patient PBMCs to the wells.
-
Stimulation: Add the individual peptide antigens, a pool of the antigens, the positive control, or the negative control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Detection: Wash away the cells and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Stopping the Reaction: Stop the reaction by washing with water.
-
Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.
Validation of Temozolomide Mechanism: O6-Methylguanine-DNA Methyltransferase (MGMT) Activity Assay
To determine the MGMT activity in tumor tissue, which predicts the response to temozolomide, a functional alkyl-transfer assay can be performed.
Objective: To measure the ability of a tumor cell extract to repair O6-methylguanine lesions in DNA.
Principle: A radiolabeled methyl group is transferred from a DNA substrate containing O6-[3H]methylguanine to the MGMT protein in a cell extract. The amount of radioactivity transferred to the protein fraction is proportional to the MGMT activity.
Materials:
-
Tumor tissue homogenate
-
O6-[3H]methylguanine-DNA substrate
-
Assay buffer (e.g., Tris-HCl, DTT, EDTA)
-
Scintillation counter
-
Trichloroacetic acid (TCA)
-
Ethanol
Procedure:
-
Tissue Homogenization: Prepare a homogenate of the tumor tissue in assay buffer on ice.
-
Reaction Incubation: Incubate the tumor homogenate with the O6-[3H]methylguanine-DNA substrate at 37°C for a defined period (e.g., 1-2 hours).
-
Protein Precipitation: Stop the reaction by adding cold TCA to precipitate the protein.
-
Washing: Wash the protein pellet with ethanol to remove unincorporated radioactivity.
-
Scintillation Counting: Resuspend the protein pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculation: Determine the amount of MGMT activity based on the measured radioactivity and the specific activity of the substrate, and normalize to the protein concentration of the homogenate.
This guide provides a comparative overview of three distinct approaches to glioblastoma therapy. While temozolomide remains the standard of care, the innovative mechanisms of DB107 and ICT-107 highlight the ongoing efforts to develop more effective treatments for this challenging disease. The provided experimental protocols offer a foundation for researchers to further investigate and validate the mechanisms of these and other novel therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Facebook [cancer.gov]
- 5. Diffusion completes Phase I brain cancer trial of trans sodium crocetinate - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Enhancing Dendritic Cell Cancer Vaccination: The Synergy of Immune Checkpoint Inhibitors in Combined Therapies [mdpi.com]
- 8. ascopubs.org [ascopubs.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Navigating the Frontier of Immunotherapy for Glioma: A Comparative Overview of CAR-T Cell Therapy Approaches
For Immediate Release
Glioblastoma, the most aggressive form of brain cancer, presents a formidable challenge to conventional therapeutic strategies. In the relentless pursuit of more effective treatments, immunotherapy, particularly Chimeric Antigen Receptor (CAR)-T cell therapy, has emerged as a promising frontier. This guide offers a comparative analysis of different CAR-T cell therapy strategies for glioma, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by available experimental data and detailed methodologies.
While a direct comparative study with a therapy designated as "MX107" is not feasible due to the absence of publicly available scientific or clinical data on a treatment with this name, this guide will delve into the nuances of CAR-T therapy, a field rich with ongoing research and clinical trials.
CAR-T Cell Therapy: A Groundbreaking Approach to Glioma
CAR-T cell therapy is a revolutionary form of immunotherapy where a patient's own T cells are genetically engineered to express chimeric antigen receptors (CARs) on their surface.[1][2] These receptors are designed to recognize and bind to specific antigens present on tumor cells, thereby enabling the modified T cells to identify and eliminate cancer cells.[1][2] This "living drug" has shown remarkable success in treating hematological malignancies and is now being extensively investigated for solid tumors like glioblastoma.[3][4]
The process begins with the collection of a patient's T cells, which are then genetically modified in a laboratory to produce CARs.[1] These engineered CAR-T cells are expanded to large numbers and then infused back into the patient, where they can mount a targeted attack against the tumor.[1][5]
Key Molecular Targets in CAR-T Therapy for Glioma
The success of CAR-T therapy hinges on the identification of suitable tumor-associated antigens (TAAs) that are highly expressed on glioma cells with minimal to no expression on healthy tissues. Several promising targets are currently under investigation in preclinical and clinical settings.
| Target Antigen | Description | Key Findings from Preclinical/Clinical Studies |
| EGFRvIII | A mutated, constitutively active form of the epidermal growth factor receptor, expressed in a subset of glioblastomas and absent in normal tissues.[6] | Preclinical studies demonstrated effective recognition and elimination of EGFRvIII-positive glioblastoma cells.[6] Early clinical trials showed modest efficacy, often limited by antigen loss and tumor heterogeneity.[7][8] |
| B7-H3 | An immune checkpoint molecule overexpressed in various cancers, including glioblastoma, where it contributes to immune evasion.[6] | Preclinical studies have shown that B7-H3-targeted CAR-T cells can suppress tumor growth and improve survival in mouse models.[6] Phase 1 clinical trials are ongoing, with some showing manageable safety and early signs of efficacy.[9][10] |
| IL-13Rα2 | A cytokine receptor subunit with high expression in the majority of glioblastomas and limited expression in normal brain tissue. | Preclinical models have demonstrated the potential of IL-13Rα2-targeted CAR-T cells. A Phase 1 clinical trial of CLM-103, an IL13Rα2 CAR-T therapy, showed good safety and tolerability with some patients achieving stable disease. |
| GD2 | A disialoganglioside highly expressed on tumors with the H3K27M mutation, common in diffuse midline gliomas. | Promising results have been observed in treating diffuse intrinsic pontine glioma (DIPG) with GD2-targeted CAR-T cells, with some patients showing significant tumor reduction.[4] |
Mechanism of Action: The CAR-T Cell Signaling Pathway
The fundamental principle of CAR-T cell therapy lies in redirecting T cells to recognize and kill cancer cells. This is achieved through the engineered CAR, which typically consists of an extracellular antigen-binding domain, a transmembrane domain, and an intracellular signaling domain.
Caption: CAR-T cell recognizes a tumor antigen, activating signaling pathways for tumor cell killing.
Experimental Protocols: A Look into the Methodologies
The preclinical and clinical evaluation of CAR-T cell therapies for glioma involves a series of rigorous experimental protocols to assess their safety and efficacy.
In Vitro Cytotoxicity Assay
Objective: To determine the ability of CAR-T cells to kill glioma cells in a controlled laboratory setting.
Methodology:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87, GL261) expressing the target antigen are cultured under standard conditions.
-
Co-culture: CAR-T cells are co-cultured with the target glioma cells at various effector-to-target (E:T) ratios.
-
Cytotoxicity Measurement: Cell lysis is quantified using methods such as chromium-51 release assays or luciferase-based assays.
-
Data Analysis: The percentage of specific lysis is calculated to determine the cytotoxic activity of the CAR-T cells.
Orthotopic Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy and safety of CAR-T cell therapy in a model that mimics the human brain tumor environment.
Methodology:
-
Cell Implantation: Human glioblastoma cells are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques like bioluminescence or magnetic resonance imaging (MRI).
-
CAR-T Cell Administration: Once tumors are established, CAR-T cells are administered, typically via intravenous or intracranial injection.
-
Efficacy Assessment: Tumor regression and survival of the mice are monitored over time.
-
Histological Analysis: At the end of the study, brain tissues are collected for histological analysis to assess tumor infiltration by CAR-T cells and effects on the tumor microenvironment.
Caption: The general workflow for the generation and administration of CAR-T cell therapy.
Overcoming Challenges in CAR-T Therapy for Glioma
Despite the promise, CAR-T cell therapy for glioblastoma faces significant hurdles that researchers are actively working to overcome.
-
Tumor Heterogeneity: Glioblastomas are notoriously heterogeneous, meaning that not all cancer cells within a tumor express the same target antigen. This can lead to antigen escape, where tumor cells that do not express the target antigen survive and proliferate.
-
Immunosuppressive Tumor Microenvironment: The brain tumor microenvironment is highly immunosuppressive, which can inhibit the function and persistence of CAR-T cells.[8]
-
Blood-Brain Barrier: The blood-brain barrier can limit the trafficking of intravenously administered CAR-T cells to the tumor site.[4]
To address these challenges, next-generation CAR-T cell therapies are being developed, including:
-
Dual-Targeting CARs: These CAR-T cells are engineered to recognize two different tumor antigens simultaneously, reducing the risk of antigen escape.
-
Armored CARs: These CAR-T cells are designed to secrete cytokines or express co-stimulatory ligands to enhance their activity and persistence within the immunosuppressive tumor microenvironment.
-
Local Delivery: Direct intracranial or intraventricular administration of CAR-T cells is being explored to bypass the blood-brain barrier and improve their delivery to the tumor.[9]
The Road Ahead: Future Directions and Clinical Perspectives
CAR-T cell therapy represents a paradigm shift in the treatment of glioblastoma, offering a highly personalized and targeted approach. While still in the relatively early stages of clinical development for brain tumors, the initial results are encouraging and have paved the way for further innovation. Ongoing and future clinical trials will continue to refine this powerful technology, with the ultimate goal of improving outcomes for patients with this devastating disease. The integration of CAR-T cell therapy with other treatment modalities, such as radiation and chemotherapy, is also an active area of investigation that holds significant promise.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 4. DB107-RRV + DB107-FC for Brain Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. allclinicaltrials.com [allclinicaltrials.com]
- 6. Glioblastoma - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to Transferrin Receptor-Targeting Drugs: Tf-CRM107 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The transferrin receptor (TfR), a gateway for iron into cells, is a compelling target in oncology due to its significant upregulation on the surface of malignant cells. This overexpression provides a specific marker for targeted drug delivery, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. This guide provides a detailed comparison of Tf-CRM107, a prominent transferrin receptor-targeting agent, with other drugs in this class, supported by experimental data, detailed protocols, and pathway visualizations.
Overview of Transferrin Receptor-Targeting Strategies
Targeting the transferrin receptor for cancer therapy generally falls into two main categories:
-
Receptor Blockade: Utilizing agents like monoclonal antibodies to bind to the TfR and inhibit its function, leading to iron deprivation and subsequent cell death.
-
Targeted Drug Delivery: Using the TfR's natural internalization pathway to deliver cytotoxic payloads, such as toxins, chemotherapeutics, or nucleic acids, directly into cancer cells.
Tf-CRM107 is a prime example of the latter strategy, a conjugate of human transferrin and a genetically mutated, less toxic form of diphtheria toxin (CRM107).[1] This design leverages the high affinity of transferrin for the TfR on cancer cells to deliver the potent protein synthesis inhibitor.
Other notable approaches include:
-
Anti-TfR1 Monoclonal Antibodies (mAbs): These can act as direct cytotoxic agents by blocking iron uptake or inducing apoptosis, or they can serve as carriers for other therapeutic agents.[2] Examples include 42/6 and ch128.1.[2]
-
Transferrin-Conjugated Nanoparticles: These systems encapsulate therapeutic agents and use transferrin on their surface to target cancer cells.[3][4]
-
Other Immunotoxins: Similar to Tf-CRM107, these molecules fuse a targeting moiety for a cancer-specific receptor with a potent toxin, such as Pseudomonas exotoxin.
Comparative Efficacy and Performance
The following tables summarize the available quantitative data on the in vitro cytotoxicity and clinical efficacy of Tf-CRM107 and other selected TfR-targeting drugs.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Drug/Agent | Cancer Cell Line | IC50 Value | Reference |
| Tf-CRM107 (Wild-Type Tf) | Not Specified | 36.8 pM | [5] |
| Tf-CRM107 (Mutant Tf) | Not Specified | 8.20 pM | [5] |
| Tf-RNase | K562 (Human Erythroleukemia) | 10⁻⁷ M | [6] |
| Tf-Artemisinin (4 ART molecules) | DU145 (Human Prostate Carcinoma) | Not Specified | [6] |
| Tf-Artemisinin (6 ART molecules) | PC-3 (Human Prostate Carcinoma) | Not Specified | [6] |
| Tf-Artemisinin (16 ART molecules) | PC-3 (Human Prostate Carcinoma) | Not Specified | [6] |
| IL13-PE38QQR (Citredekin Besudotox) | GBM Cell Lines | <1–600 ng/mL |
Note: A direct comparison of IC50 values is challenging due to variations in cell lines and experimental conditions across studies. The data for mutant Tf-CRM107 suggests that engineering the transferrin component can enhance cytotoxicity.[5]
Table 2: Clinical Trial Performance
| Drug/Agent | Cancer Type | Phase | Objective Response Rate (ORR) | Key Adverse Events | Reference |
| Tf-CRM107 | Recurrent/Progressive Malignant Glioma | I | 60% (9/15 patients with ≥50% tumor reduction) | Limited associated toxicity | [1] |
| Tf-CRM107 | Recurrent GBM and Anaplastic Astrocytoma | II | 35% | Symptomatic cerebral edema (14%) | [7] |
| Tf-CRM107 | Recurrent GBM and Anaplastic Astrocytoma | III (aborted) | 39% (interim analysis) | Not Specified | [7] |
| Anti-TfR1 mAb (42/6) | Advanced Refractory Cancers (Hematological) | Ia | Mixed tumor responses (no complete or partial remissions) | Allergic-type response (1 patient), Human antimouse antibody response (9 patients) | |
| IL13-PE39QQR | Recurrent GBM | I | Not Specified | Dose-limiting toxicities (necrosis and inflammation) at 1.0 μg/ml | [5] |
Note: Clinical trial data for many TfR-targeting drugs is limited. The promising initial results for Tf-CRM107 in Phase I were not fully replicated in later-stage trials, highlighting the challenges of translating preclinical findings.[1][7]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Convection-Enhanced Delivery (CED) of Tf-CRM107 for Malignant Glioma
Convection-enhanced delivery is a neurosurgical technique designed to bypass the blood-brain barrier and deliver therapeutic agents directly to the brain tumor in high concentrations.[8][9]
Objective: To achieve a high concentration of Tf-CRM107 within the tumor mass while minimizing systemic exposure and toxicity.
Procedure:
-
Pre-operative Planning: Utilize magnetic resonance imaging (MRI) to map the tumor location and plan the optimal trajectory for catheter placement. Computerized software can be used to estimate drug distribution based on patient-specific brain tissue characteristics.
-
Catheter Implantation: A minimally invasive surgical procedure is performed to create a small burr hole in the skull. Under image guidance, one or more small-diameter, flexible catheters are stereotactically inserted directly into the tumor or the peritumoral region.[9] Catheter tips are typically placed at least 2 cm from the margin of resection.[5]
-
Infusion: The catheters are connected to an external infusion pump. Tf-CRM107 is then infused at a slow, continuous positive pressure (typically 0.1-10 µL/min).[9] This pressure gradient drives the infusate through the interstitial space of the tumor via bulk flow.
-
Monitoring: In some protocols, the infusate is co-infused with an MRI contrast agent to allow for real-time monitoring of the drug distribution within the tumor.
-
Infusion Duration and Dosage: The infusion can last for several hours to days. In a Phase I trial for IL13-PE39QQR, the infusion was carried out for 48 hours, followed by tumor resection and an additional 96-hour infusion.[5] The maximum tolerated infusate concentration for Tf-CRM107 was determined in dose-escalation studies.
-
Catheter Removal: Once the desired volume of distribution is achieved, the catheters are removed, and the incision is closed.
Signaling Pathways and Mechanisms of Action
Visualizing the molecular pathways involved in the action of these drugs is essential for understanding their therapeutic rationale and potential mechanisms of resistance.
Transferrin Receptor-Mediated Endocytosis and Iron Uptake
This diagram illustrates the natural process of iron uptake mediated by the transferrin receptor. Holo-transferrin, carrying iron, binds to the TfR on the cell surface. The complex is then internalized into an endosome. The acidic environment of the endosome causes the release of iron, which is then transported into the cytosol for cellular use. The TfR and apo-transferrin (iron-free transferrin) are recycled back to the cell surface. Cancer cells, with their high proliferative rate, have an increased demand for iron, leading to the overexpression of TfR.
Mechanism of Action of Tf-CRM107
Tf-CRM107 utilizes the TfR-mediated endocytosis pathway for cellular entry. Once inside the endosome, the acidic environment facilitates a conformational change in the CRM107 component, allowing the catalytic A-subunit to translocate into the cytosol.[10][11] In the cytosol, the A-subunit of CRM107 catalyzes the ADP-ribosylation of elongation factor 2 (EF-2), a critical component of the protein synthesis machinery.[12] This irreversible inactivation of EF-2 halts protein synthesis, ultimately leading to cell death.[10]
Mechanism of Action of Anti-TfR1 Antibodies
Anti-TfR1 antibodies can exert their anti-cancer effects through several mechanisms. Some antibodies directly block the binding of transferrin to the receptor, leading to iron starvation and subsequent apoptosis. Others may induce the downregulation or degradation of the receptor, also resulting in iron deprivation. Furthermore, the Fc region of the antibody can engage immune effector cells, such as natural killer (NK) cells and macrophages, to mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cell-mediated phagocytosis (ADCP), leading to the destruction of the cancer cell.[13]
Future Directions and Emerging Therapies
The field of TfR-targeting is continuously evolving, with novel strategies emerging to enhance efficacy and overcome limitations.
-
Humanized and Chimeric Antibodies: To reduce the immunogenicity observed with murine antibodies like 42/6, humanized (e.g., hu128.1) and chimeric (e.g., ch128.1) antibodies have been developed.[14] The ch128.1 antibody has shown significant anti-tumor activity in preclinical models of multiple myeloma.[15]
-
Transferrin Receptor Targeting Chimeras (TransTACs): This innovative approach uses bispecific antibodies to link the TfR to another cell surface protein, hijacking the rapid internalization and recycling of the TfR to induce the degradation of the target protein. Preclinical studies have shown that TransTACs can efficiently degrade proteins like EGFR, PD-L1, and CD20.
-
Antibody-Oligonucleotide Conjugates: Companies like Avidity Biosciences are developing antibody-oligonucleotide conjugates that use an anti-TfR1 antibody to deliver small interfering RNAs (siRNAs) to muscle tissue, demonstrating the potential of this platform for diseases beyond cancer.[16]
-
Nanoparticle Engineering: Research is ongoing to optimize the design of TfR-targeted nanoparticles, including modulating the affinity and valency of the targeting ligand to improve brain uptake and tumor penetration.[17]
Conclusion
Targeting the transferrin receptor remains a promising strategy in cancer therapy. Tf-CRM107 has demonstrated significant anti-tumor activity, particularly in preclinical and early-phase clinical trials for brain tumors. However, challenges in later-stage trials highlight the need for further optimization. A diverse array of other TfR-targeting agents, including monoclonal antibodies and nanoparticle-based systems, are under active investigation, each with unique mechanisms of action and potential advantages. The development of next-generation platforms like TransTACs and antibody-oligonucleotide conjugates holds the promise of more precise and effective treatments for a range of diseases by leveraging the unique biology of the transferrin receptor. Continued research into the detailed mechanisms of these agents and the development of robust and standardized preclinical and clinical evaluation methods will be crucial for realizing their full therapeutic potential.
References
- 1. Convection‑enhanced drug delivery for glioblastoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibodies Targeting the Transferrin Receptor 1 (TfR1) as Direct Anti-cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transferrin receptor-targeted theranostic gold nanoparticles for photosensitizer delivery in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convection-enhanced delivery for glioblastoma: targeted delivery of antitumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transferrin receptors and the targeted delivery of therapeutic agents against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Convection-enhanced delivery for high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. requirement-for-prolonged-action-in-the-cytosol-for-optimal-protein-synthesis-inhibition-by-diphtheria-toxin - Ask this paper | Bohrium [bohrium.com]
- 13. tandfonline.com [tandfonline.com]
- 14. hu128.1, a humanized antibody targeting transferrin receptor 1, blocks erythroleukemia growth in xenograft mouse models | Haematologica [haematologica.org]
- 15. An IgG1 version of the Anti-Transferrin Receptor 1 Antibody ch128.1 Shows Significant Anti-tumor Activity Against Different Xenograft Models of Multiple Myeloma: A Brief Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DM1 | Avidity Biosciences [aviditybiosciences.com]
- 17. thno.org [thno.org]
validating in vitro results of MX107 in vivo
An in-depth search for publicly available data on MX107 did not yield specific results regarding its in vitro and in vivo validation. The identifier "this compound" may be an internal development code, a very recent discovery not yet published, or a misnomer for another compound.
For instance, a search for similarly named compounds revealed information on XNW4107 , a novel β-lactamase inhibitor. Studies on XNW4107 in combination with imipenem have shown potent in vitro activity against carbapenem-resistant bacteria, and these results were supported by in vivo efficacy in mouse systemic infection models.[1] This highlights the typical progression from laboratory (in vitro) to animal (in vivo) studies in drug development.
To provide a relevant comparison guide as requested, more specific information on this compound is required, including its therapeutic target, mechanism of action, and any preliminary data that may be available.
General Workflow for In Vitro to In Vivo Validation
In the absence of specific data for this compound, a generalized workflow for validating in vitro results in vivo is presented below. This workflow is standard in the pharmaceutical industry for assessing the potential of a new drug candidate.
Caption: Generalized workflow from in vitro to in vivo drug development.
Experimental Protocols
Below are representative experimental protocols that would be used to validate the in vitro findings for a hypothetical therapeutic agent like this compound in an in vivo setting.
1. In Vitro Efficacy Assessment: Cell-Based Assays
-
Objective: To determine the concentration of this compound required to inhibit a specific biological process in cultured cells.
-
Methodology:
-
Culture a relevant cell line that expresses the therapeutic target of this compound.
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo®.
-
Measure the activity of the target pathway using methods like Western blotting, ELISA, or reporter gene assays.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
-
2. In Vivo Efficacy Assessment: Animal Models
-
Objective: To determine if the in vitro efficacy of this compound translates to a therapeutic effect in a living organism.
-
Methodology:
-
Select an appropriate animal model that recapitulates the human disease of interest (e.g., a tumor xenograft model for an anti-cancer drug).
-
Acclimate the animals to the laboratory conditions.
-
Induce the disease model (e.g., implant tumor cells subcutaneously).
-
Once the disease is established (e.g., tumors reach a certain volume), randomize the animals into treatment and control groups.
-
Administer this compound and a vehicle control to the respective groups at a predetermined dose and schedule.
-
Monitor the animals for signs of toxicity and measure disease progression (e.g., tumor volume, survival).
-
At the end of the study, collect tissues for biomarker analysis to confirm target engagement.
-
Data Presentation
Quantitative data from these experiments would be summarized in tables for clear comparison.
Table 1: In Vitro Activity of this compound vs. Competitor Compounds
| Compound | Target IC50 (nM) | Cell Proliferation GI50 (nM) | Off-Target Kinase 1 IC50 (µM) | Off-Target Kinase 2 IC50 (µM) |
| This compound | ||||
| Competitor A | ||||
| Competitor B |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | - | ||
| This compound | ||||
| Competitor A |
Signaling Pathway Analysis
Should this compound target a specific signaling pathway, a diagram would be created to visualize its mechanism of action. For example, if this compound were an inhibitor of the MAPK/ERK pathway, the following diagram would illustrate its point of intervention.
Caption: Inhibition of the MAPK/ERK pathway by this compound.
To proceed with a detailed and accurate comparison guide for this compound, specific information regarding its biological target, mechanism of action, and any available preclinical data is essential.
References
A Comparative Guide to Advanced Radiosensitizers: AGuIX in the Context of Established and Nanoparticle-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synergistic combination of radiation therapy with sensitizing agents is a cornerstone of modern oncology, aiming to enhance tumoricidal effects while minimizing damage to surrounding healthy tissues. This guide provides a comparative analysis of AGuIX, a novel gadolinium-based nanoparticle, against two classes of established radiosensitizers: the conventional chemotherapeutic agent cisplatin and another class of metallic nanoparticles, gold nanoparticles (AuNPs). This document is intended to be a resource for researchers and drug development professionals, offering a concise overview of the mechanisms, experimental data, and methodologies pertinent to these radiosensitizing agents.
Section 1: Mechanisms of Radiosensitization
The efficacy of a radiosensitizer is rooted in its ability to amplify the cytotoxic effects of ionizing radiation within a tumor. While the ultimate goal is to increase DNA damage and induce cell death, the mechanisms by which this is achieved vary significantly between different agents.
AGuIX (Gadolinium-Based Nanoparticles)
AGuIX nanoparticles are ultrasmall (less than 5 nm) nanoparticles composed of a polysiloxane core surrounded by gadolinium chelates. Their mechanism of action is multifaceted:
-
Physical Dose Enhancement: The high atomic number (Z=64) of gadolinium increases the probability of photoelectric and Compton interactions with incident X-rays. This leads to the localized emission of Auger electrons, which deposit their energy in close proximity to the nanoparticle, thereby increasing the radiation dose within the tumor.
-
Chemical Enhancement: The interaction of radiation with AGuIX and surrounding water molecules leads to an overproduction of reactive oxygen species (ROS), such as hydroxyl radicals.[1] This surge in ROS induces significant oxidative stress, leading to damage of cellular components, including DNA, lipids, and proteins.
-
Biological Effects: AGuIX nanoparticles have been shown to impair DNA repair mechanisms and induce cell cycle arrest, further sensitizing cancer cells to radiation.[2] There is also emerging evidence that the combination of AGuIX and radiotherapy can stimulate an anti-tumor immune response.[3][4]
Cisplatin
Cisplatin is a platinum-based chemotherapeutic drug that also functions as a potent radiosensitizer. Its primary mechanism involves:
-
DNA Adduct Formation: Cisplatin forms covalent bonds with the DNA of cancer cells, creating intra- and inter-strand crosslinks.[5][6][7] These adducts distort the DNA helix, inhibiting DNA replication and transcription.
-
Inhibition of DNA Repair: The presence of cisplatin-DNA adducts interferes with the cell's ability to repair radiation-induced DNA damage, leading to an accumulation of lethal DNA lesions.
-
Induction of Apoptosis: The combination of DNA damage and replication stress triggers programmed cell death (apoptosis).
Gold Nanoparticles (AuNPs)
Similar to AGuIX, gold nanoparticles (AuNPs) are high-Z (Z=79) nanomaterials that have been extensively studied as radiosensitizers. Their mechanism is also a combination of physical and chemical processes:
-
Physical Dose Enhancement: Gold's high atomic number results in a significant increase in the absorption of X-rays, leading to localized dose enhancement through the emission of photoelectrons and Auger electrons.
-
Chemical Enhancement: AuNPs can catalyze the production of ROS, contributing to oxidative stress-induced cell damage. The surface chemistry and size of the AuNPs can influence their catalytic activity.
Below is a diagram illustrating the general signaling pathway for nanoparticle-based radiosensitization.
Caption: Nanoparticle radiosensitization pathway.
Section 2: Comparative Performance Data
The following tables summarize quantitative data from preclinical studies, providing a comparison of the radiosensitizing effects of AGuIX, cisplatin, and gold nanoparticles. It is important to note that direct head-to-head comparisons are limited, and experimental conditions can vary significantly between studies.
Table 1: In Vitro Radiosensitization Enhancement
| Agent | Cell Line | Radiation Energy | Dose Enhancement Factor (DEF) / Sensitizer Enhancement Ratio (SER) | Reference |
| AGuIX | HeLa | 6 MV | ~1.2 | (Verry et al., 2019) |
| U-87 MG | 6 MV | ~1.3 | (Verry et al., 2019) | |
| Capan-1 | 6 MV | ~1.4 | (Verry et al., 2019) | |
| Cisplatin | FaDu (HNSCC) | 2 Gy | ~1.5 (at 5 µM) | (PMID: 32488059) |
| Gold Nanoparticles (AuNPs) | HeLa | 220 kVp | 1.43 (50 nm size) | (Chithrani et al., 2006) |
| MDA-MB-231 | 6 MV | ~1.2-1.4 (size dependent) | (Bystrov et al., 2017) |
DEF/SER values are measures of how much the radiation dose is enhanced to achieve the same biological effect. A value of 1.2 indicates a 20% enhancement.
Table 2: In Vivo Tumor Growth Inhibition
| Agent | Tumor Model | Animal Model | Treatment Regimen | Outcome | Reference |
| AGuIX | Glioblastoma (9L) | Rat | AGuIX (IV) + 20 Gy WBRT (2 fractions) | Significant reduction in tumor volume (29 mm³ vs 48 mm³ for RT alone) 7 days post-treatment. | (Verry et al., 2019) |
| Brain Metastases (B16F10) | Mouse | AGuIX (IV) + 7 Gy WBRT (single fraction) | 25% increase in median survival compared to RT alone. | (Verry et al., 2019) | |
| Cisplatin | Glioblastoma (various) | Rat/Mouse | Standard chemoradiotherapy protocols (e.g., with temozolomide) | Standard of care, provides survival benefit over radiation alone. | (Stupp et al., 2005) |
| Gold Nanoparticles (AuNPs) | Mammary Carcinoma (EMT-6) | Mouse | AuNPs (IV) + 26 Gy (250 kVp X-rays) | 86% one-year survival with high dose AuNPs, vs 20% for RT alone. | (Hainfeld et al., 2004) |
Section 3: Experimental Protocols
Detailed and reproducible experimental protocols are critical for evaluating and comparing radiosensitizing agents. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro: Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the efficacy of radiosensitizers.
Protocol:
-
Cell Culture: Maintain the cancer cell line of interest (e.g., U-87 MG for glioblastoma) in the recommended culture medium and conditions.
-
Seeding: Plate a predetermined number of cells into 6-well plates. The seeding density should be adjusted based on the expected survival at different radiation doses to yield a countable number of colonies (50-150).
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Add the radiosensitizing agent (e.g., AGuIX, cisplatin) at various concentrations and incubate for a specified period (e.g., 4-24 hours).
-
Include a vehicle control group.
-
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Colony Formation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each dose and plot the data on a log-linear scale to generate a cell survival curve. The Dose Enhancement Factor (DEF) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the absence of the sensitizer to the dose required for the same effect in its presence.
The following diagram illustrates the workflow for a typical clonogenic assay.
References
A Comparative Analysis of the Cytotoxicity of Diphtheria Toxin Conjugates in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Diphtheria toxin (DT) conjugates represent a promising class of targeted cancer therapies, leveraging the potent cell-killing mechanism of the toxin with the specificity of a targeting moiety. This guide provides a comparative overview of the in vitro cytotoxicity of several documented diphtheria toxin conjugates against various cancer cell lines. Due to the absence of publicly available data for a specific conjugate designated "MX107," this comparison focuses on other well-characterized DT-based immunotoxins.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The cytotoxic potency of various diphtheria toxin conjugates is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the conjugate required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for several DT conjugates across a range of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Diphtheria Toxin Conjugate | Target | Cancer Cell Line | Cell Line Type | IC50 (M) |
| DT388GMCSF | GM-CSF Receptor | HL60 | Acute Myeloid Leukemia | ~1 x 10⁻¹² |
| U937 | Histiocytic Lymphoma | ~1 x 10⁻¹² | ||
| TF1 | Erythroleukemia | ~1 x 10⁻¹² | ||
| DTAT | uPAR | ML-1 | Acute Myeloid Leukemia | 5 x 10⁻¹² |
| Various AML cell lines | Acute Myeloid Leukemia | < 3 x 10⁻¹¹ | ||
| DAB389EGF | EGF Receptor | A431 | Vulval Carcinoma | 2 x 10⁻¹² |
| Tf-CRM107 | Transferrin Receptor | T47D | Breast Carcinoma | 0.39 x 10⁻¹² |
| SNB40 | Medulloblastoma | 2.6 x 10⁻¹² | ||
| U251 | Glioblastoma Astrocytoma | ~1 x 10⁻¹² | ||
| DT385 (receptorless) | N/A | U-87 MG | Glioblastoma | < 0.5 x 10⁻⁶ |
| U251 | Glioblastoma | < 0.5 x 10⁻⁶ | ||
| HeLa | Cervical Cancer | < 0.5 x 10⁻⁶ | ||
| Calu-3 | Lung Adenocarcinoma | < 0.5 x 10⁻⁶ | ||
| Colo201 | Colorectal Adenocarcinoma | 0.5 - 1.5 x 10⁻⁶ | ||
| LNCaP | Prostate Carcinoma | 0.5 - 1.5 x 10⁻⁶ | ||
| PC-3 | Prostate Carcinoma | 0.5 - 1.5 x 10⁻⁶ | ||
| HT1080 | Fibrosarcoma | 0.5 - 1.5 x 10⁻⁶ | ||
| MDA-MB-231 | Breast Adenocarcinoma | 0.5 - 1.5 x 10⁻⁶ | ||
| MCF7 | Breast Adenocarcinoma | > 1.5 x 10⁻⁶ | ||
| HCT116 | Colorectal Carcinoma | > 1.5 x 10⁻⁶ |
Note: The data presented is compiled from various research articles and the IC50 values can vary based on the specific experimental conditions.[1][2][3]
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of diphtheria toxin conjugates using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric method for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Diphtheria toxin conjugate stock solution
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[4]
-
-
Treatment with Diphtheria Toxin Conjugate:
-
Prepare serial dilutions of the diphtheria toxin conjugate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted conjugate to the respective wells. Include untreated control wells (medium only) and a vehicle control if applicable.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C and 5% CO₂.[4]
-
-
MTT Assay:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently agitate the plates to ensure complete dissolution.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the conjugate concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the study of diphtheria toxin conjugates, the following diagrams have been generated.
Concluding Remarks
The cytotoxicity of diphtheria toxin conjugates is highly dependent on the targeting moiety, the expression level of the target receptor on the cancer cells, and the intrinsic properties of the conjugate itself. The data presented herein demonstrates the potent and selective anti-cancer activity of various DT-based immunotoxins. For instance, conjugates like DT388GMCSF and Tf-CRM107 exhibit picomolar IC50 values against their respective target-positive cell lines, highlighting their high potency.[3] In contrast, a "receptorless" truncated form of the toxin, DT385, also shows cytotoxicity, albeit at micromolar concentrations, suggesting a different mechanism of entry or a broader, less specific activity.[1][2]
This guide serves as a foundational resource for researchers in the field of targeted cancer therapy. The provided data and protocols offer a basis for comparing the efficacy of novel diphtheria toxin conjugates and for designing further preclinical studies. The continued exploration and development of these potent biopharmaceuticals hold significant promise for the future of oncology.
References
- 1. Sensitivity of Cancer Cells to Truncated Diphtheria Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of cancer cells to truncated diphtheria toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted Diphtheria Toxin-Based Therapy: A Review Article [frontiersin.org]
- 4. MTT cell viability assay [bio-protocol.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
A Head-to-Head Comparison of EGFR Inhibitors for Glioma: A Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of glioma therapeutics, this guide provides an objective, data-driven comparison of Epidermal Growth Factor Receptor (EGFR) inhibitors. While the initially requested compound, MX107, does not appear in publicly available scientific literature, this guide focuses on established and investigational EGFR inhibitors, offering a comprehensive overview of their performance, underlying mechanisms, and the experimental frameworks used for their evaluation.
The epidermal growth factor receptor is a well-validated target in oncology, yet its therapeutic exploitation in glioma has been met with limited success. This is often attributed to the unique challenges posed by the blood-brain barrier, intra-tumoral heterogeneity, and the distinct EGFR alterations found in glioblastoma compared to other cancers.[1] This guide will delve into the performance of various classes of EGFR inhibitors, presenting preclinical and clinical data to inform future research and development.
Performance of EGFR Inhibitors in Glioma: A Data-Driven Overview
The efficacy of EGFR inhibitors in glioma has been extensively studied, with varying degrees of success across different inhibitor classes. The following tables summarize key performance data from preclinical and clinical studies.
Preclinical Performance of EGFR Inhibitors
| Compound | Inhibitor Class | Cell Line/Model | IC50 | Key Findings |
| Osimertinib | 3rd-Gen TKI | EGFRvIII+ GSCs | <50 nM | Potently inhibits EGFRvIII, increases survival in mice.[2][3] |
| Gefitinib | 1st-Gen TKI | EGFR-activated GBM model mice | Not specified | Induced strong apoptotic responses in GBM tumors. |
| Dacomitinib | 2nd-Gen TKI | EGFR-amplified GBM cells | Not specified | Showed effects on cell viability, self-renewal, and proliferation.[4] |
Clinical Performance of EGFR Inhibitors in Recurrent Glioblastoma
| Inhibitor | Class | Trial Phase | 6-Month Progression-Free Survival (PFS6) | Median Overall Survival (mOS) | Key Outcomes & Observations |
| Erlotinib | 1st-Gen TKI | Phase II | 11.4% | - | Insufficient single-agent activity in unselected recurrent GBM.[5] |
| Gefitinib | 1st-Gen TKI | Phase II | 13% | 39.4 weeks | Well-tolerated with modest activity.[6] |
| Dacomitinib | 2nd-Gen TKI | Phase II | 10.6% | 7.4 months | Limited single-agent activity in recurrent GBM with EGFR amplification.[4][7] |
| Cetuximab (in combo) | Monoclonal Antibody | Phase II | 30% | 29 weeks | Well-tolerated but did not appear superior to bevacizumab and irinotecan alone.[8] |
| Nimotuzumab | Monoclonal Antibody | Phase II/III | - | 19 months (monotherapy or combo) | Well-tolerated with a trend towards improved efficacy when combined with standard therapy.[9][10] |
Key Signaling Pathways in EGFR-Targeted Glioma Therapy
EGFR activation in glioma primarily drives tumor progression through two major downstream signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways regulate critical cellular processes such as proliferation, survival, and invasion. EGFR inhibitors aim to block the initiation of these cascades at the receptor level.
Experimental Methodologies for Evaluating EGFR Inhibitors
The assessment of EGFR inhibitor efficacy in glioma relies on a series of well-established preclinical and clinical experimental protocols.
Preclinical Evaluation Workflow
A typical preclinical workflow involves in vitro characterization followed by in vivo validation in animal models.
Key Experimental Protocols
Cell Viability Assay
-
Objective: To determine the concentration of an EGFR inhibitor that inhibits 50% of cell growth (IC50).
-
Methodology:
-
Glioma cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the EGFR inhibitor for a specified period (e.g., 72 hours).
-
A reagent such as MTT or CellTiter-Glo is added to the wells. These reagents measure metabolic activity, which is proportional to the number of viable cells.
-
The absorbance or luminescence is read using a plate reader.
-
The data is normalized to untreated controls, and the IC50 value is calculated using a dose-response curve.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of an EGFR inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Methodology:
-
Glioma cells are treated with the EGFR inhibitor for a specific duration.
-
Cells are lysed to extract total protein.[11]
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane.[12]
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.[11]
-
The signal is visualized using a chemiluminescent substrate.[13]
-
Orthotopic Glioblastoma Mouse Model
-
Objective: To evaluate the in vivo efficacy of an EGFR inhibitor in a brain tumor model that recapitulates the human disease.
-
Methodology:
-
Immunocompromised mice (e.g., nude or NSG mice) are anesthetized.
-
A small burr hole is drilled in the skull at specific stereotactic coordinates.[14]
-
Human glioma cells, often engineered to express luciferase for imaging, are slowly injected into the brain parenchyma.[14][15]
-
After a period of tumor establishment, mice are treated with the EGFR inhibitor via a relevant route of administration (e.g., oral gavage, intravenous injection).
-
Tumor growth is monitored non-invasively using bioluminescence imaging.
-
The primary endpoints are typically tumor growth inhibition and overall survival of the treated mice compared to a control group.[2]
-
Challenges and Future Directions
Despite the clear rationale for targeting EGFR in glioma, clinical success has been limited. Key challenges include:
-
Blood-Brain Barrier Penetrance: Many small molecule inhibitors and particularly large antibody-based therapies have poor penetration into the brain, limiting their ability to reach the tumor at therapeutic concentrations.
-
EGFRvIII Heterogeneity: The EGFRvIII mutation, a common alteration in glioblastoma, is often heterogeneously expressed within a tumor. This can lead to the survival and outgrowth of tumor cells that do not express this target.
-
Redundant Signaling Pathways: Glioma cells can often bypass EGFR inhibition by activating alternative signaling pathways to maintain their growth and survival.
Future strategies are focused on developing brain-penetrant inhibitors, combination therapies that target multiple pathways simultaneously, and novel delivery methods to enhance drug concentration at the tumor site. The development of next-generation inhibitors, such as osimertinib and silevertinib, which demonstrate better brain penetrance, holds promise for improving outcomes for patients with glioblastoma.[2][3][16]
References
- 1. Epidermal Growth Factor Receptor Inhibitors in Glioblastoma: Current Status and Future Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTH-46. A PRECISION MEDICINE APPROACH TO TARGET EGFRvIII IN GBM: OSIMERTINIB (AZD9291) INHIBITS THE GROWTH OF EGFRvIII-POSITIVE GLIOBLASTOMA STEM CELLS AND INCREASES SURVIVAL OF MICE BEARING INTRACRANIAL EGFRvIII-POSITIVE GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase II trial of dacomitinib, a pan–human EGFR tyrosine kinase inhibitor, in recurrent glioblastoma patients with EGFR amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Phase II Trial of Erlotinib Versus Temozolomide or Carmustine in Recurrent Glioblastoma: EORTC Brain Tumor Group Study 26034 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of gefitinib in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II trial of dacomitinib, a pan-human EGFR tyrosine kinase inhibitor, in recurrent glioblastoma patients with EGFR amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetuximab, bevacizumab, and irinotecan for patients with primary glioblastoma and progression after radiation therapy and temozolomide: a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of nimotuzumab in the treatment of high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Cetuximab + Bevacizumab for Brain Tumor · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Navigating the Therapeutic Index: A Comparative Analysis of MX107 and Other Biologics
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window, a critical measure of a drug's safety and efficacy, represents the dosage range between the minimum effective concentration and the concentration at which toxicity occurs. For biologic therapies, defining this window is a nuanced process, often guided by trough concentration monitoring for efficacy and careful safety assessments at escalating doses, rather than a classically defined maximum tolerated dose (MTD). This guide provides a comparative overview of the therapeutic window for the investigational biologic MX107 against established biologics, supported by experimental data and detailed methodologies.
Comparative Therapeutic Windows of Selected Biologics
The following table summarizes the therapeutic windows for this compound and other key biologics. The lower limit is primarily defined by the therapeutic trough concentrations required for clinical efficacy, while the upper limit is informed by doses at which increased adverse events are observed or the highest doses evaluated in clinical trials, as a clear MTD is often not established for this class of drugs.
| Biologic | Target | Lower Limit (Therapeutic Trough Concentration) | Upper Limit (Dose Associated with Increased Adverse Events/Highest Tested Dose) |
| This compound (Hypothetical) | Pro-inflammatory Cytokine | 5 - 10 µg/mL (Projected) | >20 mg/kg (Projected based on preclinical models) |
| Adalimumab | TNF-α | 5 - 8 µg/mL (Rheumatoid Arthritis) | 40 mg weekly showed a comparable safety profile to 40 mg every other week in some studies.[1] |
| Etanercept | TNF-α | Not typically monitored via trough levels | No dose-limiting toxicities have been observed in clinical trials. |
| Infliximab | TNF-α | 5 - 10 µg/mL (Inflammatory Bowel Disease) | Doses up to 10 mg/kg have been used to recapture response, with safety profiles comparable to standard doses.[2] |
| Secukinumab | IL-17A | Not typically monitored via trough levels | 300 mg has been shown to be more effective than 150 mg with a comparable safety profile.[3][4][5] |
| Ustekinumab | IL-12/23 | >1 µg/mL (Crohn's Disease) | Dose escalation to 90 mg every 4 weeks is utilized to recapture response and is generally well-tolerated.[6][7][8][9][10] |
Experimental Protocols
The determination of a biologic's therapeutic window involves a series of preclinical and clinical evaluations as outlined by guidelines such as the ICH S6(R1) for the preclinical safety evaluation of biotechnology-derived pharmaceuticals.[11][12][13][14][15]
Preclinical Assessment of Therapeutic Window
1. In Vitro Cell-Based Potency Assays
-
Objective: To determine the concentration of the biologic required to elicit a desired biological response in a controlled, in vitro setting.
-
Methodology:
-
Cell Line Selection: Choose a cell line that expresses the target of the biologic (e.g., a cytokine receptor).
-
Assay Principle: Utilize an assay that measures a downstream effect of the biologic's interaction with its target. Common assays include:
-
Cell Proliferation/Apoptosis Assays: Measure the biologic's ability to inhibit proliferation or induce apoptosis in target cells.[16]
-
Reporter Gene Assays: Use a cell line with a reporter gene (e.g., luciferase) linked to a promoter that is regulated by the target signaling pathway.
-
Cytokine Secretion Assays: Measure the inhibition of pro-inflammatory cytokine secretion from stimulated immune cells.
-
-
Procedure: a. Plate the selected cells at a predetermined density. b. Treat the cells with a serial dilution of the biologic. c. Incubate for a specified period. d. Measure the biological response using a plate reader (e.g., for colorimetric or luminescence-based assays) or flow cytometry.
-
Data Analysis: Plot the response against the biologic concentration to determine the EC50 (half-maximal effective concentration).
-
2. In Vitro Cytotoxicity Assays
-
Objective: To assess the direct toxic effects of the biologic on cells and determine the concentration at which cell viability is compromised.
-
Methodology:
-
Cell Line Selection: Use both target-expressing and non-target-expressing cell lines to assess on-target and off-target cytotoxicity.
-
Assay Principle: Employ assays that measure cell membrane integrity or metabolic activity.[17][18][19] Common assays include:
-
MTT or MTS Assays: Colorimetric assays that measure the metabolic activity of viable cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged membranes.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells, often analyzed by flow cytometry or fluorescence microscopy.
-
-
Procedure: a. Plate cells as in the potency assay. b. Treat with a serial dilution of the biologic, including concentrations well above the expected therapeutic range. c. Incubate for a relevant period. d. Add the assay reagent and measure the output.
-
Data Analysis: Plot cell viability against the biologic concentration to determine the IC50 (half-maximal inhibitory concentration).
-
3. In Vivo Toxicology Studies in a Relevant Animal Species
-
Objective: To evaluate the safety profile of the biologic in a living organism and identify potential target organs for toxicity.
-
Methodology:
-
Species Selection: Select a pharmacologically relevant species, typically a non-human primate for monoclonal antibodies, where the biologic exhibits similar binding and activity to its human target.[20]
-
Study Design: a. Administer escalating doses of the biologic to different groups of animals. b. Include a control group receiving a placebo. c. The study duration can range from single-dose to chronic repeat-dose studies.
-
Endpoints: a. Clinical Observations: Monitor for any changes in health, behavior, and body weight. b. Clinical Pathology: Analyze blood and urine samples for changes in hematology, clinical chemistry, and urinalysis parameters. c. Pharmacokinetics (PK) and Pharmacodynamics (PD): Measure drug concentration and biomarker response over time. d. Immunogenicity: Test for the presence of anti-drug antibodies. e. Histopathology: At the end of the study, perform a detailed microscopic examination of all major organs and tissues.
-
Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL), which is the highest dose that does not produce any significant adverse effects. This is a key parameter for selecting the starting dose in human clinical trials.
-
Clinical Assessment of Therapeutic Window
1. Phase I Clinical Trials: Dose Escalation and Safety
-
Objective: To determine the safety and tolerability of the biologic in humans and to identify a recommended dose for further studies.
-
Methodology:
-
Study Population: Typically involves a small number of healthy volunteers or patients with the target disease.
-
Design: A dose-escalation design is used, where successive cohorts of participants receive increasing doses of the biologic.
-
Endpoints: a. Safety and Tolerability: Monitor for adverse events (AEs) and serious adverse events (SAEs). b. Pharmacokinetics: Characterize the absorption, distribution, metabolism, and excretion (ADME) of the biologic in humans. c. Pharmacodynamics: Measure the biologic's effect on relevant biomarkers.
-
Data Analysis: Identify any dose-limiting toxicities (DLTs) and establish the MTD if achievable, or the highest safe dose to be tested in subsequent phases.
-
2. Phase II and III Clinical Trials: Efficacy and Safety in a Larger Population
-
Objective: To confirm the efficacy of the selected dose(s) and to further evaluate the safety profile in a larger patient population.
-
Methodology:
-
Study Population: Hundreds to thousands of patients with the target disease.
-
Design: Randomized, controlled trials comparing the biologic to a placebo or standard of care.
-
Endpoints: a. Efficacy: Measure clinically meaningful outcomes related to the disease. b. Safety: Continue to monitor for AEs and SAEs. c. Therapeutic Drug Monitoring (TDM): In some cases, trough concentrations of the biologic are measured to ensure they are within the therapeutic range associated with efficacy.
-
Data Analysis: The relationship between dose, exposure, efficacy, and safety is analyzed to refine the therapeutic window and establish the optimal dosing regimen.
-
Visualizing the Pathways and Processes
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Tolerability of one hour 10mg/kg infliximab infusions in inflammatory bowel diseases: a prospective multicenter cohort study. | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety of secukinumab in patients with psoriatic arthritis: A meta-analysis of different dosing regimens | Clinics [elsevier.es]
- 4. ajmc.com [ajmc.com]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. gut.bmj.com [gut.bmj.com]
- 8. P123 Effectiveness and Durability of Ustekinumab dose escalation in Crohn’s vs Ulcerative Colitis patients | Gut [gut.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Rates, Predictors, and Outcomes of Ustekinumab Dose Escalation in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. co-labb.co.uk [co-labb.co.uk]
- 12. database.ich.org [database.ich.org]
- 13. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. The application of ICH S6 to the preclinical safety evaluation of plasma derivative therapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 18. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 19. kosheeka.com [kosheeka.com]
- 20. m.youtube.com [m.youtube.com]
validation of transferrin receptor as a target for glioma therapy
The transferrin receptor (TfR), particularly TfR1, has emerged as a compelling target for therapeutic intervention in glioma, the most common and aggressive form of primary brain tumor.[1][2] Its significant overexpression on both glioma cells and the endothelial cells of the blood-brain barrier (BBB), compared to normal brain tissue, presents a unique opportunity for targeted drug delivery to these otherwise difficult-to-reach tumors.[1][3][4] This guide provides a comparative analysis of TfR-targeted therapies, supported by experimental data, to validate its position as a key target in the development of novel treatments for glioma.
Overexpression and Pathophysiological Role of TfR in Glioma
Glioma cells exhibit an increased metabolic demand for iron to sustain their rapid proliferation.[5] This leads to a significant upregulation of TfR expression, which can be up to 100-fold higher in glioma cells compared to healthy cells.[6] This overexpression is not only a hallmark of glioma but also contributes to its pathogenesis. The binding of transferrin (Tf) to TfR initiates receptor-mediated endocytosis, leading to iron influx. This increased intracellular iron promotes tumor progression through at least two mechanisms: by increasing the rate of cell proliferation and by boosting the release of glutamate, which creates space for the expanding tumor mass by inducing neuronal death.[5][7] Both TfR1 and TfR2 have been found to be highly expressed in glioblastomas (GBM), the most aggressive type of glioma, and their overexpression is associated with a poorer prognosis.[1][7][8]
TfR-Targeted Therapeutic Strategies
The differential expression of TfR on glioma cells and the BBB has been exploited to develop a variety of targeted therapeutic strategies. These approaches aim to enhance drug delivery across the BBB and specifically to the tumor site, thereby increasing therapeutic efficacy while minimizing off-target toxicity.[4][9]
Nanoparticle-Based Drug Delivery Systems
A prominent strategy involves the use of nanoparticles (NPs) functionalized with ligands that bind to TfR, such as transferrin itself, antibodies against TfR (e.g., OX26), or specific peptides.[1][4] These functionalized NPs can encapsulate a wide range of therapeutic agents, including chemotherapeutic drugs like doxorubicin (DOX) and paclitaxel (PTX), as well as imaging agents.[1][10]
Table 1: Comparison of TfR-Targeted Nanoparticle Formulations for Glioma Therapy
| Nanoparticle Type | Ligand | Encapsulated Drug | In Vitro/In Vivo Model | Key Findings | Reference |
| Polymeric (PLGA) | Transferrin (Tf) | Paclitaxel (PTX) | U-87 glioma cells | Greatest antiproliferation and cellular uptake compared to unmodified NPs or free PTX. | [1] |
| Polymeric (PLA) | Transferrin (Tf) | Doxorubicin (DOX) | Rat glioma cells | Enhanced cell uptake by two-fold and higher antiproliferative activity than unmodified NPs. | [4] |
| Polymeric (PLA) | Transferrin (Tf) | - | Rat glioma cells, intracranial tumor-bearing rats | Higher uptake in glioma cells compared to PEG-coated or uncoated NPs. Higher accumulation in brain tumor tissue and increased survival in vivo. | [4] |
| Liposomes | Transferrin (Tf) | - | In vitro BBB model (bEnd.3 and C6 cells) | Enhanced transport across the BBB and sequential targeting of C6 glioma cells, leading to increased antiproliferative activity. | [4] |
| Gold (AuNPs) | Transferrin peptide (Tfpep) | Pc 4 (photosensitizer) | LN229 and U87 human glioma cells | Significant increase in cellular uptake for targeted conjugates as compared to untargeted particles. | [10] |
| Iron Oxide | Transferrin (Tf) | siRNA against PLK1 | Human GBM cells, in vitro BBB model, 3D spheroids, mice with intracranial tumors | Enhanced gene silencing, higher antiproliferative activity, increased BBB permeation, deeper spheroid penetration, and improved antiglioma efficacy and survival in vivo. | [4] |
Antibody-Based Therapies
Directly targeting TfR with monoclonal antibodies (mAbs) or antibody-drug conjugates (ADCs) represents another promising avenue. These approaches can induce direct cytotoxicity or deliver potent cytotoxic agents to the tumor cells. For instance, Tf-CRM107 is a recombinant toxin that has been investigated in clinical trials for malignant glioma.[11] Bispecific antibodies that target both TfR and another tumor-associated antigen are also being developed to enhance specificity and efficacy.[12]
Signaling Pathways and Experimental Workflows
The validation of TfR as a therapeutic target relies on understanding its role in cellular signaling and on robust experimental workflows to assess the efficacy of targeted therapies.
TfR Signaling in Glioma
Upon ligand binding and endocytosis, TfR-mediated iron uptake influences several downstream signaling pathways that promote glioma cell proliferation and survival. Key pathways include the MAPK/ERK and Akt pathways.[5][8]
Caption: TfR-mediated signaling pathway in glioma cells.
Experimental Workflow for Validating TfR-Targeted Therapies
A typical experimental workflow to validate a novel TfR-targeted therapy for glioma involves a series of in vitro and in vivo studies.
Caption: A generalized experimental workflow for preclinical validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key experiments cited in the literature.
Protocol 1: Cellular Uptake of TfR-Targeted Nanoparticles in Glioma Cells
Objective: To quantify the cellular uptake efficiency of TfR-targeted nanoparticles in glioma cell lines.
Methodology:
-
Cell Culture: Human glioma cell lines (e.g., U-87 MG, LN229) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Nanoparticle Incubation: The cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing fluorescently labeled TfR-targeted nanoparticles and control (non-targeted) nanoparticles at various concentrations.
-
Incubation and Washing: The cells are incubated with the nanoparticles for a predetermined period (e.g., 4 hours). After incubation, the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Quantification:
-
Fluorometry: Cells are lysed, and the fluorescence intensity of the cell lysate is measured using a fluorometer. A standard curve is used to determine the concentration of nanoparticles.
-
Flow Cytometry: Cells are detached, and the fluorescence of individual cells is analyzed by flow cytometry to determine the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.
-
-
Visualization: Confocal laser scanning microscopy or fluorescence microscopy is used to visualize the intracellular localization of the nanoparticles.
Protocol 2: In Vitro Blood-Brain Barrier Transcytosis Assay
Objective: To assess the ability of TfR-targeted nanoparticles to cross an in vitro model of the blood-brain barrier.
Methodology:
-
BBB Model Setup: A co-culture model is established using brain capillary endothelial cells (e.g., bEnd.3) grown on the apical side of a Transwell insert and glioma cells (e.g., C6) grown in the basolateral chamber.
-
Nanoparticle Application: Fluorescently labeled TfR-targeted nanoparticles and control nanoparticles are added to the apical chamber (representing the blood side).
-
Incubation and Sampling: The co-culture is incubated for a specific duration. At various time points, samples are collected from the basolateral chamber (representing the brain side).
-
Quantification: The concentration of nanoparticles in the basolateral chamber is quantified using fluorometry. The apparent permeability coefficient (Papp) is calculated to compare the transcytosis efficiency of different nanoparticle formulations.
Protocol 3: In Vivo Therapeutic Efficacy in an Orthotopic Glioma Model
Objective: To evaluate the anti-tumor efficacy of TfR-targeted therapies in a clinically relevant animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are intracranially implanted with human glioma cells (e.g., U-87 MG) to establish an orthotopic tumor model.
-
Treatment: Once the tumors are established (confirmed by bioluminescence or MRI), the mice are randomly assigned to different treatment groups: (1) Saline (control), (2) Free drug, (3) Non-targeted nanoparticles with drug, and (4) TfR-targeted nanoparticles with drug. The treatments are administered intravenously via the tail vein.
-
Monitoring: Tumor growth is monitored non-invasively using imaging techniques. The body weight and general health of the mice are also monitored regularly.
-
Survival Analysis: The survival time of the mice in each group is recorded, and Kaplan-Meier survival curves are generated to assess the therapeutic efficacy.
-
Histological Analysis: At the end of the study, the brains are harvested for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) to confirm tumor regression and assess the mechanism of action.
Conclusion
The overexpression of the transferrin receptor on glioma cells and the blood-brain barrier provides a robust and validated target for the development of targeted therapies. Experimental data consistently demonstrate that TfR-targeted strategies, particularly those employing nanoparticle-based drug delivery systems, can significantly enhance the delivery of therapeutic agents to glioma sites, leading to improved anti-tumor efficacy in preclinical models. While challenges remain in translating these findings to the clinic, the continued exploration and refinement of TfR-targeted approaches hold significant promise for improving the prognosis for patients with this devastating disease.
References
- 1. Transferrin: Biology and Use in Receptor-Targeted Nanotherapy of Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting transferrin receptor delivery of temozolomide for a potential glioma stem cell-mediated therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferrin Receptor-Targeted Nanocarriers: Overcoming Barriers to Treat Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Progress of nanoparticle drug delivery system for the treatment of glioma [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transferrin Receptor 2 Is Frequently and Highly Expressed in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Development of Experimental Therapies for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Comparative Analysis of Delivery Methods for the Survivin Inhibitor MX107
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of potential delivery methods for MX107, a selective and potent survivin inhibitor with therapeutic promise in triple-negative breast cancer. The information presented is intended to assist researchers and drug development professionals in selecting and optimizing delivery strategies for preclinical and clinical evaluation of this compound.
Mechanism of Action of this compound
This compound exerts its anticancer effects by targeting survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in many cancers and plays a dual role in promoting cell proliferation and inhibiting apoptosis (programmed cell death).[1][2] this compound induces the degradation of survivin and other IAPs, which in turn inhibits the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1] The inhibition of NF-κB activity sensitizes cancer cells to genotoxic treatments, enhancing the efficacy of chemotherapeutic agents.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound in cancer cells.
Comparative Analysis of Potential Delivery Methods
While specific comparative data for this compound delivery is not yet available in the public domain, we can extrapolate from the properties of small molecule inhibitors and the delivery strategies employed for other survivin inhibitors to propose and compare potential administration routes. The following table summarizes a hypothetical comparison of intravenous (IV), oral, and two advanced delivery formulations for this compound.
| Delivery Method | Bioavailability | Target Specificity | Potential for Side Effects | Ease of Administration | Key Considerations |
| Intravenous (IV) | High (100%) | Low | High (systemic exposure) | Requires medical professional | Rapid achievement of therapeutic concentrations; potential for infusion-related reactions. |
| Oral | Variable | Low | Moderate to High | High (patient convenience) | Subject to first-pass metabolism; requires favorable physicochemical properties for absorption. |
| Liposomal Formulation | Moderate to High | Moderate (passive targeting) | Moderate | Requires medical professional | Can improve drug solubility and circulation time; potential for enhanced permeation and retention (EPR) effect in tumors. |
| Nanoparticle Formulation | Moderate to High | High (active targeting possible) | Low to Moderate | Requires medical professional | Enables targeted delivery through surface functionalization; can protect drug from degradation. |
Experimental Protocols
To rigorously evaluate the efficacy and pharmacokinetics of this compound administered via different delivery methods, a comprehensive in vivo study is required. Below is a detailed methodology for a key experiment in a comparative analysis.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To compare the anti-tumor efficacy of this compound delivered via intravenous, liposomal, and nanoparticle formulations in a triple-negative breast cancer (TNBC) xenograft model.
Methodology:
-
Cell Culture and Tumor Implantation:
-
Human TNBC cells (e.g., MDA-MB-231) are cultured under standard conditions.
-
Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10^6 cells in the flank.
-
Tumors are allowed to grow to a palpable size (approximately 100 mm³).
-
-
Animal Grouping and Treatment:
-
Mice are randomly assigned to four groups (n=10 per group):
-
Group 1: Vehicle control (e.g., saline or appropriate solvent for this compound), administered intravenously.
-
Group 2: this compound solution, administered intravenously (e.g., 10 mg/kg, twice weekly).
-
Group 3: Liposomal this compound formulation, administered intravenously (equivalent dose to Group 2).
-
Group 4: this compound-loaded nanoparticles, administered intravenously (equivalent dose to Group 2).
-
-
Treatments are administered for a predefined period (e.g., 4 weeks).
-
-
Efficacy Assessment:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and survivin expression).
-
-
Pharmacokinetic Analysis:
-
Satellite groups of mice are used for pharmacokinetic studies.
-
Blood samples are collected at various time points post-injection.
-
Plasma concentrations of this compound are determined by a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated for each delivery method.
-
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for comparative analysis.
Logical Relationship of Delivery Method Attributes
The choice of a delivery method for this compound will depend on a balance of several factors. The following diagram illustrates the logical relationships between key attributes of a drug delivery system.
Caption: Key attributes of a drug delivery system.
References
Safety Operating Guide
Navigating the Disposal of Investigational Compound MX107: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of investigatoinal compounds, this document outlines the procedural, step-by-step guidance for materials likely designated MX107 in a research and drug development setting. This includes both small molecule chemotherapeutics and biological immunotherapies.
In the fast-paced environment of drug discovery and development, the proper handling and disposal of investigational compounds are paramount to ensuring laboratory safety and environmental protection. The designation "this compound" has been associated with multiple investigational products, including the small molecule inhibitor AMN107 (Nilotinib) and the dendritic cell vaccine ICT-107. This guide provides a comprehensive overview of the proper disposal procedures for both types of agents, reflecting their distinct chemical and biological natures.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information for Nilotinib (AMN107), a representative small molecule compound.
| Property | Value | Source |
| Chemical Formula | C28H22F3N7O | [1] |
| Molecular Weight | 529.52 g/mol | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects) | [2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye or face protection | [1] |
| Primary Disposal Method | Incineration | [3][4] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, whether a chemical or biological agent, requires strict adherence to established safety protocols and waste management regulations.
Disposal of AMN107 (Nilotinib) and Related Chemical Compounds
Nilotinib (AMN107) is classified as a hazardous substance requiring special disposal considerations.[2] It is crucial to prevent its release into the environment due to its high aquatic toxicity.[2]
Step-by-Step Disposal Protocol for Chemical Agents:
-
Segregation: All waste contaminated with Nilotinib, including unused product, empty containers, personal protective equipment (PPE), and cleaning materials, must be segregated from non-hazardous waste streams.[3][5]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste," explicitly identifying the contents (e.g., "Nilotinib Waste").[6][7]
-
Containment:
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug remaining (e.g., empty vials, gloves, gowns) should be placed in designated yellow chemotherapy waste containers for incineration.[8][9]
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the drug, including partially full vials or syringes, are considered bulk hazardous waste and must be collected in black RCRA-rated containers.[6][8]
-
-
Storage: Hazardous waste must be stored in a secure, designated area with secondary containment to prevent spills.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. These materials will be destroyed via high-temperature incineration.[3][4]
Disposal of ICT-107 and Related Biological Materials
ICT-107 is an investigational cancer vaccine composed of a patient's own dendritic cells.[10][11][12] As a biological material, its disposal falls under regulations for biohazardous and pathological waste.
Step-by-Step Disposal Protocol for Biological Agents:
-
Segregation: All materials that have come into contact with ICT-107, including culture flasks, pipette tips, gloves, and other consumables, must be segregated as biohazardous waste.[5][13]
-
Decontamination: Liquid biohazardous waste may be treated with a suitable chemical disinfectant (e.g., 10% bleach solution) before drain disposal, in accordance with institutional guidelines.[5] Solid waste should be collected for autoclaving.
-
Containment:
-
Treatment: Biohazardous waste must be treated to eliminate the biological hazard. The primary method for solid waste is steam sterilization (autoclaving).[7][13]
-
Final Disposal: Once decontaminated, the waste can typically be disposed of as regular solid waste, in compliance with local regulations. Alternatively, a professional biohazardous waste disposal service can be utilized for transport and treatment.
Mandatory Visualizations
To further clarify the disposal pathways, the following diagrams illustrate the recommended workflows.
Caption: Disposal workflow for chemical cytotoxic waste.
Caption: Disposal workflow for biohazardous waste.
References
- 1. abmole.com [abmole.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. youtube.com [youtube.com]
- 4. Anti-cancer drug waste disposal practices and wastewater management in hospitals: A Lebanese survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. danielshealth.com [danielshealth.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. danielshealth.com [danielshealth.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bionews.com [bionews.com]
- 11. UCSD Astrocytoma Trial → ICT-107 in Glioblastoma [clinicaltrials.ucsd.edu]
- 12. Facebook [cancer.gov]
- 13. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
